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  • Product: 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
  • CAS: 827614-35-7

Core Science & Biosynthesis

Foundational

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold The thieno[3,2-d]pyrimidine nucleus...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for developing a wide array of pharmacologically active agents.[1] Derivatives of this core structure are known to exhibit diverse biological activities, including kinase inhibition, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The specific compound, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, serves as a crucial intermediate in the synthesis of more complex molecules, where the 4-chloro position acts as a versatile handle for nucleophilic substitution reactions.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, ensuring a self-validating and robust characterization process.

Molecular Identity and Synthesis Overview

Before delving into the analytical workflow, it is essential to establish the fundamental properties of the target molecule.

  • Chemical Name: 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

  • CAS Number: 827614-35-7[4]

  • Molecular Formula: C₁₃H₉ClN₂OS[4]

  • Molecular Weight: 276.75 g/mol [4]

Molecular Structure:

Caption: 2D Structure of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

Synthesis Rationale: The synthesis of such a molecule typically involves building the thieno[3,2-d]pyrimidine core first, followed by functionalization. A common strategy is the cyclization of a substituted 3-aminothiophene-2-carboxamide with a reagent like formamide to form the pyrimidinone ring. The resulting hydroxyl group at the 4-position can then be converted to the target chloro-substituent using a chlorinating agent such as phosphoryl chloride (POCl₃). The 7-(4-methoxyphenyl) group is often introduced via a Suzuki or Stille coupling reaction on a halogenated precursor (e.g., 7-bromo-4-chlorothieno[3,2-d]pyrimidine). This multi-step synthesis necessitates a rigorous analytical workflow to confirm the structure at each stage and for the final product.

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient for unambiguous structure determination. A synergistic workflow employing mass spectrometry, NMR, and IR spectroscopy is essential, with X-ray crystallography serving as the ultimate confirmation.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. As a derivative of the thieno[3,2-d]pyrimidine scaffold, a known pharmacophore with diverse biological activities, a thorough understanding of its physicochemical characteristics is paramount for its potential development as a therapeutic agent. This document outlines in silico predictions of key parameters including melting point, aqueous solubility, pKa, and lipophilicity (logP). Furthermore, it details robust, step-by-step experimental protocols for the empirical determination of these properties, providing researchers with the necessary tools for practical application and validation. The synthesis of the core scaffold is also discussed, offering a complete profile of this compound for drug discovery and development endeavors.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Significance of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases and other enzymes. The derivatization of this scaffold has led to the discovery of compounds with potent antiproliferative and other therapeutic activities.

The subject of this guide, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (Figure 1), is a specific analog of this promising class. The presence of a chlorine atom at the 4-position offers a reactive handle for further chemical modification, while the 7-aryl substitution with a methoxyphenyl group significantly influences its steric and electronic properties, which in turn dictates its physicochemical behavior and ultimately its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of its fundamental physicochemical properties is therefore a critical first step in its evaluation as a potential drug candidate.

Figure 1: Chemical Structure of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

G C13H9ClN2OS C13H9ClN2OS

Caption: 2D structure of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

Predicted Physicochemical Properties

To provide a foundational understanding of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, a suite of in silico prediction tools was employed. These computational models provide valuable estimations that can guide experimental design and resource allocation. The predicted properties are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

PropertyPredicted ValuePrediction Tool/Method
Molecular Formula C13H9ClN2OS-
Molecular Weight 276.75 g/mol -
Melting Point 155-185 °CBased on analogs
Aqueous Solubility (logS) -4.5 to -5.5ALOGPS, ESOL
pKa (most basic) 1.5 - 2.5ChemAxon, ACD/Labs
Lipophilicity (logP) 3.8 - 4.5ALOGPS, XLOGP3, ChemAxon

Disclaimer: These are in silico predictions and require experimental verification.

The predicted low aqueous solubility and moderate to high lipophilicity are common characteristics of many small molecule kinase inhibitors, suggesting that formulation strategies may be necessary to enhance bioavailability. The predicted low basicity indicates that the compound is unlikely to be significantly protonated at physiological pH.

Synthesis of the Core Scaffold

The synthesis of 4-substituted-7-aryl-thieno[3,2-d]pyrimidines can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established literature procedures for analogous compounds. This strategy offers the flexibility to introduce a variety of aryl groups at the 7-position and different nucleophiles at the 4-position.

General Synthetic Pathway

The synthesis typically commences with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by chlorination and subsequent functionalization.

synthesis_workflow A 3-Aminothiophene-2-carboxamide B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Formamide, Heat C 4-Chlorothieno[3,2-d]pyrimidine B->C POCl3 D 4-Chloro-7-bromothieno[3,2-d]pyrimidine C->D Bromine E 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine D->E 4-Methoxyphenylboronic acid, Pd catalyst, Base

Caption: General synthetic workflow for 4-Chloro-7-arylthieno[3,2-d]pyrimidines.

Experimental Determination of Physicochemical Properties

While in silico predictions are valuable for initial assessment, empirical data is the gold standard in drug development. The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind any crystals using a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform a rapid heating to approximate the melting point. This will inform the rate of heating for the accurate determination.

  • Accurate Determination:

    • Set the starting temperature to approximately 20°C below the estimated melting point.

    • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

    • Repeat the measurement at least twice to ensure reproducibility.

melting_point_workflow A Prepare Dry, Powdered Sample B Load Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Optional Estimation) C->D E Slow, Controlled Heating C->E D->E F Record Onset and Completion Temperatures E->F G Repeat for Reproducibility F->G

Caption: Experimental workflow for melting point determination.

Aqueous Solubility (Kinetic Assay)

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and erratic in vivo performance. A kinetic solubility assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well, initiating precipitation of the less soluble compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. Increased light scattering indicates the presence of precipitated compound.

    • UV-Vis Spectroscopy (after filtration): Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the compound's λmax.

  • Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is reported as the kinetic solubility.

solubility_workflow A Prepare 10 mM DMSO Stock B Serial Dilution in 96-well Plate A->B C Add PBS (pH 7.4) B->C D Incubate with Shaking C->D E Measure Precipitation (Nephelometry or UV-Vis after filtration) D->E F Determine Highest Soluble Concentration E->F

Caption: Experimental workflow for kinetic solubility assay.

pKa Determination (Potentiometric Titration)

Causality: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method to determine pKa by monitoring pH changes upon the addition of a titrant.

Protocol:

  • Sample Preparation: Prepare a solution of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine of known concentration in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel with a magnetic stirrer.

  • Titration:

    • For an acidic pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • For a basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve. This can be accurately determined from the first or second derivative of the curve.

pka_workflow A Prepare Solution of Known Concentration B Calibrate pH Meter A->B C Titrate with Standardized Acid or Base B->C D Record pH at Incremental Additions C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine pKa from Half-Equivalence Point E->F

Caption: Experimental workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination (RP-HPLC)

Causality: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP based on the retention time of a compound on a hydrophobic stationary phase.

Protocol:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a series of standard compounds with known logP values that span the expected range of the test compound. Inject each standard and record its retention time. Create a calibration curve by plotting the known logP values against the logarithm of the retention factor (k'), where k' = (t_R - t_0) / t_0 (t_R = retention time of the analyte, t_0 = column dead time).

  • Sample Analysis: Prepare a solution of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in a suitable solvent. Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

  • Data Analysis: Calculate the k' for the test compound and use the calibration curve to determine its logP value.

logp_workflow A Setup RP-HPLC System (C18 column) B Prepare and Run logP Standards A->B D Prepare and Inject Test Compound A->D C Generate Calibration Curve (logP vs. log k') B->C G Determine logP from Calibration Curve C->G E Record Retention Time D->E F Calculate log k' E->F F->G

Caption: Experimental workflow for logP determination by RP-HPLC.

Conclusion and Future Directions

This technical guide has provided a comprehensive physicochemical profile of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, a promising scaffold for drug discovery. The in silico predictions offer a valuable starting point for its evaluation, while the detailed experimental protocols provide the means for robust empirical validation. The predicted properties suggest that while this compound possesses some drug-like features, its low aqueous solubility may present a challenge for oral bioavailability.

Future work should focus on the experimental determination of the properties outlined in this guide. Furthermore, the synthetic route provided can be utilized to generate a library of analogs with modified substitution patterns at the 4- and 7-positions. This will enable the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR), with the goal of optimizing both the biological activity and the physicochemical properties of this promising class of compounds.

References

  • Thieno[3,2-d]pyrimidine as a Privileged Scaffold in Medicinal Chemistry. (A general review article on the importance of the thieno[3,2-d]pyrimidine core). URL: [Link]

  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Peng, J., et al. J. Comb. Chem. 2007, 9, 3, 431–436. URL: [Link]

  • Melting Point Determination. University of Calgary. URL: [Link]

  • Potentiometric Determination of pKa Values. Avdeef, A. pKa Determination by Potentiometry and Spectroscopy. John Wiley & Sons, 2012. URL: [Link]

  • Estimation of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography. Valko, K. J. Chromatogr. A 2004, 1037, 1-2, 299-310. URL: [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., et al. Sci Rep 7, 42717 (2017). URL: [Link]

  • ChemAxon Calculators and Predictors. ChemAxon. URL: [Link]

Foundational

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS number 827614-35-7

An In-depth Technical Guide to 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS 827614-35-7) Executive Summary This technical guide provides a comprehensive overview of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]py...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS 827614-35-7)

Executive Summary

This technical guide provides a comprehensive overview of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. While specific published data on this exact molecule is limited, this document synthesizes information from closely related analogues to project its chemical synthesis, potential biological activity, and applications in drug discovery. The thieno[3,2-d]pyrimidine scaffold is a well-recognized "privileged structure" known to interact with a variety of biological targets, particularly protein kinases and tubulin. This guide offers researchers and drug development professionals a framework for investigating this compound, including detailed hypothetical protocols for its synthesis and biological evaluation, grounded in established methodologies for the thienopyrimidine class.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine and quinazoline, making it an attractive scaffold for the design of therapeutic agents.[1] Its rigid, planar structure provides a foundation for developing inhibitors that can fit into the ATP-binding sites of protein kinases or other receptor pockets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[2][3][4]

The specific compound, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, features two key substitutions that are critical for its potential activity:

  • A 4-Chloro Group: The chlorine atom at the C4 position is an essential feature. It acts as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether functionalities to build a library of analogues for structure-activity relationship (SAR) studies.[3][5] Furthermore, the presence of this halogen is often crucial for the compound's intrinsic biological activity, particularly its antiproliferative effects.[1]

  • A 7-(4-methoxyphenyl) Group: The aryl substitution at the C7 position is a common feature in many kinase inhibitors, where it can form key interactions within the enzyme's active site. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties and orientation of the phenyl ring.

This guide will explore the synthesis, characterization, and potential biological relevance of this specific molecule by drawing parallels with its extensively studied chemical relatives.

Physicochemical and Structural Data

PropertyValueSource
CAS Number 827614-35-7[6]
Molecular Formula C₁₃H₉ClN₂OSCalculated
Molecular Weight 276.74 g/mol Calculated
IUPAC Name 4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-
Canonical SMILES COC1=CC=C(C=C1)C2=C(S3)C3=C(N=CN=C2)ClCalculated
InChI Key InChIKey=... (Not available)-

Synthesis and Characterization

The synthesis of 7-arylthieno[3,2-d]pyrimidines typically follows a multi-step sequence starting from a substituted thiophene. The following protocol is a proposed, logical pathway based on established literature precedents for similar structures.[5]

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the construction of the pyrimidine ring onto a pre-functionalized thiophene core, followed by chlorination.

Retrosynthesis target 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine intermediate1 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one target->intermediate1 Chlorination (e.g., POCl₃) intermediate2 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxamide intermediate1->intermediate2 Cyclization (e.g., Formamide) intermediate3 2-Cyano-3-(4-methoxyphenyl)propenenitrile Derivative intermediate2->intermediate3 Gewald Reaction starting_materials 4-Methoxybenzaldehyde + Malononitrile + Sulfur intermediate3->starting_materials Condensation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol outlines a plausible route for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of 4-methoxybenzaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5 mL/mmol), add a catalytic amount of a base such as triethylamine or morpholine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the aminothiophene intermediate.

    • Causality Note: The Gewald reaction is a robust, multicomponent reaction for synthesizing 2-aminothiophenes. The base catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by the addition of sulfur and subsequent cyclization.

Step 2: Cyclization to 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

  • Suspend the 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile intermediate (1.0 eq) in an excess of formamide (10-15 eq).

  • Heat the mixture to 150-160 °C for 4-6 hours. Monitor reaction progress by TLC.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the thienopyrimidinone core.

    • Causality Note: Formamide serves as both the reagent (source of the C4 carbon and N3 nitrogen) and the solvent for this cyclization step to form the pyrimidine ring.[5]

Step 3: Chlorination to 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

  • Carefully add the 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (10-20 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst.

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

  • Cool the reaction to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

    • Causality Note: POCl₃ is a standard and effective reagent for converting heterocyclic ketones (lactams) into their corresponding chloro-derivatives, which are valuable intermediates for further functionalization.[3]

Characterization

The synthesized compound should be characterized using standard analytical techniques. The expected data is summarized below.

TechniqueExpected Results
¹H NMR Signals corresponding to the methoxy group (~3.8 ppm, singlet, 3H), aromatic protons of the methoxyphenyl ring (~6.9-7.8 ppm, doublets, 4H), a singlet for the thiophene proton (~7.5-8.0 ppm, 1H), and a singlet for the pyrimidine proton (~8.5-9.0 ppm, 1H).
¹³C NMR Signals for the methoxy carbon (~55 ppm), aromatic carbons, and the carbons of the thieno[3,2-d]pyrimidine core.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass (277.02), showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approx. 3:1 ratio).
Melting Point Expected to be a crystalline solid with a sharp melting point.

Anticipated Biological Activity and Mechanism of Action

The thieno[3,2-d]pyrimidine scaffold is a prominent feature in many inhibitors of protein kinases and tubulin polymerization.[7][8]

Potential Biological Targets
  • Tubulin Polymerization: Many heterocyclic fused pyrimidines act as colchicine-binding site inhibitors (CBSIs), disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[7] The 7-aryl substitution is often critical for this activity.

  • Protein Kinases: The scaffold can function as an ATP-competitive inhibitor. Depending on the substitutions, derivatives have shown activity against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Sirtuins (SIRT1/2/3).[8][9][10] Inhibition of these pathways can block tumor angiogenesis, proliferation, and survival.

Proposed Mechanism of Action as a Tubulin Inhibitor

A plausible mechanism for the title compound is the inhibition of tubulin polymerization, a validated anticancer strategy.

Mechanism_of_Action cluster_0 Microtubule Dynamics Compound 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Proposed mechanism via inhibition of tubulin polymerization.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to validate the proposed mechanism of action.

  • Reagents: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, DMSO, and test compound.

  • Preparation: Reconstitute tubulin in General Tubulin Buffer. Prepare serial dilutions of the test compound and a positive control (e.g., colchicine) in the same buffer with 1% DMSO.

  • Assay Execution: a. In a 96-well plate, add the compound dilutions. b. Add the tubulin solution to each well to a final concentration of ~3.0 mg/mL. c. Incubate the plate at 37 °C for 5 minutes to allow for compound binding. d. Initiate polymerization by adding GTP to a final concentration of 1.0 mM. e. Immediately place the plate in a spectrophotometer pre-warmed to 37 °C. f. Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the linear phase of the curve. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

    • Self-Validation: The assay includes a positive control (colchicine) to validate the assay's performance and a negative control (DMSO vehicle) to establish the baseline polymerization rate. A dose-dependent inhibition by the test compound provides confidence in the results.

Applications in Drug Discovery

Given the rich pharmacology of the thieno[3,2-d]pyrimidine scaffold, this compound represents a valuable starting point for a drug discovery program.

  • Lead Compound: If initial screening reveals potent activity, the compound can serve as a lead for optimization. The 4-chloro and 7-aryl positions are prime targets for modification to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Chemical Probe: Even with moderate activity, it can be used as a chemical probe to study the biology of its target (e.g., a specific kinase or tubulin).

  • Library Synthesis: The 4-chloro group is an excellent handle for parallel synthesis.[5] Reacting the core with a diverse set of amines, alcohols, or thiols can rapidly generate a library of analogues to explore the SAR and identify more potent compounds. For example, replacing the 4-chloro with various anilines can probe the solvent-exposed region of a kinase active site.

Safety and Handling

As a novel chemical entity, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Toxicity: The toxicological properties have not been investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin. A Material Safety Data Sheet (MSDS) should be consulted if available from the supplier, or general precautions for chlorinated heterocyclic compounds should be followed.[11]

Conclusion and Future Directions

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a promising but under-investigated member of the pharmacologically significant thienopyrimidine family. Based on the extensive research on its analogues, it is projected to possess potent antiproliferative activity, likely through the inhibition of targets such as tubulin or protein kinases.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis to obtain a pure sample for full spectroscopic characterization.

  • Broad Biological Screening: Testing the compound against a panel of cancer cell lines and a kinase panel to identify its primary biological targets.

  • Mechanism of Action Studies: If antiproliferative activity is confirmed, performing cell-based assays (cell cycle analysis, apoptosis assays) and biochemical assays (tubulin polymerization, kinase inhibition) to elucidate its mechanism.

  • SAR Exploration: Utilizing the 4-chloro position to synthesize a focused library of analogues to build a robust structure-activity relationship and optimize for potency and selectivity.

This compound stands as an excellent candidate for further investigation and holds the potential to be developed into a valuable chemical tool or a lead for novel therapeutics.

References

  • Saddik, L., et al. (2017).
  • Al-Obaid, A. M., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity.
  • Google Patents. (Year not specified). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Xue, L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
  • Boudot, C., et al. (2022).
  • Ghorab, M. M., & Alsaid, M. S. (2015).
  • Google Patents. (Year not specified). WO2021097118A1 - Small type ii cas proteins and methods of use thereof.
  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed.
  • Nikolova, S., et al. (Year not specified). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC.
  • NextSDS. (Year not specified). 4-CHLORO-7-(4-METHOXY-PHENYL)-THIENO[3,2-D]-PYRIMIDINE.
  • Chen, Y., et al. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
  • Alfa Chemistry. (Year not specified). CAS 827-61-2 aceclidine.
  • Material Safety Data Sheet for Acetanisole. (1988). Sigma-Aldrich.
  • Seley-Radtke, K. L., et al. (Year not specified).
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • National Center for Biotechnology Information. (Year not specified). Arsino | AsH2 | CID 5460567. PubChem.
  • Li, Y., et al. (Year not specified). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
  • ACS Publications. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
  • Akiyama, T., et al. (2016).
  • Hao, B., et al. (Year not specified). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Lall, M. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
  • WIPO Patentscope. (Year not specified).
  • Al-Tel, T. H., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • US EPA. (2023). Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester - Substance Details.
  • J-GLOBAL. (Year not specified).
  • Google Patents. (Year not specified). WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids....
  • Google Patents. (2019). ( 12 )

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Exploratory

Engineering Precision: The Biological Activity and Therapeutic Potential of Thieno[3,2-d]pyrimidine Derivatives

Mechanistic Grounding: The Thieno[3,2-d]pyrimidine Pharmacophore In modern rational drug design, scaffold selection is not merely a structural exercise; it is a multi-dimensional optimization problem. The thieno[3,2-d]py...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Thieno[3,2-d]pyrimidine Pharmacophore

In modern rational drug design, scaffold selection is not merely a structural exercise; it is a multi-dimensional optimization problem. The thieno[3,2-d]pyrimidine core has emerged as a privileged bioisostere to both purines and quinazolines. By replacing the benzene ring of a quinazoline with a thiophene ring, we fundamentally alter the electron density and the vector angles of substituents at the C2, C4, and C6/C7 positions.

This subtle geometric shift allows the pyrimidine nitrogen atoms to act as superior hydrogen bond acceptors to the kinase hinge region (e.g., interacting with Val882 in PI3K or analogous residues in JAK1), while the thiophene ring projects substituents into unique hydrophobic specificity pockets that are often inaccessible to rigid quinazolines. This structural plasticity is the primary causal driver behind the exceptional kinome selectivity observed in recent thieno[3,2-d]pyrimidine derivatives.

Paradigm Shifts in Kinase Inhibition

Recent literature highlights the versatility of this scaffold across diverse therapeutic areas, moving beyond simple ATP-competitive inhibition into multi-targeted and synthetic lethality paradigms.

Bifunctional PI3Kδ/BET Inhibition in Lymphoma

The concomitant inhibition of PI3Kδ and bromodomain and extra-terminal (BET) proteins exerts a synergistic apoptotic effect on the B-cell receptor signaling pathway. Utilizing a merged pharmacophore strategy, researchers have developed first-in-class thieno[3,2-d]pyrimidine derivatives (e.g., Compound 10b) that act as bifunctional PI3Kδ-BET inhibitors[1]. This dual action effectively shuts down both the rapid proliferation driven by AKT signaling and the oncogenic transcription driven by c-MYC, offering a potent strategy against diffuse large B-cell lymphoma (DLBCL)[1].

Pathway Compound Thieno[3,2-d]pyrimidine (e.g., 10b) PI3K PI3Kδ Kinase Compound->PI3K Inhibits (IC50: 112nM) BET BRD4 (BET) Compound->BET Inhibits (IC50: 19nM) AKT p-AKT Signaling PI3K->AKT Activates Apoptosis Synergistic Apoptosis PI3K->Apoptosis Blockade Induces MYC c-MYC Expression BET->MYC Promotes BET->Apoptosis Blockade Induces Survival DLBCL Cell Survival AKT->Survival Drives MYC->Survival Drives

Diagram 1: Mechanistic pathway of bifunctional PI3Kδ/BET inhibition by thieno[3,2-d]pyrimidines.

Exploiting Synthetic Lethality via ATR Kinase

The ataxia telangiectasia mutated and rad3-related (ATR) kinase is critical for the DNA damage response (DDR). Thieno[3,2-d]pyrimidine derivatives, such as Compound 34, have been engineered to selectively inhibit ATR (IC₅₀ = 1.5 nM), inducing synthetic lethality in cancers with pre-existing DDR deficiencies (e.g., LoVo and HT-29 colorectal cancer cells)[2].

Precision Targeting in Inflammatory Pathways and AML

Beyond oncology, scaffold morphing of thieno[3,2-d]pyrimidines has yielded highly selective Janus Kinase 1 (JAK1) inhibitors (e.g., Compound 24/46) for non-small cell lung cancer (NSCLC)[3], and potent RIPK2 inhibitors (e.g., HY3) that demonstrate profound in vivo anti-inflammatory efficacy in acute liver injury models[4]. Furthermore, derivatives like Compound 26 have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), uniquely overcoming recalcitrant FLT3 mutations (such as F691L) that typically cause drug resistance in acute myeloid leukemia (AML)[5].

Quantitative Pharmacological Landscape

To facilitate rapid comparative analysis, the quantitative data for the lead thieno[3,2-d]pyrimidine derivatives discussed above is summarized below.

CompoundPrimary Target(s)Enzymatic IC₅₀Disease Model / Cell LineKey Pharmacological Feature
10b PI3Kδ / BRD4-BD1112 nM / 19 nMDLBCL (SU-DHL-6)First-in-class bifunctional inhibitor; synergistic apoptosis[1].
46 JAK122 nMNSCLCHigh kinome-wide selectivity over JAK2/JAK3[3].
34 ATR Kinase1.5 nMColorectal (LoVo, HT-29)Induces synthetic lethality in DDR-deficient cancers[2].
26 FAK / FLT3Highly PotentAML (MV4-11), BreastOvercomes F691L drug-resistant FLT3 mutations[5].
HY3 RIPK211 nMAcute Liver Injury (ALI)High selectivity over RIPK1; robust anti-inflammatory action[4].

Self-Validating Experimental Workflows

As researchers, we must ensure that our experimental protocols are not just procedural checklists, but self-validating systems that prove causality. Below are the definitive workflows for validating novel thieno[3,2-d]pyrimidine kinase inhibitors.

Protocol 1: High-Fidelity Kinase Selectivity Profiling (ADP-Glo Assay)

Causality & Rationale: Why utilize the ADP-Glo luminescent assay over traditional radiometric ³³P-ATP assays? Radiometric assays are often run at sub-physiological ATP concentrations (<10 µM) due to safety constraints, artificially inflating the apparent potency of ATP-competitive inhibitors. The ADP-Glo assay allows us to profile thieno[3,2-d]pyrimidine derivatives at physiological ATP levels (~1 mM), ensuring the observed IC₅₀ translates accurately to the intracellular environment where the drug must outcompete endogenous ATP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the thieno[3,2-d]pyrimidine derivative in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay must be ≤1% to prevent enzyme denaturation).

  • Enzyme/Substrate Incubation: In a 384-well plate, combine 2 µL of the compound with 2 µL of the purified target kinase (e.g., PI3Kδ or JAK1). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix (ATP concentration set to the enzyme's specific Km​ or physiological 1 mM). Incubate for 60 minutes.

  • Signal Generation: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins).

  • Detection: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase. Read on a microplate reader.

  • Self-Validation Check: The assay must include a standard curve of ATP/ADP ratios and a known pan-kinase inhibitor (e.g., staurosporine) as a positive control. A Z'-factor of >0.6 validates the assay's dynamic range.

Protocol 2: Cellular Target Engagement & Synthetic Lethality Validation

Causality & Rationale: Enzymatic IC₅₀ does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition. A compound may exhibit potent anti-proliferative effects in an MTT assay due to off-target cytotoxicity rather than specific kinase inhibition. By quantifying the reduction of phosphorylated downstream targets via Western blot, we establish a self-validating system confirming that target engagement is the direct causal mechanism of the phenotypic response.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., SU-DHL-6 for PI3Kδ/BET inhibitors) in 6-well plates at 1×106 cells/well. Treat with the inhibitor at 0.1x, 1x, and 10x the enzymatic IC₅₀, alongside a 0.1% DMSO vehicle control, for 4 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Protein Quantification: Centrifuge at 14,000g for 15 mins. Quantify supernatant protein using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against the phosphorylated target (e.g., p-AKT Ser473), total target protein (total AKT), and a loading control (GAPDH).

  • Self-Validation Check: True target engagement is validated only if the p-AKT signal decreases dose-dependently while total AKT and GAPDH levels remain constant.

Workflow Design Scaffold Morphing (Thieno[3,2-d]pyrimidine) Synthesis Chemical Synthesis & Purification Design->Synthesis Enzymatic Enzymatic Profiling (ADP-Glo Assay) Synthesis->Enzymatic Cellular Cellular Efficacy (Western Blot & MTT) Enzymatic->Cellular Cellular->Design SAR Feedback InVivo In Vivo Models (Xenograft Efficacy) Cellular->InVivo

Diagram 2: Self-validating experimental workflow for kinase inhibitor development and SAR feedback.

Conclusion

The thieno[3,2-d]pyrimidine scaffold is a cornerstone of contemporary medicinal chemistry. By leveraging its unique spatial geometry and hydrogen-bonding capabilities, researchers have successfully engineered highly selective, potent inhibitors across a spectrum of critical kinase targets—from PI3Kδ and ATR to JAK1 and FAK. As we push the boundaries of targeted therapy, rigorous, causality-driven assay design remains paramount to translating these promising chemical entities into clinical realities.

References

  • Title: Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Foundational

Comprehensive Physicochemical and Solubility Profiling of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

A Technical Guide for Drug Development Professionals Executive Summary 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a highly privileged, strategically vital intermediate in modern medicinal chemistry. It serves...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a highly privileged, strategically vital intermediate in modern medicinal chemistry. It serves as the foundational scaffold for synthesizing potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways [1]. While its structural features are perfectly optimized for target binding, they inherently impart poor aqueous solubility—often referred to in the industry as a "brick-dust" profile.

This whitepaper provides an in-depth analysis of the structural causality behind its solubility, predictive empirical data, and self-validating protocols for thermodynamic and kinetic solubility measurements.

Physicochemical Profiling & Structural Causality

Understanding the solubility of this compound requires analyzing the thermodynamic relationship between its crystal lattice energy and its aqueous solvation energy.

  • Thienopyrimidine Core: The fused bicyclic heteroaromatic system is highly planar. This planarity promotes strong π−π stacking interactions in the solid state, leading to a high crystal lattice energy. Overcoming this lattice energy is the primary thermodynamic barrier to aqueous dissolution.

  • 4-Chloro Substituent: The chlorine atom at the C4 position acts as an excellent leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr) with amines (e.g., morpholine, a classic PI3K pharmacophore). However, it is highly lipophilic and contributes zero hydrogen-bonding capacity.

  • 7-(4-Methoxyphenyl) Group: This moiety provides the necessary steric bulk and hydrophobic interactions for kinase hinge-binding. While the methoxy oxygen acts as a weak hydrogen bond acceptor (HBA), the compound possesses zero hydrogen bond donors (HBD = 0).

  • ADME Implications: According to Lipinski's Rule of 5 [2], a lack of HBDs and high lipophilicity (estimated cLogP > 3.5) strongly correlate with poor aqueous solubility and formulation challenges.

Biological Context: The PI3K/AKT/mTOR Pathway

Derivatives synthesized from this intermediate are designed to competitively bind to the ATP-binding cleft of PI3K. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby halting the downstream activation of AKT and mTOR, which is a critical mechanism in oncology and targeted tumor suppression.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target of Thienopyrimidines) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

Diagram 1: The PI3K/AKT/mTOR signaling pathway targeted by thienopyrimidine derivatives.

Solubility Data Profile (Empirical Framework)

Due to its "brick-dust" nature, empirical solubility data across different media is highly stratified. The table below summarizes the expected quantitative solubility profile based on structurally analogous thienopyrimidine intermediates.

Solvent / MediaEstimated SolubilityCausality / Mechanism
Water (pH 7.4) < 10 µg/mLHigh lattice energy; lack of H-bond donors prevents aqueous solvation.
FaSSIF (pH 6.5) 10 - 50 µg/mLBile salts and lecithin form micelles, slightly enhancing wetting and solubilization.
DMSO > 30 mg/mLHigh dielectric constant and strong solvation of the polarizable heteroaromatic core.
Dichloromethane (DCM) > 50 mg/mLExcellent solvation of lipophilic, halogenated aromatic systems.

Methodology: Self-Validating Solubility Protocols

To accurately profile this intermediate for downstream assays, scientists must differentiate between kinetic and thermodynamic solubility. Relying solely on kinetic data can lead to false negatives in biochemical assays due to unrecognized micro-precipitation.

Kinetic Solubility via Laser Nephelometry (Early-Stage)

Kinetic solubility measures the concentration at which a pre-dissolved compound precipitates in an aqueous buffer.

  • Step 1: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Step 2: Perform linear serial dilutions of the stock into PBS (pH 7.4) in a 96-well plate, keeping the final DMSO concentration constant (e.g., 1% v/v).

  • Step 3: Incubate for 2 hours at room temperature.

  • Step 4: Measure light scattering using a laser nephelometer. The onset of precipitation (inflection point) defines the kinetic solubility limit.

  • Causality Check: This method is prone to supersaturation. It does not reflect true thermodynamic equilibrium but is vital for determining the maximum concentration viable for in vitro high-throughput screening (HTS).

Thermodynamic Solubility via Shake-Flask LC-MS (Gold Standard)

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules [3, 4].

Thermo_Solubility Solid Excess Solid Compound Buffer Add Aqueous Buffer (pH 7.4) Solid->Buffer Incubate Shake Flask Incubation (24-48h, 37°C) Buffer->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze LC-MS/UV Analysis of Supernatant Separate->Analyze

Diagram 2: Gold-standard thermodynamic shake-flask solubility workflow.

  • Step 1 (Solid Addition): Add an excess of the solid compound (e.g., 2 mg) to a borosilicate glass vial.

  • Step 2 (Buffer Addition): Add 1 mL of the target aqueous buffer (e.g., PBS or FaSSIF).

  • Step 3 (Equilibration): Place the vial in a temperature-controlled orbital shaker (37°C) for 24 to 48 hours. Causality Check: Extended incubation is mandatory for planar molecules to ensure the crystal lattice fully equilibrates with the solvent without supersaturation artifacts.

  • Step 4 (Phase Separation): Centrifuge the suspension at 15,000 x g for 15 minutes, or filter through a 0.22 µm PTFE membrane to remove all undissolved solid.

  • Step 5 (Quantification): Dilute the supernatant appropriately with mobile phase and analyze via LC-MS/UV against a standard calibration curve prepared in DMSO.

Formulation & Assay Optimization Strategies

When utilizing 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in cellular or biochemical assays, its poor aqueous solubility must be mitigated to prevent erratic data:

  • Co-solvents: Always prepare master stocks in 100% DMSO. Maintain a final DMSO concentration of 0.5% - 1.0% in assay buffers to prevent premature precipitation.

  • Surfactants: The addition of non-ionic surfactants like Tween-20 (0.01%) or Cremophor EL can reduce surface tension, aid in wetting the hydrophobic surface of the compound, and prevent the compound from adhering to plastic assay plates (non-specific binding).

References

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed (NIH).[Link]

  • Lipinski's Rule of 5. GARDP Revive.[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed (NIH).[Link]

Exploratory

The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The pursuit of highly selective, orally bioavailable small-molecule inhibitors has driven medicinal chemists to explore privileged heterocyclic scaffolds. Among these, the thieno[3,2-d]pyrimidine core h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally bioavailable small-molecule inhibitors has driven medicinal chemists to explore privileged heterocyclic scaffolds. Among these, the thieno[3,2-d]pyrimidine core has emerged as a cornerstone in targeted oncology and immunology. Functioning as a potent bioisostere for both purine and quinazoline rings, this bicyclic system offers unique electron density distribution, lipophilicity, and hydrogen-bonding capabilities. This whitepaper provides an in-depth mechanistic and practical guide to leveraging the thieno[3,2-d]pyrimidine scaffold, focusing on structural rationalization, synthetic methodologies, structure-activity relationship (SAR) optimization, and preclinical validation.

Structural Biology & Pharmacophore Rationalization

The efficacy of the thieno[3,2-d]pyrimidine scaffold stems from its structural mimicry of the adenine ring of ATP. In the context of kinase inhibition, the pyrimidine moiety consistently acts as the primary hinge-binding motif. The N1 and N3 nitrogen atoms, along with substituents at the C2 and C4 positions, form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

Replacing the phenyl ring of a quinazoline (or the pyrrole of a pyrrolo-pyrimidine) with a thiophene ring fundamentally alters the molecule's physicochemical profile. The sulfur atom in the thiophene ring is highly polarizable, which enhances hydrophobic interactions with the hydrophobic pockets adjacent to the ATP-binding cleft[1]. Furthermore, the bond angles imposed by the fused thiophene ring subtly shift the vector of substituents at the C6 position, allowing for precise targeting of the affinity pockets (e.g., the ribose-binding pocket or the specificity pocket) that differentiate kinase isoforms.

Target Landscape: The PI3K/AKT/mTOR Axis

While thieno[3,2-d]pyrimidines have been successfully developed into inhibitors for Focal Adhesion Kinase (FAK), FLT3, and ATR[1][2], their most prominent clinical application is the inhibition of Phosphatidylinositol 3-kinase (PI3K).

Pictilisib (GDC-0941) is a flagship thieno[3,2-d]pyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of class I PI3K (specifically PI3Kα and PI3Kδ)[3][4]. In oncogenesis, mutated receptor tyrosine kinases (RTKs) hyperactivate PI3K, which phosphorylates PIP2 to PIP3. PIP3 acts as a membrane docking site for AKT and PDK1, leading to AKT activation and subsequent mTORC1-mediated cell survival and proliferation[3].

Pictilisib selectively binds to the ATP cleft of PI3K, blocking PIP3 production and collapsing the downstream signaling cascade[3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes GDC Pictilisib (GDC-0941) Thieno[3,2-d]pyrimidine GDC->PI3K ATP-competitive Inhibition

Fig 1: Mechanistic intervention of Pictilisib within the PI3K/AKT/mTOR signaling pathway.

Synthetic Methodologies & Derivatization

The commercial viability of thieno[3,2-d]pyrimidine-based drugs relies on scalable, non-cryogenic synthetic routes. The synthesis typically begins with the construction of the bicyclic core, followed by sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to install the pharmacophores.

Protocol: Synthesis of the 2,4-Dichloro-thieno[3,2-d]pyrimidine Core

This protocol outlines the highly efficient, multikilogram-scalable synthesis of the dichloro-intermediate, a universal precursor for C2/C4 derivatization[5].

Step 1: Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione

  • Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), Potassium cyanate (KOCN) (2.4 eq), Acetic acid, Water.

  • Procedure: Dissolve the thiophene starting material in acetic acid. Slowly add an aqueous solution of KOCN over 2 hours at room temperature. Age the reaction for an additional 2 hours.

  • Causality: The use of KOCN in acetic acid generates in situ cyanic acid, which attacks the primary amine to form a urea intermediate. The acidic environment subsequently catalyzes the intramolecular cyclization with the adjacent methyl ester, forming the highly stable dione core. The slow addition prevents thermal runaway and minimizes dimerization byproducts[5].

Step 2: Chlorination to 2,4-Dichloro-thieno[3,2-d]pyrimidine

  • Reagents: Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq), Phosphorus oxychloride (POCl 3​ ) (5.5 eq), N,N-dimethylaniline (0.7 eq), Acetonitrile.

  • Procedure: Suspend the dione and N,N-dimethylaniline in acetonitrile at ≤20 °C. Slowly add POCl 3​ . Heat the mixture to 80–85 °C and age for 24 hours. Cool to 40 °C, quench slowly into cold water, and filter the resulting off-white solid[5].

  • Causality: POCl 3​ converts the lactam tautomers into reactive imidoyl chlorides. The critical inclusion of N,N-dimethylaniline serves as a mild acid scavenger. By neutralizing the HCl generated during the reaction, it prevents the acidic degradation of the electron-rich thiophene ring and drives the chlorination equilibrium forward, ensuring a high yield (~89%) without requiring cryogenic conditions[5].

Structure-Activity Relationship (SAR) Landscape

The substitution pattern on the thieno[3,2-d]pyrimidine core dictates both target selectivity and potency. A comparative SAR study targeting Focal Adhesion Kinase (FAK) and FLT3 highlights the superiority of this scaffold over its pyrrolo-pyrimidine counterparts[1].

Table 1: SAR of Thieno[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Derivatives[1]

Compound IDCore ScaffoldR1 Substituent (C2)R2 Substituent (C4)FAK IC 50​ (nM)FLT3-D835Y IC 50​ (nM)
10a 7H-Pyrrolo[2,3-d]pyrimidine2-pyridinylSubstituted aniline~200N/A
9 Thieno[3,2-d]pyrimidine2-pyridinylSubstituted aniline18N/A
11 Thieno[3,2-d]pyrimidine3-pyridinylSubstituted aniline26N/A
26 (Lead) Thieno[3,2-d]pyrimidineComplex heteroarylOptimized aniline9.70.5

Data Synthesis Insight: Compound 9 exhibits an 11-fold enhanced potency against FAK compared to the pyrrolo-pyrimidine analog 10a. This confirms that the sulfur atom in the thiophene ring provides superior hydrophobic packing within the kinase hinge region compared to the NH group of the pyrrole[1]. Furthermore, optimizing the C2 and C4 vectors (Compound 26) yields a potent dual inhibitor capable of overcoming recalcitrant FLT3 mutations (e.g., F691L and D835Y)[1].

Preclinical Validation Workflow

To validate the efficacy of synthesized thieno[3,2-d]pyrimidine candidates, a robust, self-validating preclinical workflow must be established.

Workflow Syn 1. Chemical Synthesis Core construction & derivatization Bio 2. Enzymatic Profiling Radiometric Kinase Assay (IC50) Syn->Bio Cell 3. Cellular Validation p-AKT Western Blot & Viability Bio->Cell InVivo 4. In Vivo Efficacy Xenograft Tumor Models Cell->InVivo

Fig 2: Standardized preclinical screening workflow for kinase inhibitors.

Protocol: Cellular Target Engagement Assay (p-AKT Western Blot)

Enzymatic IC 50​ values do not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. For PI3K inhibitors like Pictilisib, cellular target engagement is validated by measuring the abrogation of downstream AKT phosphorylation[4].

  • Cell Culture & Treatment: Seed susceptible cancer cell lines (e.g., T47D or HeLa) in 6-well plates and incubate until 70% confluent. Treat cells with the thieno[3,2-d]pyrimidine candidate at varying concentrations (e.g., 0.1 nM to 1 μM) alongside a vehicle control (0.1% DMSO) for 24 hours[4].

  • Lysis: Wash cells with ice-cold PBS. Lyse using 1× Cell Extraction Buffer heavily supplemented with broad-spectrum protease inhibitors and Phosphatase Inhibitor Cocktails 1 and 2[4].

    • Causality: Phosphatase inhibitors are strictly required; endogenous phosphatases will rapidly dephosphorylate AKT during lysis, yielding false-positive inhibition results.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Resolve 20 μg of lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-AKT (Ser473) , p-AKT (Thr308) , and total AKT[4].

    • Causality: Measuring both Ser473 (mTORC2 target site) and Thr308 (PDK1 target site) is a self-validating control. Because PI3K inhibition halts PIP3 production—which is required to recruit both PDK1 and AKT to the plasma membrane—a true PI3K inhibitor must simultaneously abrogate both phosphorylation marks. Total AKT serves as the internal loading control to prove the drug is inhibiting kinase activity, not merely downregulating protein expression[4].

References

  • Pictilisib | PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase Source: PubMed / NIH URL:[Link]

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Source: ACS Publications URL:[Link]

  • A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Foundational

The Architectural Keystone: Discovery, History, and Application of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore, fundamentally altering the trajectory of kinase inhibitor d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore, fundamentally altering the trajectory of kinase inhibitor development[1]. Among the myriad of derivatives synthesized, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS: 827614-35-7) stands out as a highly versatile, electrophilic building block. This in-depth technical guide explores the historical evolution of this scaffold, the structural dynamics that make it an ideal precursor for ATP-competitive inhibitors, and the self-validating synthetic workflows required to harness its full potential in drug discovery.

Historical Evolution: From Quinazolines to Thienopyrimidines

The genesis of thieno[3,2-d]pyrimidine derivatives traces back to the limitations of first-generation quinazoline-based kinase inhibitors (e.g., gefitinib and erlotinib). While quinazolines effectively targeted the Epidermal Growth Factor Receptor (EGFR), acquired resistance mutations—most notably the T790M "gatekeeper" mutation—necessitated the exploration of novel bioisosteres[2].

Replacing the benzene ring of the quinazoline core with a thiophene ring yielded the thieno[3,2-d]pyrimidine scaffold. This bioisosteric replacement provided two critical advantages:

  • Altered Electron Density: The sulfur atom in the thiophene ring acts as an electron donor, enriching the electron density of the fused pyrimidine system and modulating the pKa of the N1 and N3 nitrogen atoms. This enhances hydrogen-bonding interactions with the kinase hinge region[3].

  • Vectorial Projection: The bond angles of the five-membered thiophene ring alter the spatial trajectory of substituents at the 6- and 7-positions, allowing for deeper penetration into hydrophobic pockets that are inaccessible to rigid quinazolines[4].

Structural Dynamics & Target Engagement

The specific functionalization of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a masterclass in rational drug design.

  • The 4-Chloro Handle (The Electrophilic Core): The chlorine atom at the C4 position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens. It serves as an optimal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. By displacing this chlorine with various anilines or aliphatic amines, chemists can rapidly generate libraries of compounds that form the critical bidentate hydrogen bonds with the kinase hinge region[5].

  • The 7-(4-Methoxyphenyl) Vector (The Hydrophobic Anchor): The 4-methoxyphenyl group at the 7-position is strategically placed to occupy the solvent-exposed front or specific hydrophobic sub-pockets of the ATP-binding site. The steric bulk of the phenyl ring provides Van der Waals interactions, while the methoxy oxygen can engage in solvent-mediated hydrogen bonding, significantly enhancing both target affinity and kinase selectivity[2].

SignalingPathway EGFR EGFR / RTKs PI3K PI3K Pathway EGFR->PI3K AKT AKT Kinase PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation PIM PIM Kinases PIM->Proliferation CDK7 CDK7 (Cell Cycle) CDK7->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivatives Inhibitor->EGFR ATP-Competitive Inhibition Inhibitor->PIM ATP-Competitive Inhibition Inhibitor->CDK7 Covalent/Non-Covalent Inhibition

Fig 1: Kinase signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives.

Quantitative Structure-Activity Relationship (SAR)

Extensive SAR studies have validated the potency of the thieno[3,2-d]pyrimidine core across multiple oncogenic targets. The table below summarizes the inhibitory profiles of representative derivatives synthesized from the 4-chloro intermediate, demonstrating how modular substitution at the C4 position dictates target specificity[3][4][5].

Table 1: Comparative Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Scaffold CoreC4 Substituent (Hinge Binder)C7 Substituent (Hydrophobic Vector)Target KinaseIC50 (nM)
Thieno[3,2-d]pyrimidine3-Chloro-4-fluoroaniline4-MethoxyphenylEGFR (WT)36.7
Thieno[3,2-d]pyrimidine3,4,5-Trimethoxyaniline4-MethoxyphenylEGFR (L858R/T790M)13.0
Thieno[3,2-d]pyrimidineN-methylpiperazine4-MethoxyphenylPIM-12.0
Thieno[3,2-d]pyrimidineCyclopentylamino4-MethoxyphenylCDK78.5
Quinazoline (Control)3-Chloro-4-fluoroanilineN/A (Gefitinib analog)EGFR (WT)33.0

Self-Validating Experimental Protocol: Synthesis and Functionalization

To ensure high fidelity and reproducibility in drug discovery, the synthesis of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine and its subsequent functionalization must follow a self-validating protocol. The causality behind each reagent choice is detailed below to empower researchers with mechanistic understanding.

SyntheticWorkflow Step1 7-Bromo-thieno[3,2-d] pyrimidin-4(3H)-one Step2 Chlorination (POCl3, Reflux) Step1->Step2 Step3 7-Bromo-4-chloro- thieno[3,2-d]pyrimidine Step2->Step3 Step4 Suzuki Coupling (4-MeO-Ph-B(OH)2, Pd cat.) Step3->Step4 Step5 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Step4->Step5 Step6 SNAr Reaction (Anilines/Amines, DIPEA) Step5->Step6 Step7 Target Kinase Inhibitor (e.g., EGFR/PIM/CDK7) Step6->Step7

Fig 2: Self-validating synthetic workflow for thieno[3,2-d]pyrimidine kinase inhibitors.

Phase 1: Chlorination of the Pyrimidinone Core

Objective: Convert the thermodynamically stable lactam tautomer into a highly reactive imidoyl chloride.

  • Procedure: Suspend 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in neat Phosphorus oxychloride ( POCl3​ , 10.0 eq). Add a catalytic amount of N,N-Dimethylaniline (0.1 eq).

  • Causality: POCl3​ acts as both the solvent and the chlorinating agent. The addition of N,N-Dimethylaniline accelerates the formation of the Vilsmeier-Haack-type intermediate, ensuring complete conversion while preventing the degradation often seen with harsher bases.

  • Reaction: Reflux at 110°C for 4 hours under an inert argon atmosphere.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of cold methanol, and analyze via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the desired product mass, exhibiting the characteristic 1:1 isotopic pattern indicative of a single bromine and a single chlorine atom ( 79Br/35Cl vs 81Br/37Cl ).

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the 4-methoxyphenyl vector at the C7 position selectively.

  • Procedure: Dissolve 7-bromo-4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) and (4-methoxyphenyl)boronic acid (1.1 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Causality: The C7-bromine is inherently more reactive toward oxidative addition by Palladium than the C4-chlorine, allowing for exquisite regioselectivity. 1,4-Dioxane provides optimal solubility, while water is necessary to dissolve the inorganic base.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) and Potassium Carbonate ( K2​CO3​ , 2.0 eq). Heat to 80°C for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The product (4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine) will appear as a highly UV-active spot (254 nm) with an Rf of ~0.6. Confirm the mass via LC-MS ( [M+H]+ = 277.0), ensuring the characteristic 3:1 chlorine isotopic pattern is retained.

Phase 3: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Couple the target aniline to the C4 position to finalize the kinase inhibitor.

  • Procedure: Dissolve the intermediate from Phase 2 (1.0 eq) in Isopropanol. Add the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: Isopropanol is a protic solvent that stabilizes the Meisenheimer complex intermediate during the SN​Ar reaction. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction to completion without competing for the electrophilic C4 center.

  • Reaction: Reflux at 90°C for 12 hours.

  • Validation Checkpoint: Precipitate the final product by cooling to 0°C and adding cold water. Filter and wash with cold ether. Confirm structural integrity via 1H NMR, specifically looking for the disappearance of the aniline amine protons and the downfield shift of the pyrimidine C2-proton singlet (~8.8 ppm).

Conclusion

The 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine intermediate is a triumph of rational pharmacophore design. By understanding the causal relationship between its structural vectors and kinase binding pockets, and by employing rigorous, self-validating synthetic protocols, drug development professionals can leverage this scaffold to discover the next generation of highly selective, potent targeted therapies.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chlorothieno[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors and anti-infective agents.[1][2][3] The functionalization of this heterocyclic system, particularly at the C4-position, is crucial for the development of new therapeutic agents. This document provides a detailed guide to the experimental procedures for nucleophilic aromatic substitution (SNAr) reactions on 4-chlorothieno[3,2-d]pyrimidine, a key intermediate in the synthesis of diverse libraries of bioactive molecules.[1][4] The protocols described herein are based on established literature and offer insights into the reaction mechanisms, optimization of conditions, and characterization of the resulting 4-substituted thieno[3,2-d]pyrimidines.

Introduction

The thieno[3,2-d]pyrimidine ring system is structurally analogous to purines, which are fundamental components of DNA and RNA. This resemblance allows thienopyrimidine derivatives to interact with a variety of biological targets.[3] The chlorine atom at the C4-position of 4-chlorothieno[3,2-d]pyrimidine is highly susceptible to nucleophilic displacement, providing a versatile handle for the introduction of various functional groups, including amines, ethers, and thioethers.[4][5] This application note will detail the synthesis of the starting material and provide robust protocols for its subsequent nucleophilic substitution reactions.

Synthesis of the Starting Material: 4-Chlorothieno[3,2-d]pyrimidine

The precursor for many C4-substituted thieno[3,2-d]pyrimidines is 4-chlorothieno[3,2-d]pyrimidine. A common and effective method for its synthesis involves the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one.[6]

Protocol 1: Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one

Causality behind Experimental Choices:

  • Reagents: Oxalyl chloride in the presence of dimethylformamide (DMF) forms the Vilsmeier reagent in situ, which is a potent chlorinating agent for converting the lactam to the corresponding chloro-heterocycle. Phosphorus oxychloride (POCl₃) is another commonly used and effective chlorinating agent.[7][8][9]

  • Solvent: Dichloroethane is a suitable solvent for this reaction as it is inert to the reaction conditions and has a boiling point that allows for controlled heating if necessary.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of oxalyl chloride. The reaction is then allowed to warm to room temperature to ensure complete conversion.[6]

  • Work-up: The reaction is quenched with water to destroy any excess chlorinating reagent. The product is then extracted into an organic solvent. Grinding with hexane helps to remove non-polar impurities and solidify the product.[6]

Step-by-Step Methodology:

  • To a flask containing 150 mL of dichloroethane, add dimethylformamide (15.4 mL, 197.13 mmol) and cool the mixture to 0 °C in an ice bath.[6]

  • Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise to the cooled solution.[6]

  • After the formation of a white, gel-like substance, add 3H-thieno[3,2-d]pyrimidin-4-one (15 g, 98.57 mmol).[6]

  • Stir the reaction mixture at 0 °C for 2.5 hours, then allow it to gradually warm to room temperature.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding water.

  • Extract the organic layer with dichloromethane (3 x 300 mL).[6]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[6]

  • Remove the solvent under reduced pressure.

  • Grind the resulting residue with 200 mL of hexane to obtain 4-chlorothieno[3,2-d]pyrimidine as a solid.[6]

Expected Outcome: This procedure should yield a dark brown solid with an expected yield of approximately 99%.[6] The product can be characterized by ¹H NMR and LC-MS.[6]

Nucleophilic Substitution Reactions at the C4-Position

The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring activates the C4-position for nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.

Protocol 2: Amination Reactions

The introduction of an amino group at the C4-position is a widely used strategy in the synthesis of biologically active thienopyrimidines. Both base-promoted and acid-catalyzed conditions have been successfully employed.[10]

Base-Promoted SNAr for Amination

Causality behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[10]

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the amine.[10]

  • Temperature: Heating the reaction to 100 °C provides the necessary activation energy for the substitution to occur, especially with less reactive amines.[10]

Step-by-Step Methodology:

  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol), the desired amine (0.57 mmol), and K₂CO₃ (79 mg, 0.57 mmol) in DMSO (4 mL).[10]

  • Heat the reaction mixture to 100 °C for 12 hours.[10]

  • After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with a 5% aqueous acetic acid solution (2x), followed by water and brine.[10]

  • Collect the organic phase, dry it over sodium sulfate, filter, and concentrate in vacuo to obtain the product.[10]

Acid-Catalyzed SNAr for Amination

Causality behind Experimental Choices:

  • Acid Catalyst: A catalytic amount of a strong acid like HCl can protonate the pyrimidine ring, further activating the C4-position towards nucleophilic attack.

  • Solvent System: A mixture of tetrahydrofuran (THF) and 2-propanol provides a good balance of polarity to dissolve the reactants and facilitate the reaction.[10]

  • Temperature: A lower temperature of 70 °C is often sufficient for the acid-catalyzed reaction.[10]

Step-by-Step Methodology:

  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol) and the desired amine (0.57 mmol) in a 3:1 mixture of THF:2-propanol (8 mL).[10]

  • Add one drop of 12 M HCl (approximately 0.05 mL).[10]

  • Heat the solution at 70 °C for 24 hours.[10]

  • Concentrate the reaction mixture to dryness.

  • Dissolve the residue in CH₂Cl₂ and wash with a saturated aqueous NaHCO₃ solution, water, and brine.[10]

  • Collect the organic phase, dry over sodium sulfate, filter, and concentrate in vacuo.[10]

Data Presentation: Comparison of Amination Conditions

ParameterBase-Promoted MethodAcid-Catalyzed Method
Catalyst K₂CO₃ (Base)HCl (Acid)
Solvent DMSO3:1 THF:2-Propanol
Temperature 100 °C70 °C
Reaction Time 12 hours24 hours
Work-up Acidic washBasic wash
Protocol 3: O-Alkylation and O-Arylation

The synthesis of 4-alkoxy and 4-aryloxy thieno[3,2-d]pyrimidines can be achieved through nucleophilic substitution with alcohols and phenols, respectively.

O-Alkylation with Sodium Alkoxides

Causality behind Experimental Choices:

  • Nucleophile: Sodium alkoxides, generated in situ from the corresponding alcohol and sodium metal, are strong nucleophiles.

  • Temperature: Heating to 60 °C is generally sufficient to drive the reaction to completion.[4]

Step-by-Step Methodology:

  • Under an argon atmosphere, dissolve sodium (2.5 eq.) in the desired alcohol (10 mL/mmol) at 0 °C.[4]

  • Slowly add 4-chlorothieno[3,2-d]pyrimidine (1 eq.).

  • Stir the reaction mixture at 60 °C under argon until the starting material is consumed (monitored by TLC).[4]

  • Evaporate the solvent to dryness.

  • Add water (50 mL) and extract with diethyl ether (3 x 25 mL).[4]

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[4]

O-Arylation with Phenols

Causality behind Experimental Choices:

  • Base: K₂CO₃ is used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

  • Solvent: DMF is a suitable polar aprotic solvent for this type of reaction.[4][11]

  • Temperature: A higher temperature of 130 °C is often required due to the lower nucleophilicity of phenoxides compared to alkoxides.[4]

Step-by-Step Methodology:

  • Dissolve the appropriate phenol (1 eq.) and K₂CO₃ (1.1 eq.) in DMF (5 mL) and stir the mixture for 15 minutes.[4]

  • Add 4-chlorothieno[3,2-d]pyrimidine (1 eq.) and heat the reaction mixture at 130 °C for 3 hours.[4]

  • After cooling, pour the reaction mixture into water.

  • Extract the aqueous layer four times with ethyl acetate (EtOAc).[4]

  • Combine the organic layers, wash with brine, dry with MgSO₄, filter, and concentrate in vacuo.[4]

Protocol 4: S-Arylation with Thiols

The synthesis of 4-(arylthio)thieno[3,2-d]pyrimidines proceeds similarly to O-arylation.

Step-by-Step Methodology:

  • Dissolve the appropriate thiophenol (1 eq.) and K₂CO₃ (1.1 eq.) in DMF.

  • Add 4-chlorothieno[3,2-d]pyrimidine (1 eq.) and heat the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and perform an aqueous work-up followed by extraction with an organic solvent.

  • Purify the product by chromatography.[11]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and functionalization of 4-chlorothieno[3,2-d]pyrimidine.

G cluster_0 Synthesis of Starting Material cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Product Synthesis A Thieno[3,2-d]pyrimidin-4(3H)-one B Chlorination (POCl3 or Oxalyl Chloride/DMF) A->B C 4-Chlorothieno[3,2-d]pyrimidine B->C D Amines (R-NH2) C->D Base or Acid Catalysis E Alcohols/Phenols (R-OH) C->E Base (e.g., NaH, K2CO3) F Thiols (R-SH) C->F Base (e.g., K2CO3) G 4-Amino-thieno[3,2-d]pyrimidines D->G H 4-Alkoxy/Aryloxy-thieno[3,2-d]pyrimidines E->H I 4-(Alkyl/Aryl)thio-thieno[3,2-d]pyrimidines F->I

Caption: General workflow for the synthesis of 4-substituted thieno[3,2-d]pyrimidines.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Chlorination reactions and reactions involving strong bases like sodium hydride should be carried out under anhydrous conditions to prevent unwanted side reactions.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the reaction and ensuring complete consumption of the starting material.

  • Purification: While some products may be purified by simple recrystallization or trituration[1][10], others may require column chromatography for the removal of impurities.[11]

  • Regioselectivity in Dichloro-substrates: When starting with a di- or tri-chlorinated thienopyrimidine, the regioselectivity of the substitution is a critical consideration. The C4-position is generally more reactive towards nucleophilic substitution than the C2-position.[7][12]

Conclusion

The nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidine is a robust and versatile method for the synthesis of a wide array of functionalized thienopyrimidines. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around this important scaffold. Careful consideration of the reaction conditions, including the choice of solvent, base or acid catalyst, and temperature, will enable the efficient synthesis of novel compounds for biological evaluation.

References

  • Ghavami, A., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. Retrieved from [Link]

  • Pathak, V., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3406-3409. Retrieved from [Link]

  • Bruno, O., et al. (1999). Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 42(15), 2871-2879. Retrieved from [Link]

  • Chen, Y., et al. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Journal of Combinatorial Chemistry, 9(3), 403-407. Retrieved from [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(14), 4539. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 23(17), 9898. Retrieved from [Link]

  • ResearchGate. (2022, October 14). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2022, July 1). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]

  • Lee, S. H., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 254-258. Retrieved from [Link]

  • PubMed. (1988). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • NextSDS. (n.d.). THIENO[3,2-D]PYRIMIDINE-4-THIOL — Chemical Substance Information. Retrieved from [Link]

Sources

Application

applications of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in kinase inhibitor synthesis

Application Note & Protocol Guide: 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in Kinase Inhibitor Discovery Executive Summary As a Senior Application Scientist, I have observed that the successful development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in Kinase Inhibitor Discovery

Executive Summary

As a Senior Application Scientist, I have observed that the successful development of targeted oncology therapeutics relies heavily on the selection of highly versatile, privileged chemical scaffolds. The thieno[3,2-d]pyrimidine core has emerged as a cornerstone in modern medicinal chemistry, acting as a potent ATP isostere capable of targeting the hinge region of various kinases[1].

This technical guide explores the application of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine —a highly reactive, bifunctional intermediate. We will dissect the mechanistic rationale behind its structural components, map the signaling pathways it disrupts, and provide field-validated, self-verifying protocols for functionalizing this scaffold into potent kinase inhibitors.

Mechanistic Rationale & Structural Biology

To design effective inhibitors, we must first understand the causality behind the scaffold's architecture. The thieno[3,2-d]pyrimidine core is not merely a structural backbone; it is a precise geometric match for the adenine ring of ATP[1].

  • The Thieno[3,2-d]pyrimidine Core: The fused nitrogen-containing heterocycle forms critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region. This interaction is foundational for inhibitors targeting PI3Kδ[2], CDK7[3], EGFR[4], FAK[5], and ATR[6].

  • The 4-Chloro Substituent (The Reactive Hub): The pyrimidine ring is highly electron-deficient, a property exacerbated by the fused electron-withdrawing thiophene ring. The 4-chloro position is therefore highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[7]. This allows for the late-stage installation of diverse solubilizing groups (e.g., morpholines, piperazines) or secondary hinge-binding anilines.

  • The 7-(4-Methoxyphenyl) Group (The Selectivity Anchor): The thiophene moiety enhances overall hydrophobic interactions within the binding pocket[8]. Specifically, the 4-methoxyphenyl group projects deep into the hydrophobic pocket II (or the specificity pocket) of the kinase domain. The methoxy oxygen can also act as a localized hydrogen bond acceptor, drastically improving isoform selectivity (e.g., distinguishing PI3Kδ from PI3Kα)[2].

Target Pathway Dynamics

Inhibitors derived from this scaffold frequently target hyperactivated survival pathways in oncology, most notably the PI3K/AKT/mTOR axis and the RTK/FAK signaling cascades[2][5]. The diagram below illustrates the precise intervention point of thieno[3,2-d]pyrimidine derivatives within the PI3K signaling cascade.

Pathway RTK Receptor Tyrosine Kinase (EGFR, FLT3) PI3K PI3K (Kinase Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket

PI3K/AKT/mTOR signaling pathway targeted by thieno[3,2-d]pyrimidine inhibitors.

Synthetic Strategies & Workflow

The transformation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine into a final drug candidate generally follows two distinct reaction pathways, dictated by the nucleophilicity of the incoming amine.

Workflow cluster_0 Reaction Pathways A 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine C1 Pathway A: SNAr (Aliphatic Amines) DIPEA, n-BuOH, 90°C A->C1 C2 Pathway B: Buchwald-Hartwig (Anilines) Pd2(dba)3, Xantphos, Cs2CO3 A->C2 B Amine/Aniline Nucleophile B->C1 B->C2 D 4-Substituted-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine (Kinase Inhibitor) C1->D High Yield C2->D Moderate Yield

Synthetic workflow for functionalizing the 4-chloro position via SNAr or cross-coupling.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and analytical checkpoints to verify success before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Application: Installation of morpholine, piperazine, or pyrrolidine groups (common in PI3K/mTOR inhibitors)[7].

Reagents:

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (1.0 equiv, 1.0 mmol)

  • Morpholine (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • n-Butanol (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend the starting pyrimidine in n-butanol at room temperature. Causality: n-Butanol is selected because its high boiling point allows for elevated reaction temperatures, and the final product is typically insoluble in cold n-butanol, facilitating easy recovery.

  • Reagent Addition: Add morpholine followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the nucleophilic morpholine.

  • Heating: Heat the mixture to 90 °C and stir for 4–6 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. The starting material exhibits a distinct 3:1 isotopic pattern (M / M+2) due to the chlorine isotope ( 35 Cl / 37 Cl). A successful reaction is confirmed by the complete disappearance of this isotopic cluster and the appearance of a single mass peak corresponding to the morpholine adduct [M+H] + .

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the pure product.

Protocol B: Buchwald-Hartwig Amination with Anilines

Application: Installation of substituted anilines (common in EGFR, FAK, and FLT3 inhibitors)[4][5].

Reagents:

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (1.0 equiv, 1.0 mmol)

  • Substituted Aniline (e.g., 3,4,5-trimethoxyaniline) (1.2 equiv, 1.2 mmol)

  • Pd 2​ (dba) 3​ (0.05 equiv, 0.05 mmol)

  • Xantphos (0.1 equiv, 0.1 mmol)

  • Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (15 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the pyrimidine, aniline, Pd 2​ (dba) 3​ , Xantphos, and Cs 2​ CO 3​ . Causality: Anilines are weak nucleophiles that cannot undergo uncatalyzed SNAr efficiently. Xantphos is chosen as the ligand because its wide "bite angle" uniquely favors reductive elimination over unwanted β-hydride elimination. Cs 2​ CO 3​ is utilized as a bulky, mild base that avoids unwanted side reactions common with stronger bases like NaOtBu.

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane. Purge the solution with Argon for 15 minutes using a sparging needle. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle. Thorough degassing is mandatory.

  • Reaction: Heat the mixture to 100 °C under an Argon atmosphere for 12 hours.

  • Validation Checkpoint (TLC): Monitor via Thin-Layer Chromatography (Hexanes:EtOAc 1:1). The highly fluorescent starting material spot under 254 nm UV should be replaced by a lower Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Quantitative Reaction Metrics & Optimization

To assist in experimental planning, the following table summarizes the typical parameters, expected yields, and downstream kinase targets based on the nucleophile utilized.

Reaction TypeNucleophile ClassCatalyst / Base SystemSolventTemp (°C)Typical Yield (%)Primary Kinase Targets
SNAr Aliphatic Amines (e.g., Morpholine)DIPEA (No Pd required)n-BuOH or EtOH80–10085–95%PI3K, mTOR[2][7]
Buchwald-Hartwig Aromatic Amines (Anilines)Pd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ 1,4-Dioxane90–11065–85%EGFR, FAK, FLT3[4][5]
Suzuki Coupling Aryl Boronic AcidsPd(dppf)Cl 2​ , K 2​ CO 3​ Dioxane / H 2​ O90–10070–90%CDK7, ATR[3][6]

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Executive Summary Thieno[3,2-d]pyrimidines are privileged heterocyclic scaffolds extensively utilized in the development of targeted therapeutics, including kinase inhibitors (e.g., BTK, PI3K) and selective h-NTPDase mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thieno[3,2-d]pyrimidines are privileged heterocyclic scaffolds extensively utilized in the development of targeted therapeutics, including kinase inhibitors (e.g., BTK, PI3K) and selective h-NTPDase modulators[1][2]. The intermediate 4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine serves as a highly valuable building block for structure-activity relationship (SAR) exploration. The electron-deficient pyrimidine ring highly activates the C4-chlorine towards palladium-catalyzed cross-coupling reactions, allowing for the rapid introduction of diverse aryl and heteroaryl substituents[3]. This application note details a robust, self-validating protocol for the Suzuki-Miyaura coupling at the C4 position, emphasizing mechanistic rationale, optimized conditions, and troubleshooting strategies for drug development professionals.

Mechanistic Rationale & Experimental Design

The success of the Suzuki-Miyaura coupling on the thieno[3,2-d]pyrimidine core relies on understanding the electronic and steric microenvironment of the scaffold[4]:

  • Oxidative Addition: The C4 position of the pyrimidine ring is highly electron-deficient due to the inductive and mesomeric effects of the adjacent nitrogen atoms. This significantly lowers the LUMO of the C–Cl bond, facilitating rapid oxidative addition by the Pd(0) species[3]. The pre-installed 7-(4-methoxyphenyl) group on the thiophene ring is electron-donating, but its effect is largely localized to the thiophene system, leaving the C4 position highly activated.

  • Transmetalation & Base Selection: Transmetalation is typically the rate-limiting step. It requires the activation of the boronic acid to a reactive boronate complex via an inorganic base. We utilize a biphasic system of 1,4-Dioxane and water (typically 4:1 v/v). This specific ratio is critical: it ensures the complete solvation of the lipophilic thienopyrimidine substrate while providing enough aqueous volume to dissolve K₂CO₃, preventing the base from crashing out and stalling the catalytic cycle[4].

  • Catalyst Selection: While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a standard choice[3][4], we recommend Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions such as protodeboronation of electron-rich boronic acids.

Visualizing the Catalytic Workflow

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Cl Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII 4-Cl Substrate TransMet Transmetalation (Boronate Complex) PdII->TransMet PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 Ar'-B(OH)2 + Base RedElim Reductive Elimination (C4-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted Thieno[3,2-d]pyrimidine RedElim->Product

Catalytic cycle of the C4-Suzuki coupling on the thieno[3,2-d]pyrimidine scaffold.

Workflow Start 1. Reagent Assembly (Substrate, Boronic Acid, Pd, Base) Degas 2. Degassing (N2 Sparging / Freeze-Pump-Thaw) Start->Degas Reaction 3. Cross-Coupling (1,4-Dioxane/H2O, 90°C, 2-4 h) Degas->Reaction Monitor 4. IPC Monitoring (LC-MS / TLC) Reaction->Monitor Decision Conversion >95%? Monitor->Decision Decision->Reaction No (Add Time/Catalyst) Workup 5. Aqueous Workup (EtOAc Extraction, Brine Wash) Decision->Workup Yes Purify 6. Purification (Silica Gel Chromatography) Workup->Purify End 7. Pure 4-Aryl Product Purify->End

Step-by-step experimental workflow and decision matrix for the Suzuki coupling.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol is specifically designed to minimize oxidative homocoupling and ensure high conversion through rigorous in-process controls.

Materials:

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Procedure:

  • Reagent Assembly: In a 25 mL Schlenk flask or microwave vial, charge the 4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, the selected boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and water. Immediately subject the mixture to three cycles of Freeze-Pump-Thaw, or sparge vigorously with ultra-pure Nitrogen/Argon for 15 minutes.

    • Causality: Oxygen in the system will irreversibly oxidize the Pd(0) catalyst and promote the Glaser-type homocoupling of the boronic acid. This artificially lowers the equivalents of your coupling partner and creates difficult-to-separate dimeric impurities.

  • Reaction Execution: Seal the vessel and heat the mixture to 90 °C in a pre-heated oil bath for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).

    • Self-Validation: The starting material (C4-Cl) exhibits a distinct isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) in LC-MS. The complete disappearance of this isotopic signature confirms full conversion.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the organic layer. Wash the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Expert Tip: If palladium scavenging is required for downstream biological assays, stir the crude mixture with a silica-thiol scavenger (e.g., SiliaMetS® Thiol) for 1 hour prior to chromatography to remove residual heavy metals.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Conditions for C4-Arylation

EntryCatalyst (5 mol%)Base (3 equiv)Solvent (v/v)Temp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄Na₂CO₃DME/H₂O (4:1)80675
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)90488
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 2 >99
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)90292

Table 2: Substrate Scope at C4 Position

EntryBoronic Acid PartnerProduct ModificationIsolated Yield (%)Purity (LC-MS)
1Phenylboronic acid4-Phenyl94>98%
24-Fluorophenylboronic acid4-(4-Fluorophenyl)91>99%
33-Pyridinylboronic acid4-(Pyridin-3-yl)85>97%
41-Methyl-1H-pyrazole-4-boronic acid4-(1-Methyl-1H-pyrazol-4-yl)88>98%

Sources

Application

Comprehensive Protocol for Cell-Based Assays Evaluating Thieno[3,2-d]pyrimidine Derivatives

Introduction and Scientific Context The thieno[3,2-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology drug discovery, frequently utilized to design potent kinase inhibitors[1]. Because this bic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The thieno[3,2-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology drug discovery, frequently utilized to design potent kinase inhibitors[1]. Because this bicyclic system serves as an excellent bioisostere for the adenine ring of ATP, it effectively competes for the ATP-binding cleft of various kinases, most notably the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[2]. Clinical-stage oncology candidates such as GDC-0941 (Pictilisib) and the dual PI3K/mTOR inhibitor GDC-0980 (Apitolisib) are built upon this core structure[3][4].

When evaluating novel thieno[3,2-d]pyrimidine derivatives, researchers must employ a self-validating cascade of cell-based assays. A simple viability assay is insufficient; one must establish a causal link between the phenotypic observation (cell death) and the biochemical mechanism (target engagement). This application note provides a deeply integrated, step-by-step protocol for evaluating these compounds, ensuring high scientific integrity and reproducibility.

Workflow Prep Compound Preparation (Thieno[3,2-d]pyrimidines) Culture Cell Culture & Treatment (PTEN-null or PI3K-mutant) Prep->Culture Viability Viability Assay (CellTiter-Glo ATP Readout) Culture->Viability Apoptosis Apoptosis & Cell Cycle (Annexin V / PI Flow Cytometry) Culture->Apoptosis Target Target Engagement (Western Blot: p-AKT/p-S6K) Culture->Target

Experimental workflow for evaluating thieno[3,2-d]pyrimidine derivatives.

Experimental Design and Causality

To rigorously validate a thieno[3,2-d]pyrimidine derivative, the experimental design must account for the specific genetic background of the cell lines used. For PI3K/mTOR inhibitors, utilizing cell lines driven by PI3K pathway hyperactivation is critical. For example, PC3 cells (human prostate cancer) are PTEN-null, while MCF7 cells (human breast cancer) harbor activating PI3K α mutations[4]. Testing compounds in these specific lines establishes a direct causal relationship between the genetic dependency of the tumor and the pharmacological action of the drug.

Reagent Preparation & Controls
  • Vehicle Control: Thieno[3,2-d]pyrimidines are typically highly hydrophobic. Stock solutions must be prepared in 100% anhydrous DMSO. The final assay concentration of DMSO must never exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity, which would confound the viability data.

  • Positive Controls: Always include a validated reference standard. For selective PI3K inhibition, use GDC-0941; for dual PI3K/mTOR inhibition, use GDC-0980[3][4].

Protocol 1: Cell Viability and Proliferation Assay

Rationale: While MTT assays are common[5][6], they rely on metabolic conversion by mitochondrial reductases, which can be artificially skewed by metabolic inhibitors. For kinase inhibitors targeting the PI3K/mTOR/AKT axis—a pathway deeply intertwined with cellular metabolism—measuring total intracellular ATP via a luminescent assay (e.g., CellTiter-Glo) provides a more accurate, direct quantification of viable cells without metabolic interference.

Step-by-Step Methodology:
  • Cell Seeding: Harvest PC3 or MCF7 cells in the logarithmic growth phase. Seed cells at a density of 3,000–5,000 cells/well in a 96-well opaque-walled plate (to prevent luminescent cross-talk) in 100 μ L of complete medium (e.g., DMEM + 10% FBS).

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO 2​ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the thieno[3,2-d]pyrimidine derivative in complete medium (concentration range: 10 μ M to 0.5 nM). Add 100 μ L of the drug dilutions to the designated wells. Ensure the final DMSO concentration is uniform across all wells (0.1%).

  • Exposure: Incubate the cells for 72 to 96 hours[3].

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μ L of the reagent to each well.

  • Lysis and Stabilization: Induce cell lysis by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a multi-mode microplate reader. Calculate the IC 50​ using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Apoptosis and Cell Cycle Analysis

Rationale: A reduction in cell viability could be due to cytostatic effects (cell cycle arrest) or cytotoxic effects (apoptosis)[7]. Thieno[3,2-d]pyrimidines acting as PI3K/mTOR inhibitors typically induce G1/S phase cell cycle arrest and subsequent apoptosis[7]. We utilize Annexin V-FITC/Propidium Iodide (PI) double staining. Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. PI is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis)[7].

Step-by-Step Methodology:
  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and treat with the test compound at 1 × , 3 × , and 10 × the established IC 50​ for 48 hours.

  • Harvesting: Collect both the culture medium (containing detached, apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining (Apoptosis): Resuspend the pellet in 100 μ L of 1 × Annexin V Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μ L of 1 × Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Cell Cycle Variant: For cell cycle analysis, fix cells in 70% ice-cold ethanol overnight, treat with RNase A (to prevent PI binding to RNA), and stain with PI before flow cytometric analysis to quantify DNA content (G0/G1, S, G2/M phases)[6][7].

Protocol 3: Target Engagement via Western Blotting

Rationale: To prove that the thieno[3,2-d]pyrimidine derivative is acting on its intended target, one must assess the phosphorylation status of downstream effectors. For PI3K/mTOR dual inhibitors, measuring the suppression of AKT phosphorylation at Ser473 (a direct readout of mTORC2/PI3K activity) and S6 Kinase (S6K) phosphorylation (a readout of mTORC1 activity) is mandatory[2][4].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT (Ser473) PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Inhibitor Thieno[3,2-d]pyrimidine (e.g., GDC-0980) Inhibitor->PI3K Inhibitor->mTOR

PI3K/mTOR signaling pathway inhibition by thieno[3,2-d]pyrimidine derivatives.

Step-by-Step Methodology:
  • Lysate Preparation: Treat cells with the compound for 2 to 4 hours (short exposure is critical for capturing direct kinase inhibition before secondary feedback loops activate). Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20–30 μ g) onto a 4–12% SDS-PAGE gradient gel. Run at 120V for approximately 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (previously activated in methanol) at 100V for 1 hour on ice.

  • Immunoblotting: Block the membrane in 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, and anti- β -actin (loading control).

  • Detection: Wash the membrane 3 × with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using Enhanced Chemiluminescence (ECL).

Data Presentation and Interpretation

To ensure comprehensive reporting, quantitative data from the aforementioned assays should be summarized in a structured format. Below is an example of how to present the pharmacological profile of a novel thieno[3,2-d]pyrimidine derivative compared to a clinical standard.

CompoundTarget KinaseEnzymatic IC 50​ (nM)PC3 Viability IC 50​ (nM)MCF7 Viability IC 50​ (nM)Apoptosis Inductionp-AKT (Ser473) Inhibition
GDC-0941 (Control)PI3K α 3.012085Moderate (Late)Yes
GDC-0980 (Control)PI3K α / mTOR5.0 / 17.04530High (Early)Yes
Novel Derivative X PI3K α / mTOR0.5 / 12.02218High (Early)Yes

Table 1: Representative summary of biological evaluation for thieno[3,2-d]pyrimidine derivatives, demonstrating the correlation between biochemical potency and cell-based efficacy.

References

  • GDC-0980 Is a Novel Class I PI3K/mTOR Kinase Inhibitor with Robust Activity in Cancer Models Driven by the PI3K Pathway - AACR Journals. aacrjournals.org. Available at:[Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC. nih.gov. Available at:[Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC. nih.gov. Available at:[Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC. nih.gov. Available at:[Link]

  • Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer | Journal of Medicinal Chemistry. acs.org. Available at:[Link]

  • Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed. nih.gov. Available at:[Link]

  • New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed. nih.gov. Available at:[Link]

Sources

Method

Analytical Methodologies for the Characterization of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Executive Summary 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (Chemical Formula: C₁₃H₉ClN₂OS; Exact Mass: 276.0124 Da) is a highly privileged, reactive intermediate frequently utilized in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (Chemical Formula: C₁₃H₉ClN₂OS; Exact Mass: 276.0124 Da) is a highly privileged, reactive intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the development of potent kinase inhibitors, particularly targeting [1] and [2].

The C4-chloro group serves as a critical electrophilic handle for downstream nucleophilic aromatic substitution (SₙAr) with various amines. Consequently, rigorous analytical characterization of this intermediate is non-negotiable. As a Senior Application Scientist, I have designed this protocol to move beyond mere data collection. Every methodology detailed below is engineered as a self-validating system , ensuring that structural elucidation, isotopic profiling, and purity assessments inherently cross-verify one another before the intermediate is released for downstream coupling.

Analytical Workflow Architecture

The characterization pipeline is divided into two orthogonal phases: Purity & Mass Profiling (ensuring the chemical integrity of the bulk material) and Structural Elucidation (confirming the exact atomic connectivity).

Workflow cluster_0 Purity & Mass Profiling cluster_1 Structural Elucidation Start 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine HPLC RP-HPLC (UV-Vis) Assess Chemical Purity Start->HPLC LCMS LC-HRMS (ESI+) Exact Mass & Isotope Ratio Start->LCMS NMR 1H & 13C NMR Resonance & Connectivity Start->NMR FTIR FT-IR Spectroscopy Functional Group Validation Start->FTIR Decision Release for SNAr Coupling Reactions HPLC->Decision LCMS->Decision NMR->Decision FTIR->Decision

Figure 1: Analytical workflow for thienopyrimidine intermediate characterization.

High-Performance Liquid Chromatography (RP-HPLC-UV)

Rationale & Causality

Thienopyrimidines contain basic nitrogen atoms (N1 and N3) that readily interact with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, the mobile phase must be acidified. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to fully protonate the pyrimidine nitrogens, ensuring sharp, symmetrical peaks.

Self-Validating Feature: By monitoring the elution at two distinct wavelengths (254 nm for the fused heteroaromatic core and 280 nm for the extended conjugation of the 4-methoxyphenyl system), we create an internal purity check. If the UV spectra extracted across the peak width are not perfectly superimposable, it immediately flags the presence of a co-eluting des-chloro or regioisomeric impurity.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ACN). Sonicate for 2 minutes to ensure complete dissolution.

  • Column Equilibration: Install a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Equilibrate with 95% Mobile Phase A and 5% Mobile Phase B for 5 column volumes.

  • Injection: Inject 2.0 µL of the sample.

  • Gradient Execution: Run the gradient as defined in the table below.

  • Data Processing: Integrate peaks at 254 nm. A purity of ≥ 98.0% Area is required for release to SₙAr coupling.

Chromatographic Parameters
ParameterSpecificationMechanistic Rationale
Column C18, 2.1 x 50 mm, 1.7 µmHigh theoretical plate count resolves closely eluting synthetic byproducts.
Mobile Phase A H₂O + 0.1% TFATFA suppresses silanol interactions and protonates the basic nitrogens.
Mobile Phase B Acetonitrile + 0.1% TFAAprotic organic modifier ensures rapid elution of the lipophilic core.
Gradient 5% to 95% B over 10 minBroad gradient captures both polar degradation products and the hydrophobic API.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.7 µm particle size.
Detection UV at 254 nm & 280 nmDual-wavelength monitoring validates peak homogeneity.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Rationale & Causality

Due to the electron-rich nature of the fused pyrimidine system, the molecule exhibits excellent ionization efficiency in Electrospray Ionization Positive mode (ESI+) [3]. However, the C4-chloro bond is highly labile and prone to in-source fragmentation. To prevent the false identification of a des-chloro impurity, the declustering potential (DP) and capillary voltage must be strictly minimized.

Self-Validating Feature: The presence of a single chlorine atom provides a built-in mass spectrometric validation. The natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates that the[M+H]⁺ and [M+2+H]⁺ peaks must appear in a strict 3:1 intensity ratio . Any deviation from this ratio indicates a co-eluting impurity or an unexpected side reaction during synthesis.

Step-by-Step Protocol
  • Instrument Tuning: Calibrate the Q-TOF or Orbitrap mass analyzer to ensure sub-5 ppm mass accuracy.

  • Ionization Parameters: Set ESI+ mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Cone voltage: low (20-30 V) to prevent C-Cl bond cleavage.

  • Acquisition: Scan range m/z 100–800.

  • Data Validation: Extract the exact mass for C₁₃H₁₀ClN₂OS⁺ (Calculated [M+H]⁺ = 277.020 Da). Verify the 3:1 isotopic cluster at m/z 277.020 and 279.017.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality

When acquiring the ¹H NMR spectrum, the choice of deuterated solvent is non-trivial. While CDCl₃ is standard, the inherent basicity of the thieno[3,2-d]pyrimidine core can lead to concentration-dependent chemical shifts due to hydrogen bonding with residual moisture. We mandate the use of DMSO-d₆ to lock the chemical shifts, providing highly reproducible data.

Self-Validating Feature: The integration of the ¹H NMR spectrum serves as an internal stoichiometric check. The 3H singlet of the methoxy group (~3.85 ppm) must quantitatively match the 1H integrals of the pyrimidine and thiophene protons, confirming the precise 1:1 assembly of the fused core to the pendant aryl ring.

Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆)
NucleusPredicted Shift (ppm)MultiplicityIntegrationAssignment & Causality
¹H ~ 9.00Singlet (s)1HPyrimidine C2-H : Highly deshielded by the strong electron-withdrawing inductive effect of two adjacent sp² nitrogens.
¹H ~ 8.10Singlet (s)1HThiophene C6-H : Deshielded by the fused aromatic system and the adjacent C7-aryl group.
¹H ~ 7.70Doublet (d, J=8.8)2HPhenyl C2',C6'-H : Ortho to the thiophene core; shifted downfield by the heterocycle's magnetic anisotropy.
¹H ~ 7.10Doublet (d, J=8.8)2HPhenyl C3',C5'-H : Ortho to the electron-donating methoxy group, resulting in a relative upfield shift.
¹H ~ 3.85Singlet (s)3HMethoxy -OCH₃ : Standard chemical shift for an aryl ether methyl group.
¹³C ~ 160.2N/AN/APhenyl C4' : Deshielded by the electronegative oxygen of the methoxy group.
¹³C ~ 155.0N/AN/APyrimidine C4 : Highly deshielded due to the attached electronegative chlorine atom.
¹³C ~ 154.5N/AN/APyrimidine C2 : Located between two nitrogen atoms, experiencing maximum inductive deshielding.
¹³C ~ 55.4N/AN/AMethoxy -OCH₃ : Characteristic shift for an aliphatic carbon attached to an aryl oxygen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale & Causality

While NMR provides connectivity, FT-IR provides rapid, orthogonal confirmation of functional groups. The critical validation point here is the C-Cl stretch. If the intermediate has prematurely hydrolyzed to the thienopyrimidin-4-one derivative (a common degradation pathway), a strong, broad O-H/N-H stretch (~3100-3300 cm⁻¹) and a C=O stretch (~1680 cm⁻¹) will appear, while the C-Cl stretch will vanish.

Key Vibrational Assignments
Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
~ 3050 - 3100 C-H Stretch (sp²)Aromatic protons on the pyrimidine, thiophene, and phenyl rings.
~ 2830 - 2950 C-H Stretch (sp³)Aliphatic protons of the methoxy (-OCH₃) group.
~ 1580 - 1610 C=N / C=C StretchPyrimidine ring breathing and aromatic C=C stretching.
~ 1250 C-O-C Asym. StretchAryl alkyl ether linkage of the 4-methoxyphenyl group.
~ 740 - 760 C-Cl StretchCharacteristic absorption for the reactive aryl chloride at the C4 position.

References

  • Fu, J., Yu, J., Zhang, X., Chang, Y., Fan, H., Dong, M., Li, M., Liu, Y., & Hu, J. (2023). "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605.[Link]

  • Rahane, R. D., Shirke, S. B., Kadam, V. N., Musale, Y. J., Tandale, A. S., Nimase, P. A., & Sable, J. V. (2025). "Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity." International Journal of Environmental Sciences. [Link]

  • Shaha, C., Bag, K., & Gangjee, A. (2022). "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry, 10, 861288.[Link]

Application

Application Note: Large-Scale Synthesis of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Executive Summary Thieno[3,2-d]pyrimidines are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors (e.g., PI3K, mTOR) and metabolic disease targets[1]. The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thieno[3,2-d]pyrimidines are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors (e.g., PI3K, mTOR) and metabolic disease targets[1]. The compound 4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a high-value, advanced intermediate. The C4-chlorine serves as a critical electrophilic handle for subsequent SNAr reactions with various amines, while the C7-aryl group dictates deep binding pocket interactions.

This application note details a robust, chromatography-free, kilogram-scale synthetic protocol. By prioritizing regiocontrol and operational safety, this guide provides drug development professionals with a self-validating workflow designed for immediate integration into process chemistry pipelines.

Retrosynthetic Strategy & Mechanistic Rationale

A common pitfall in thienopyrimidine functionalization is the mismanagement of halogen reactivity. Commercially available 7-bromo-4-chlorothieno[3,2-d]pyrimidine possesses two reactive sites. However, the C4-chloro position of the pyrimidine ring is highly activated toward both nucleophilic displacement and palladium-catalyzed oxidative addition[1]. Literature demonstrates that attempting a direct Suzuki-Miyaura coupling on 7-bromo-4-chlorothieno[3,2-d]pyrimidine results in preferential coupling at the C4-chloride, yielding the undesired 4-aryl-7-bromo derivative[2].

To establish a regioselective system that preserves the C4-chlorine for downstream medicinal chemistry, our protocol masks the C4 position as a pyrimidin-4(3H)-one (lactam) during the cross-coupling phase.

LogicTree Goal Target: 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine PathA Path A: Suzuki on 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Goal->PathA Direct Route PathB Path B: Suzuki on 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one Goal->PathB Masked Route Risk Failure: Preferential oxidative addition at C4-Cl yields 4-aryl-7-bromo PathA->Risk Success Success: C4 protected as lactam, exclusive coupling at C7-Br PathB->Success

Regioselectivity logic: Masking C4 as a lactam prevents competitive oxidative addition.

  • Step 1 : Electrophilic bromination of thieno[3,2-d]pyrimidin-4(3H)-one exclusively at the C7 position. The electron-rich nature of the thiophene ring directs the electrophile efficiently.

  • Step 2 : Suzuki-Miyaura coupling of the C7-bromide with (4-methoxyphenyl)boronic acid. The lactam is inert to Pd(0) oxidative addition, ensuring 100% regioselectivity at C7.

  • Step 3 : Deoxychlorination using Phosphorus Oxychloride (POCl3) and catalytic DMF. The Vilsmeier-Haack intermediate selectively activates the lactam oxygen, driving the formation of the C4-chloro target[3].

SynthesisRoute SM Thieno[3,2-d]pyrimidin- 4(3H)-one Int1 7-Bromo-thieno[3,2-d] pyrimidin-4(3H)-one SM->Int1 Br2, AcOH 60°C, 4h Int2 7-(4-Methoxyphenyl)thieno [3,2-d]pyrimidin-4(3H)-one Int1->Int2 4-MeO-Ph-B(OH)2 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 85°C Prod 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Int2->Prod POCl3, DMF (cat.) 100°C, 3h

Three-step synthetic workflow from Thieno[3,2-d]pyrimidin-4(3H)-one to the target compound.

Process Chemistry & Scale-Up Data

When transitioning from milligram to kilogram scale, chromatographic purification becomes a severe bottleneck. This protocol is engineered so that every intermediate can be isolated via precipitation and filtration, relying on the differential solubility of the lactam intermediates.

ParameterStep 1: BrominationStep 2: Suzuki CouplingStep 3: Deoxychlorination
Scale (Starting Material) 500 g600 g550 g
Reagent Equivalents Br2 (1.2 eq)Boronic Acid (1.1 eq)POCl3 (5.0 eq)
Reaction Time 4 hours12 hours3 hours
Isolated Yield (%) 88%82%91%
HPLC Purity (%) >98.5%>99.0%>99.5%
Purification Method Bisulfite Quench / FiltrationpH Adjustment / FiltrationInverse Quench / Recrystallization

Scalable Experimental Protocols

Step 1: Synthesis of 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one

Causality Note: Glacial acetic acid is chosen as the solvent because it solubilizes the starting material at elevated temperatures and acts as a mild proton source to facilitate electrophilic aromatic substitution on the thiophene ring.

  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge the reactor with thieno[3,2-d]pyrimidin-4(3H)-one (500 g, 3.28 mol) and glacial acetic acid (5.0 L). Begin stirring at 300 rpm and heat to 60 °C.

  • Charge the dropping funnel with Bromine (630 g, 3.94 mol, 1.2 eq) dissolved in glacial acetic acid (500 mL).

  • Add the bromine solution dropwise over 1.5 hours. Self-Validation : The reaction mixture will transition from a pale suspension to a deep orange homogeneous solution, eventually forming a thick precipitate as the product crystallizes.

  • Stir at 60 °C for an additional 2.5 hours. Monitor by HPLC (IPC: Starting material < 1%).

  • Cool the reactor to 15 °C. Slowly add a 10% w/v aqueous solution of sodium bisulfite (NaHSO3) (2.0 L) to quench unreacted bromine.

  • Filter the resulting solid through a large Büchner funnel. Wash the filter cake with water (3 x 1 L) and cold acetone (500 mL).

  • Dry the solid in a vacuum oven at 50 °C for 24 hours to afford the product as an off-white powder.

Step 2: Synthesis of 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Causality Note: A biphasic 1,4-Dioxane/Water system is utilized. Dioxane provides excellent solubility for the boronic acid and catalyst, while water dissolves the Na2CO3 base required to activate the boronic acid via the formation of a reactive boronate complex.

  • In a 20 L reactor purged with Nitrogen, add 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (600 g, 2.60 mol), (4-methoxyphenyl)boronic acid (434 g, 2.86 mol, 1.1 eq), and 1,4-Dioxane (6.0 L).

  • Add a solution of Sodium Carbonate (826 g, 7.80 mol, 3.0 eq) in degassed Water (2.0 L).

  • Sparge the biphasic mixture with Nitrogen for 30 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (60 g, 0.052 mol, 2 mol%).

  • Heat the mixture to 85 °C under vigorous stirring (400 rpm) for 12 hours. Self-Validation : The suspension will dissolve, and the organic layer will darken. IPC via HPLC should show complete consumption of the bromide.

  • Cool to room temperature. Dilute with 1M NaOH (2.0 L) to ensure the lactam product is fully deprotonated and partitioned into the aqueous phase.

  • Separate and discard the organic layer (which contains lipophilic triphenylphosphine oxide and homocoupled byproducts).

  • Filter the aqueous layer through a pad of Celite to remove palladium black.

  • Transfer the aqueous filtrate to a clean vessel and slowly acidify with 6M HCl to pH 6.5-7.0 under rapid stirring. The product will precipitate as a dense white solid.

  • Filter, wash with water (2 x 2 L), and vacuum dry at 60 °C.

Step 3: Synthesis of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Causality Note: POCl3 acts as both reagent and solvent. Catalytic DMF is essential; it reacts with POCl3 to form the Vilsmeier-Haack reagent, which is highly electrophilic and rapidly activates the lactam tautomer's oxygen. This prevents thermal degradation that occurs with prolonged heating in pure POCl3[3].

  • Charge a 10 L reactor with 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (550 g, 2.13 mol).

  • Add Phosphorus Oxychloride (POCl3) (1.63 kg, 10.65 mol, 5.0 eq) and N,N-Dimethylformamide (DMF) (15.5 g, 0.21 mol, 0.1 eq).

  • Heat the suspension to 100 °C. Self-Validation : The evolution of HCl gas will be observed (route through a scrubber). The mixture becomes a dark, homogeneous solution within 45 minutes.

  • Stir at 100 °C for 3 hours. Monitor by HPLC (IPC: Starting material < 0.5%).

  • Cool the mixture to 25 °C.

  • Critical Safety Step : Concentrate the mixture under reduced pressure (rotary evaporation) to remove approximately 60% of the excess POCl3. This minimizes the exothermic quench.

  • Slowly pour the concentrated residue into a vigorously stirred mixture of crushed ice and water (10 L) maintaining the temperature below 15 °C.

  • Stir the resulting suspension for 1 hour to ensure complete hydrolysis of residual phosphoryl species.

  • Filter the solid, wash extensively with cold water until the filtrate is pH neutral.

  • Recrystallize the crude solid from hot Ethyl Acetate/Heptane to afford the target 4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine as pale yellow needles.

References

  • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library Source: ACS Combinatorial Science URL
  • An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent Source: Beilstein Journal of Organic Chemistry URL
  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1)

Sources

Method

Application Note: Design, Synthesis, and Biological Evaluation of Novel Thieno[3,2-d]pyrimidine Analogs as Targeted Kinase Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The thieno[3,2-d]pyrimidine scaffold has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged bioisostere of the purine nucleus, demonstrating a remarkable breadth of biological activities in medicinal chemistry[1]. By replacing the imidazole ring of purine with a thiophene ring, researchers can exploit novel vector trajectories for substituents, fundamentally altering the physicochemical properties and kinase selectivity profiles of the resulting analogs[2]. This application note provides an authoritative guide to the structure-based design, synthetic assembly, and biological validation of thieno[3,2-d]pyrimidine derivatives, with a specific focus on their application as potent, multi-targeted kinase inhibitors in oncology.

Rationale & Scaffold Design Strategies

The rational design of thieno[3,2-d]pyrimidines typically relies on Structure-Based Drug Design (SBDD) and scaffold hopping. The pyrimidine core acts as the primary hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of kinases, while the thiophene ring projects substituents into the solvent-exposed or affinity pockets.

  • Scaffold Hopping: Transitioning from traditional quinazoline cores (commonly found in early-generation EGFR inhibitors) to thieno[3,2-d]pyrimidines has yielded compounds capable of overcoming severe resistance mutations, such as the EGFR L858R/T790M double mutant[3].

  • Merged Pharmacophores (Polypharmacology): Recent advancements have leveraged this scaffold to design first-in-class bifunctional inhibitors. For example, integrating a PI3Kδ targeting moiety with a bromodomain (BRD4-BD1) binding motif has produced highly potent dual PI3Kδ-BET inhibitors for the treatment of diffuse large B-cell lymphoma (DLBCL)[4]. Similarly, functionalization at the C2 and C6 positions has successfully generated dual PI3K/mTOR inhibitors[5] and dual EGFR/microtubule inhibitors[6].

Mechanistic Pathway & Target Engagement

KinasePathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Phosphatidylinositol 3-kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Prolif Cell Survival & Proliferation mTOR->Prolif Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP binding Inhibitor->mTOR Dual Inhibition

Mechanism of action for dual PI3K/mTOR thieno[3,2-d]pyrimidine inhibitors in cancer cells.

Synthetic Methodologies & Validated Protocols

The construction of the thieno[3,2-d]pyrimidine skeleton primarily relies on the elaboration of a pre-formed 3-aminothiophene-2-carboxylate precursor[1].

SyntheticWorkflow A Ketone + Cyanoacetate B Gewald Reaction (S8, Base) A->B C 3-Aminothiophene- 2-carboxylate B->C D Annulation (Formamide, Δ) C->D E Thienopyrimidin- 4(3H)-one D->E F Chlorination (POCl3) E->F G 4-Chloro- thienopyrimidine F->G H SNAr / Coupling G->H I Target Thieno[3,2-d] pyrimidine Analogs H->I

Synthetic workflow for thieno[3,2-d]pyrimidine analogs via Gewald reaction and annulation.

Protocol A: Core Assembly via the Gewald Reaction

The Gewald reaction is a highly efficient multicomponent condensation used to assemble the initial thiophene ring[7][8].

  • Causality of Reagents: A secondary amine (e.g., piperidine or morpholine) is utilized as a base to deprotonate the active methylene of ethyl cyanoacetate. This initiates a Knoevenagel condensation with the starting ketone, followed by sulfurization and intramolecular cyclization to yield the highly substituted thiophene.

  • Procedure:

    • Charge a flame-dried round-bottom flask with the appropriate ketone (10.0 mmol) and ethyl cyanoacetate (10.0 mmol) in absolute ethanol (30 mL).

    • Add elemental sulfur (S 8​ , 10.0 mmol).

    • Add piperidine (12.0 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature control.

    • Stir the mixture at 50–60 °C for 12 hours under a nitrogen atmosphere.

    • Validation & QC: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the starting ketone and the emergence of a highly UV-active spot confirms the formation of the thiophene core.

    • Workup: Pour the mixture into ice-cold water (100 mL). Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to afford the 2-aminothiophene-3-carboxylate derivative.

Protocol B: Pyrimidine Annulation and Halogenation

Following the synthesis of the thiophene core, cyclization constructs the pyrimidin-4-one ring, which is subsequently activated for functionalization[1][9].

  • Causality of Reagents: Formamide acts as both the solvent and the C1 synthon, driving the cyclization to the thermodynamically stable thieno[3,2-d]pyrimidin-4(3H)-one under high thermal stress[9]. Subsequent treatment with POCl 3​ converts the lactam into a highly reactive imidoyl chloride. N,N-dimethylaniline is added to neutralize the generated HCl, preventing the acidic degradation of the electron-rich thiophene ring[1].

  • Procedure:

    • Suspend the 2-aminothiophene-3-carboxylate intermediate (5.0 mmol) in excess formamide (15 mL).

    • Heat the mixture to 150 °C for 8 hours. Cool to room temperature, precipitate with water, filter, and dry the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.

    • Resuspend the dried intermediate in anhydrous acetonitrile (20 mL). Add POCl 3​ (25.0 mmol) and N,N-dimethylaniline (5.0 mmol).

    • Reflux the mixture for 4 hours.

    • Validation & QC: LC-MS analysis of an aliquot (quenched in methanol) should reveal the [M+H]+ peak corresponding to the chlorinated product, displaying the characteristic 3:1 isotopic distribution for a single chlorine atom.

    • Workup: Concentrate the mixture under reduced pressure to remove excess POCl 3​ . Carefully quench the residue with ice-cold saturated NaHCO 3​ solution to pH 7–8, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over Na 2​ SO 4​ and concentrate.

Protocol C: Late-Stage Diversification via S N​ Ar

The 4-chloro position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens, allowing for facile Nucleophilic Aromatic Substitution (S N​ Ar)[1].

  • Causality of Reagents: S N​ Ar with various aliphatic or aromatic amines (e.g., morpholine, substituted anilines) introduces the primary hinge-binding or specificity-determining groups. N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing for the electrophilic center.

  • Procedure:

    • Dissolve the 4-chlorothieno[3,2-d]pyrimidine intermediate (2.0 mmol) in isopropanol or a THF/isopropanol mixture (10 mL).

    • Add the desired amine (e.g., morpholine, 3.0 mmol) and DIPEA (4.0 mmol).

    • Heat the reaction mixture at 80 °C for 6 hours.

    • Validation & QC: 1 H NMR (DMSO- d6​ ) of the crude mixture should confirm the disappearance of the secondary amine proton (if applicable) and the appearance of characteristic substituent peaks (e.g., morpholine multiplets at ~3.7 ppm and ~3.8 ppm).

    • Workup: Evaporate the solvent, wash the residue with water, extract with ethyl acetate, and purify via silica gel column chromatography to yield the final target analog.

Quantitative Biological Data Summary

The biological efficacy of synthesized thieno[3,2-d]pyrimidine analogs is typically evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo kinase assays, followed by cellular proliferation assays (e.g., CellTiter-Glo) on relevant cancer cell lines.

Table 1: Representative In Vitro Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs

Target ProfileStructural ModificationPrimary Target IC 50​ Secondary Target IC 50​ Cell Line EfficacyRef.
PI3Kα / mTOR Dual Aroyl hydrazone at C6, 2-aminopyrimidine at C2PI3Kα: 0.46 nMmTOR: 12 nMPC-3, HCT-116, A549[5]
PI3Kδ / BRD4 Dual Merged pharmacophore (Compound 10b)PI3Kδ: 112 nMBRD4-BD1: 19 nMDLBCL cells[4]
EGFR / Microtubule 6-(p-tolyl)-4-(3',4',5'-trimethoxyanilino)EGFR: 30 nMTubulin: 0.71 µMN/A[6]
Mutant EGFR 4,5,6,7-tetrahydrothieno[3,2-c]pyridine coreEGFR L858R/T790M : 13 nMEGFR WT : >980 nMH1975, A549[3]

References

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - Journal of Medicinal Chemistry (ACS) - [4]

  • Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - Bioorganic Chemistry (PubMed) - [5]

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors - Journal of Medicinal Chemistry (ACS) - [6]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - Molecules (MDPI) - [2]

  • Full article: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) - [3]

  • Synthesis of Substituted Thienopyrimidine-4-ones - ACS Combinatorial Science - [7]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - Pharmaceuticals (PMC) - [9]

  • The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications - Benchchem - [1]

  • Synthesis of Thienopyrimidine Derivatives - World Journal of Pharmaceutical Research - [8]

Sources

Application

Application Notes and Protocols for 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privileged Scaffold The thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, recognized for its wide-ranging biological activities.[1][2] As a bioisostere of the purine nucleus, this heterocyclic system is adept at interacting with ATP-binding sites of various enzymes, particularly protein kinases.[1] This has led to the development of numerous thieno[3,2-d]pyrimidine derivatives as potent inhibitors of kinases implicated in cancer and inflammatory diseases, including Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), Janus Kinase 1 (JAK1), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 7 (CDK7).[1][3][4][5][6]

This document provides detailed application notes and protocols for the use of a specific derivative, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine , as a chemical probe. While direct studies on this particular compound are limited, based on extensive research on the thieno[3,2-d]pyrimidine class, we will explore its application as a putative inhibitor of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is a critical mediator of cell adhesion, migration, and survival, and is often overexpressed in metastatic cancers.[3][4] The 4-chloro substitution is often crucial for the biological activity of this class of compounds, serving as a key reactive site for binding or for further synthetic elaboration.[2]

Mechanism of Action: Targeting a Key Node in Cell Signaling

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is hypothesized to function as an ATP-competitive inhibitor of FAK. By occupying the ATP-binding pocket of the FAK kinase domain, the compound prevents the phosphorylation of FAK at Tyr397, a critical autophosphorylation event that creates a high-affinity binding site for Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, creating a signaling hub that activates downstream pathways, including the PI3K-Akt and Ras-MAPK pathways, which are pivotal for cell proliferation, survival, and migration.

By inhibiting the initial autophosphorylation of FAK, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine can effectively dismantle this signaling cascade, leading to the suppression of cancer cell motility and the induction of apoptosis.[3][4]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK Activation pY397_FAK FAK (pY397) FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruitment FAK_Src_Complex FAK-Src Complex pY397_FAK->FAK_Src_Complex Src->FAK_Src_Complex PI3K_Akt_Pathway PI3K-Akt Pathway FAK_Src_Complex->PI3K_Akt_Pathway Activation Ras_MAPK_Pathway Ras-MAPK Pathway FAK_Src_Complex->Ras_MAPK_Pathway Activation Proliferation Proliferation PI3K_Akt_Pathway->Proliferation Survival Survival PI3K_Akt_Pathway->Survival Ras_MAPK_Pathway->Proliferation Migration Migration Ras_MAPK_Pathway->Migration Probe 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Probe->FAK Inhibition

Caption: Proposed inhibitory action of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine on the FAK signaling pathway.

Application Notes: Experimental Design and Considerations

When using 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine as a chemical probe, it is crucial to design experiments that are both informative and self-validating.

Solubility and Stock Solution Preparation
  • Solubility: This compound is expected to be soluble in organic solvents such as DMSO and ethanol. It is recommended to perform a solubility test before preparing a high-concentration stock solution.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).

Determining On-Target Activity: In Vitro Kinase Assays

To confirm the direct inhibition of FAK, an in vitro kinase assay is essential. This can be performed using purified, recombinant FAK protein.

  • Assay Principle: The assay measures the transfer of the γ-phosphate from ATP to a suitable substrate by FAK. Inhibition is quantified by the reduction in substrate phosphorylation in the presence of the probe.

  • Detection Methods: Common detection methods include radiometric assays using ³²P-ATP or non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The results are typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assays: Probing the Biological Consequences

Cell-based assays are critical for understanding the effects of the probe in a more physiologically relevant context.

  • Cell Line Selection: Choose cell lines with well-characterized FAK expression and activation levels. Cancer cell lines known for their invasive properties, such as MDA-MB-231 (breast cancer) or MV4-11 (acute myeloid leukemia), are good models.[3][4]

  • Western Blotting: This is a fundamental technique to assess the phosphorylation status of FAK and its downstream targets.

    • Primary Target Engagement: Probe for phosphorylated FAK (p-FAK Tyr397) to confirm that the compound is engaging its intended target in the cell. A dose-dependent decrease in p-FAK levels relative to total FAK is expected.

    • Downstream Signaling: Analyze the phosphorylation status of downstream effectors such as Akt (p-Akt Ser473) and ERK (p-ERK1/2 Thr202/Tyr204) to confirm the disruption of FAK-mediated signaling.

  • Cell Viability and Apoptosis Assays:

    • MTT or CellTiter-Glo® Assays: To assess the effect of the compound on cell proliferation and viability.

    • Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis.

  • Cell Migration and Invasion Assays:

    • Wound Healing (Scratch) Assay: A straightforward method to assess collective cell migration.

    • Transwell (Boyden Chamber) Assay: To quantify directional cell migration and invasion through a basement membrane matrix (e.g., Matrigel).

Experimental Protocols

Protocol 1: In Vitro FAK Kinase Assay (Luminescence-based)

This protocol is a general guideline and may need to be optimized based on the specific kinase assay kit used.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in kinase assay buffer.

  • In a multi-well plate, add the FAK enzyme and substrate to each well.

  • Add the serially diluted compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of FAK Phosphorylation in Cells

Materials:

  • MDA-MB-231 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine for the desired time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.

Western_Blot_Workflow Cell_Culture Cell Seeding & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Data Presentation

Parameter Compound Value Assay Type Reference
IC₅₀ 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidineHypotheticalIn Vitro FAK Kinase AssayN/A
EC₅₀ 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidineHypotheticalCell-based p-FAK InhibitionN/A
GI₅₀ 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidineHypotheticalMDA-MB-231 Cell ViabilityN/A

Note: The values in this table are hypothetical and should be determined experimentally.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporate the following validation steps:

  • Orthogonal Assays: Confirm the biological effects observed with one assay using a different, independent method. For example, if you observe decreased cell viability, confirm the induction of apoptosis using Annexin V staining.

  • Selectivity Profiling: The thieno[3,2-d]pyrimidine scaffold is known to interact with multiple kinases.[3][5] To establish the selectivity of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, it is advisable to screen it against a panel of other kinases, particularly those that are structurally related to FAK.

  • Structure-Activity Relationship (SAR): If available, test structurally related but inactive analogs of the compound as negative controls. This will help to demonstrate that the observed biological effects are due to the specific chemical structure of the probe and not to non-specific effects.

Conclusion

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine represents a promising chemical probe for the investigation of FAK signaling. Its thieno[3,2-d]pyrimidine core is a well-established kinase-binding motif, and the 4-chloro substituent provides a key feature for its biological activity. By employing the rigorous experimental protocols and validation strategies outlined in these application notes, researchers can effectively utilize this compound to dissect the complex roles of FAK in health and disease, and to explore its potential as a lead for the development of novel therapeutics.

References

  • Sim, T. et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 11934–11957. Available at: [Link]

  • TheraIndx (2021). Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. Available at: [Link]

  • PubMed (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. Available at: [Link]

  • PMC (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4862-4866. Available at: [Link]

  • PMC (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(21), 7389. Available at: [Link]

  • NextSDS. 4-CHLORO-7-(4-METHOXY-PHENYL)-THIENO[3,2-D]-PYRIMIDINE. Available at: [Link]

  • ResearchGate (2023). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Available at: [Link]

  • NextSDS. 4-CHLORO-7-PHENYL-THIENO[3,2-D]PYRIMIDINE. Available at: [Link]

  • Longdom Publishing (2019). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Organic & Inorganic Chemistry, 5(2). Available at: [Link]

  • SciELO (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(1). Available at: [Link]

  • New Journal of Chemistry (2022). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(34), 16425-16440. Available at: [Link]

  • MDPI (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4254. Available at: [Link]

  • Preprints.org (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]

  • MDPI (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available at: [Link]

  • RSC Medicinal Chemistry (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(3), 446-454. Available at: [Link]

  • ResearchGate (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]

  • RSC Publishing (2020). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Chemical Science, 11(19), 5034-5043. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Handling and Storage of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Introduction 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thienopyrimidine scaffold is a core structural motif in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thienopyrimidine scaffold is a core structural motif in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The presence of a reactive chlorine atom at the 4-position makes this compound a versatile intermediate for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions.[3][4][5]

Given its reactivity and potential biological activity, the proper handling and storage of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine are paramount to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound.

Chemical and Physical Properties

While a comprehensive dataset for this specific molecule is not publicly available, the properties of structurally similar chlorinated heterocyclic compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, provide valuable insights.

PropertyExpected CharacteristicsRationale and Expert Insights
CAS Number 827614-35-7This unique numerical identifier is assigned to this specific chemical substance.
Molecular Formula C₁₃H₉ClN₂OSDerived from its chemical structure.
Appearance Likely a light-colored to off-white or pale brown crystalline solid.[3][6]The extended conjugated system and the presence of heteroatoms typically result in a crystalline solid form. Color may vary slightly depending on purity.
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol. Sparingly soluble in water.[3][7]The aromatic and heterocyclic nature of the molecule suggests good solubility in polar aprotic solvents. The presence of the chloro and methoxy groups provides some lipophilicity.
Stability Considered stable under recommended storage conditions. However, it is likely sensitive to moisture, strong acids, and strong bases.[3] The chloro group at the 4-position is susceptible to nucleophilic attack.The thienopyrimidine ring system is generally stable, but the chlorine atom is an excellent leaving group, making the compound reactive towards nucleophiles. Hydrolysis can occur in the presence of water, especially under non-neutral pH conditions.

Safety and Handling Precautions

As with any chemical reagent, a thorough risk assessment should be conducted before handling 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. A supplier's Safety Data Sheet (SDS) indicates this compound is an irritant.[8] General precautions for handling chlorinated aromatic compounds and air-sensitive reagents should be strictly followed.[9][10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Always check the glove manufacturer's compatibility chart.
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of skin exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Reduces the risk of inhalation of dust or vapors.
Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

  • Glovebox or Schlenk Line: Due to its potential sensitivity to air and moisture, for reactions requiring anhydrous conditions, the use of a glovebox or Schlenk line is highly recommended.[9][11][12][13] This will protect the compound from degradation and ensure the success of moisture-sensitive reactions.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[10]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.

Storage Protocols

The long-term stability of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is contingent upon proper storage conditions that mitigate its sensitivity to air and moisture.[14]

Storage ParameterRecommended ConditionJustification
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[9][15]The compound may be sensitive to atmospheric oxygen and moisture. An inert atmosphere will prevent degradation.
Container A tightly sealed, amber glass vial or bottle.Protects the compound from light and prevents the ingress of moisture and air.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[10]These substances can react with and degrade the compound.

The following diagram illustrates the decision-making process for the appropriate handling and storage environment:

Caption: Decision workflow for handling and storage.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the preparation of a stock solution for use in biological assays or as a starting material for chemical reactions.

Materials:

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Micropipettes

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Ensure the amber vial and cap are clean and dry. If necessary, oven-dry the vial and cool it in a desiccator before use.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine directly into the pre-tared amber vial.

  • Adding the Solvent: Using a micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but avoid excessive heat.

  • Storage of the Stock Solution: Store the stock solution at -20°C or -80°C for long-term stability. Before use, allow the solution to thaw completely and come to room temperature.

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Handling for a Nucleophilic Substitution Reaction

This protocol provides a general workflow for using the compound in a moisture-sensitive nucleophilic substitution reaction, for example, with an amine.

Materials:

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

  • Anhydrous reaction solvent (e.g., DMF, Dioxane)

  • Nucleophile (e.g., a primary or secondary amine)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Glassware Preparation: All glassware must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of inert gas.[9]

  • Inert Atmosphere: Set up the reaction under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.[12][13]

  • Reagent Addition:

    • To the Schlenk flask, add 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine and a magnetic stir bar.

    • Seal the flask with a septum and purge with inert gas.

    • Add the anhydrous solvent via a syringe.

    • Add the non-nucleophilic base (DIPEA) via a syringe.

    • Add the nucleophile (amine) dropwise via a syringe at the appropriate temperature (this may be at room temperature or cooled in an ice bath depending on the reactivity of the amine).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride) and proceed with the extraction and purification of the desired product.

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up prep1 Oven-dry all glassware prep2 Assemble under inert gas (Ar/N2) prep1->prep2 react1 Add 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine to Schlenk flask prep2->react1 react2 Add anhydrous solvent react1->react2 react3 Add base (e.g., DIPEA) react2->react3 react4 Add nucleophile (e.g., amine) dropwise react3->react4 mon1 Monitor reaction by TLC/LC-MS react4->mon1 mon2 Quench reaction mon1->mon2 mon3 Extract and purify product mon2->mon3

Caption: Workflow for a nucleophilic substitution reaction.

Disposal

All waste containing 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[16]

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvents used.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Conclusion

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a valuable building block in chemical synthesis and drug discovery. Its effective use is predicated on a thorough understanding of its chemical properties and the implementation of rigorous safety, handling, and storage protocols. By adhering to the guidelines outlined in these application notes, researchers can ensure the integrity of their experiments, maintain a safe laboratory environment, and contribute to the advancement of scientific knowledge.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • abx advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLORO-7-PHENYL-THIENO[3,2-D]PYRIMIDINE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLORO-7-(4-METHOXY-PHENYL)-THIENO[3,2-D]-PYRIMIDINE — Chemical Substance Information. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • El-Sayed, N. A., et al. (2022).
  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Chen, Y., et al. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
  • The University of Utah. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • ijprajournal. (2025, August 30). “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. Retrieved from [Link]

  • MDPI. (2025, September 2). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Welcome to the Technical Support and Troubleshooting Center for thieno[3,2-d]pyrimidine synthesis. This guide is designed for medicinal chemists and process scientists developing targeted kinase inhibitors and other ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for thieno[3,2-d]pyrimidine synthesis. This guide is designed for medicinal chemists and process scientists developing targeted kinase inhibitors and other therapeutic agents.

The target molecule, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine , is a highly valuable electrophilic building block. However, synthesizing it in high yield requires strict control over chemoselectivity and workup conditions. This guide details the optimal synthetic sequence, mechanistic rationale, and field-proven troubleshooting protocols to maximize your isolated yields.

Strategic Synthetic Workflow

A common pitfall in thienopyrimidine synthesis is attempting a Suzuki-Miyaura cross-coupling directly on 7-bromo-4-chlorothieno[3,2-d]pyrimidine. The C-4 chlorine is highly activated toward oxidative addition by palladium, leading to poor regioselectivity and competitive protodehalogenation[1].

To bypass this, our validated workflow installs the 4-methoxyphenyl group at the C-7 position prior to the C-4 chlorination step.

SynthesisWorkflow SM Thieno[3,2-d]pyrimidin- 4(3H)-one Int1 7-Bromothieno[3,2-d] pyrimidin-4(3H)-one SM->Int1 Bromination (Br2 or NBS) Int2 7-(4-Methoxyphenyl)thieno [3,2-d]pyrimidin-4(3H)-one Int1->Int2 Suzuki Coupling (4-MeO-Ph-B(OH)2) Prod 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Int2->Prod Chlorination (POCl3 / DMAP)

Figure 1: Optimal three-step synthetic workflow for 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

Step-by-Step Methodologies (Self-Validating Protocols)

Every protocol below incorporates in-process controls (IPC) to ensure the system is self-validating before proceeding to the next step.

Step A: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one
  • Reaction: Suspend thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid. Heat to 90 °C.

  • Addition: Add bromine (1.2 eq) dropwise over 30 minutes. Causality: Controlling the addition rate at 90 °C prevents over-bromination and maintains regioselectivity at the C-7 position[2].

  • IPC Check: Sample the mixture after 4 hours. LCMS should show >95% conversion to the M+1/M+3 bromine isotope pattern.

  • Workup: Cool to room temperature, pour into ice water, and quench excess bromine with saturated sodium thiosulfate. Filter the precipitate, wash with water, and dry under vacuum.

Step B: Suzuki-Miyaura Coupling (C-7 Arylation)
  • Reaction: Combine 7-bromothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 6 hours.

  • IPC Check: TLC (EtOAc/Hexane 1:1) should show complete consumption of the lower-Rf bromide.

  • Workup: Concentrate the solvent, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica plug to yield 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Step C: C-4 Chlorination
  • Reaction: Suspend the intermediate from Step B (1.0 eq) in neat Phosphorus Oxychloride (POCl₃) (10.0 eq).

  • Activation: Add catalytic 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP accelerates the formation of the reactive Vilsmeier-type intermediate, reducing reaction time from 24 hours to 2 hours[2].

  • Heating: Reflux at 105 °C for 2 hours.

  • IPC Check: Quench a micro-aliquot in MeOH. LCMS should show the methyl ether derivative (indicating the active chloro-species is present).

  • Workup: Distill off excess POCl₃ under reduced pressure. Slowly pour the concentrated residue into vigorously stirred ice water (<5 °C). Neutralize carefully with saturated NaHCO₃. Extract with EtOAc to yield the final product.

Troubleshooting Guides & FAQs

Q1: Why am I getting intractable emulsions during the POCl₃ workup?

A: This is the most common cause of yield loss in thienopyrimidine synthesis. Historically, protocols utilized N,N-dimethylaniline (DMA) as a base during chlorination. During aqueous quench, DMA forms polymeric salts and surfactant-like byproducts that trap the product in an unbreakable emulsion. Solution: Switch your base to catalytic DMAP. As documented by 2[2], replacing DMA with DMAP eliminates emulsion formation, allows for clean phase separation, and reduces the required reflux time from 24 hours to just 2 hours.

TroubleshootingPOCl3 Issue Issue: Low Yield in POCl3 Chlorination Check1 Check TLC/LCMS: Is starting material consumed? Issue->Check1 No No: Incomplete Conversion Check1->No SM present Yes Yes: Degradation or Workup Loss Check1->Yes SM absent FixNo Action: Add catalytic DMAP or DIPEA. Increase reflux. No->FixNo FixYes Action: Avoid DMA base. Quench slowly in ice (<5°C). Yes->FixYes Success Optimal Yield (>85%) FixNo->Success FixYes->Success

Figure 2: Decision tree for troubleshooting low yields during the POCl3 chlorination step.

Q2: Can I perform the Suzuki coupling after the chlorination step?

A: It is highly discouraged unless you intend to functionalize the C-4 position first. The C-4 chlorine on the thieno[3,2-d]pyrimidine core is significantly more electrophilic than the C-7 bromine. If you expose 7-bromo-4-chlorothieno[3,2-d]pyrimidine to palladium-catalyzed cross-coupling conditions, the catalyst will preferentially insert into the C-Cl bond, leading to a mixture of regioisomers or complete consumption of your C-4 reactive site[1]. To maintain chemoselectivity, always perform C-7 arylation on the 4(3H)-one intermediate before chlorination.

Q3: My Suzuki coupling is stalling at 50% conversion. How do I push it to completion?

A: Stalled Suzuki couplings with thienopyrimidines are typically caused by protodeboronation of the electron-rich 4-methoxyphenylboronic acid or catalyst poisoning by the sulfur atom in the thiophene ring. Solution:

  • Increase the equivalents of boronic acid to 1.5 eq to account for protodeboronation.

  • Upgrade your catalyst from Pd(PPh₃)₄ to Pd(dppf)Cl₂. The bidentate dppf ligand prevents the formation of inactive palladium-sulfur complexes, maintaining the catalytic cycle.

Quantitative Data Summaries

To aid in protocol optimization, the following tables summarize comparative yield data based on reaction conditions.

Table 1: Optimization of Suzuki-Miyaura Coupling (C-7 Arylation)

CatalystBaseSolvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O (4:1)8065%
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)10082%
Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O (4:1) 90 88% (Optimal)

Table 2: Optimization of C-4 Chlorination Conditions

ReagentBase / AdditiveReflux TimeWorkup ObservationIsolated Yield (%)
POCl₃N,N-Dimethylaniline (DMA)24 hIntractable emulsion45%
POCl₃None24 hSlow conversion, tar formation55%
POCl₃ DMAP (catalytic) 2 h Clean phase separation 90% (Optimal)

References

  • Peng, J., Lin, W., Jiang, D., Yuan, S., & Chen, Y. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
  • Temburnikar, K. W., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine . The thieno[3,2-d]pyrimidine scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine . The thieno[3,2-d]pyrimidine scaffold is a privileged bioisostere of the purine nucleus, widely utilized in the development of potent kinase inhibitors[1].

While the 4-chloro position is highly reactive and serves as an excellent electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-couplings[2], its inherent reactivity also makes it susceptible to specific failure modes, most notably hydrolysis and protodehalogenation. This guide synthesizes field-proven insights to help you diagnose, understand, and resolve these experimental bottlenecks.

Diagnostic Data Summaries

Before altering your reaction conditions, use the tables below to map your LC-MS or TLC observations to the underlying chemical mechanism.

Table 1: LC-MS Troubleshooting Matrix
LC-MS ObservationPrimary CauseMechanistic RationaleImmediate Corrective Action
Mass = [M-Cl+OH]⁺ HydrolysisAdventitious water and base generate OH⁻, which outcompetes the amine for the highly electrophilic C4 position[3].Switch to anhydrous solvents; use non-nucleophilic organic bases (e.g., DIPEA).
Mass = Starting Material Poor NucleophilicitySterically hindered or electronically deactivated amines (e.g., anilines) cannot overcome the activation energy barrier for SNAr[4].Deprotonate the amine with NaH first, or switch to Pd-catalyzed Buchwald-Hartwig amination.
Mass =[M-Cl+H]⁺ ProtodehalogenationIn cross-couplings, oxidative addition is fast, but transmetalation is slow. The stalled Pd(II) intermediate abstracts a hydride[2].Optimize the boronic acid solubility; switch to a more active catalyst (Pd(dppf)Cl₂) and aqueous base.
Multiple High-Mass Peaks Over-reaction / C-H ActivationAggressive heating in Pd-catalyzed reactions can trigger unintended C-H arylation on the thiophene ring (C2 position)[4].Lower reaction temperature; reduce catalyst loading; use highly selective ligands.
Table 2: Solvent and Base Selection Guide for SNAr
SolventBaseMoisture ToleranceIdeal Nucleophile TypeRecommendation
DMF / DMSO K₂CO₃Very LowPrimary Aliphatic AminesStandard starting point, but requires rigorous drying of hygroscopic K₂CO₃[1].
Isopropanol DIPEAModerateSecondary Aliphatic AminesExcellent for mitigating hydrolysis; the bulky base prevents side reactions.
Toluene NaHZeroDeactivated AnilinesRequired for poorly nucleophilic amines; forces the formation of the reactive anilide anion[4].

Deep-Dive Troubleshooting FAQs

Q1: My SNAr reaction with a secondary amine yielded a major byproduct with a mass of [M-Cl+OH]⁺. What happened, and how do I prevent it?

The Causality: The byproduct you are observing is 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The C4 position of the thieno[3,2-d]pyrimidine core is highly electron-deficient due to the adjacent nitrogen atoms[1]. When inorganic bases (like K₂CO₃) are used in the presence of even trace amounts of adventitious moisture, hydroxide ions (OH⁻) are generated. Because OH⁻ is a smaller, harder nucleophile than bulky secondary amines, it rapidly attacks the C4 position. This leads to irreversible hydrolysis, creating a thermodynamic dead-end[3][5]. The Solution:

  • Rigorous Drying: Ensure all solvents are strictly anhydrous (stored over activated 3Å molecular sieves).

  • Base Substitution: Replace hygroscopic inorganic bases with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

  • Amine Preparation: If using amine hydrochloride salts, ensure they are thoroughly dried under vacuum before use.

Q2: I am trying to couple an aniline derivative via SNAr, but I recover mostly starting material. Heating to 120°C just causes decomposition. Why?

The Causality: Aromatic amines (anilines) have their lone electron pair delocalized into the phenyl ring, rendering them significantly less nucleophilic than aliphatic amines. While aliphatic amines undergo SNAr readily at 70–100°C[1], deactivated anilines struggle to attack the C4 position. Pushing the temperature beyond 110°C often leads to thermal degradation of the thieno[3,2-d]pyrimidine core rather than driving product formation. The Solution:

  • Pre-activation: Deprotonate the aniline prior to adding the pyrimidine. Using Sodium Hydride (NaH) or LiHMDS in anhydrous THF/Toluene generates a highly nucleophilic anilide anion that reacts rapidly at room temperature[4].

  • Alternative Pathway: If SNAr remains sluggish, treat the 4-chloro compound as an aryl halide and perform a Palladium-catalyzed Buchwald-Hartwig amination (e.g., using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in 1,4-dioxane).

Q3: During a Suzuki-Miyaura coupling at the C4 position, my LC-MS shows a major peak corresponding to [M-Cl+H]⁺. How do I favor cross-coupling over dehalogenation?

The Causality: The [M-Cl+H]⁺ peak corresponds to 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (protodehalogenation). In the catalytic cycle, the oxidative addition of Pd(0) into the highly activated C4-Cl bond is extremely fast. However, if the subsequent transmetalation step is slow (due to poor boronic acid solubility, steric hindrance, or weak base), the Pd(II) intermediate has a prolonged lifetime. This stalled intermediate eventually abstracts a hydride from the solvent or aliphatic base, followed by reductive elimination to yield the dehalogenated core[2]. The Solution:

  • Accelerate Transmetalation: Use a biphasic system with an aqueous base (e.g., 2M Na₂CO₃) to rapidly activate the boronic acid into the reactive boronate species.

  • Catalyst Optimization: Switch to a catalyst with a larger bite angle that accelerates reductive elimination, such as Pd(dppf)Cl₂.

Mechanistic & Diagnostic Visualizations

SNAr_Hydrolysis SM 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Amine Amine (HNR2) SM->Amine Dry Conditions Water H2O (Moisture) SM->Water Moisture Product 4-Amino Substituted Product Amine->Product SNAr Byproduct 4(3H)-one (Hydrolysis) Water->Byproduct OH- Attack

Caption: Competing pathways: SNAr vs. Hydrolysis at the C4 position.

Workflow Start Reaction Failed CheckLCMS Check LC-MS Start->CheckLCMS Hydrolysis Mass = [M-Cl+OH]+ CheckLCMS->Hydrolysis NoReaction Mass = Starting Material CheckLCMS->NoReaction Dehalogenation Mass =[M-Cl+H]+ CheckLCMS->Dehalogenation FixHydro Rigorous Drying Hydrolysis->FixHydro FixNoRxn Use Stronger Base NoReaction->FixNoRxn FixDehalo Optimize Pd Catalyst Dehalogenation->FixDehalo

Caption: Diagnostic workflow for troubleshooting failed C4 reactions.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent late-stage failures, use the following self-validating protocols. These methodologies incorporate built-in analytical checkpoints.

Protocol A: Moisture-Free SNAr with Aliphatic Amines[1]
  • Preparation: Flame-dry a 25 mL round-bottom flask. Flush with argon for 5 minutes.

  • Assembly: Add 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (1.0 equiv) and anhydrous DMF (0.2 M). Stir until fully dissolved.

  • Base Addition: Add DIPEA (2.5 equiv). Do not use K₂CO₃ unless strictly dried.

  • Nucleophile Addition: Add the aliphatic amine (1.2 equiv) dropwise. Heat the mixture to 80°C.

  • Validation Checkpoint (1 Hour): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: The[M-Cl+OH]⁺ (hydrolysis) peak must be <5% relative to the product peak.

    • Fail Criteria: If hydrolysis is >10%, abort the reaction, re-dry all reagents, and restart. Continuing will only consume starting material into the dead-end 4(3H)-one.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Coupling at C4[2]
  • Assembly: In a Schlenk tube, combine the 4-chloro starting material (1.0 equiv), the aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add 1,4-dioxane (0.1 M) and 2M aqueous Na₂CO₃ (3.0 equiv).

  • Degassing (Critical): Perform three freeze-pump-thaw cycles. Oxygen ingress will rapidly oxidize the Pd(0) catalyst, halting the cycle and promoting side reactions.

  • Reaction: Heat to 90°C under argon.

  • Validation Checkpoint (15 Minutes): Visually inspect the reaction.

    • Pass Criteria: A clear or slightly yellow/orange homogeneous solution indicates a stable, active Pd catalytic cycle.

    • Fail Criteria: The premature appearance of a black precipitate (Pd black) indicates catalyst decomposition, likely due to poor degassing or stalled transmetalation. If observed, cool the reaction, filter through Celite, and re-subject with fresh catalyst and optimized base.

  • Workup: Filter through a short pad of Celite, dilute with water, extract with DCM, and purify via flash chromatography.

References

  • Benchchem.
  • PubMed. "Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors".
  • Beilstein Archives.
  • MDPI. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines".

Sources

Troubleshooting

optimizing reaction conditions for thieno[3,2-d]pyrimidine synthesis

Welcome to the technical support center for the synthesis of thieno[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thieno[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve successful outcomes.

Structure of this Guide

This guide is organized into four main sections, following the common synthetic sequence for thieno[3,2-d]pyrimidines:

  • Part 1: The Foundation - Issues with 3-Aminothiophene-2-carboxylate/carboxamide Precursors

  • Part 2: Ring Formation - Troubleshooting the Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

  • Part 3: Activation - Optimizing the Chlorination of the Pyrimidinone Ring

  • Part 4: Diversification - Challenges in Nucleophilic Aromatic Substitution (SNAr) Reactions

Part 1: The Foundation - Issues with 3-Aminothiophene-2-carboxylate/carboxamide Precursors

The quality of your starting 3-aminothiophene-2-carboxylate or carboxamide is paramount for a successful synthesis. Impurities or incomplete conversion in this initial step can lead to a cascade of problems in subsequent reactions.

FAQ 1: My Gewald reaction to form the 3-aminothiophene precursor is low-yielding. What are the common causes and solutions?

The Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, is a cornerstone for many thieno[3,2-d]pyrimidine syntheses.[1] Low yields can often be attributed to several factors:

  • Purity of Reactants: Ensure your aldehyde or ketone, active methylene nitrile, and elemental sulfur are of high purity. Old or improperly stored reagents can be a source of impurities.

  • Base Selection: The choice of base is critical. Morpholine or diethylamine are commonly used. The amount of base can also be optimized; typically, a catalytic amount is sufficient.

  • Reaction Temperature: The reaction is often exothermic. Maintaining the correct temperature is crucial. Overheating can lead to side reactions and decomposition of the product. A temperature range of 40-60 °C is a good starting point.

  • Solvent: Ethanol or methanol are common solvents. Ensure you are using a sufficient volume to keep all reactants in solution.

Troubleshooting Workflow for Gewald Reaction

start Low Yield in Gewald Reaction check_reagents Verify Purity of Reactants and Solvent start->check_reagents optimize_base Optimize Base (Type and Amount) check_reagents->optimize_base Reagents OK control_temp Monitor and Control Reaction Temperature optimize_base->control_temp Base Optimized check_stirring Ensure Efficient Stirring control_temp->check_stirring Temp Controlled successful Improved Yield check_stirring->successful Stirring Adequate

Caption: Troubleshooting workflow for low yields in the Gewald reaction.

Part 2: Ring Formation - Troubleshooting the Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

The cyclization of the 3-aminothiophene precursor with a one-carbon source is the key step in forming the pyrimidine ring.[2]

FAQ 2: I am getting a poor yield during the cyclization of my 3-aminothiophene-2-carboxylate with formamide. How can I improve this?

Low yields in this step are a common hurdle. Here's how to troubleshoot:

  • Reaction Temperature and Time: This cyclization often requires high temperatures (typically 150-180 °C). Ensure your reaction is reaching and maintaining the target temperature. Reaction times can also be extended, but monitor for decomposition.

  • Excess Reagent: Using a large excess of formamide can help drive the reaction to completion.

  • Microwave Irradiation: Consider using microwave synthesis. It can significantly reduce reaction times and often improves yields compared to conventional heating.[3]

  • Alternative Reagents: If formamide is not effective, consider other one-carbon sources. Triethyl orthoformate in the presence of an acid catalyst (like acetic acid) or formic acid can be effective alternatives.[3]

Table 1: Comparison of Cyclization Conditions for Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis

Reagent(s)SolventTemperatureTypical Reaction TimeKey Considerations
FormamideNeat150-180 °C4-12 hoursSimple, but can require high temperatures and long reaction times.
Triethyl Orthoformate / Acetic AcidNeat or High-boiling solventReflux2-8 hoursCan be a milder alternative to formamide.
Formic AcidNeat or with H2SO4 (cat.)50-100 °C1-5 hoursEffective, but can be corrosive.[3]
DMF-DMAEthanolMicrowave (100 °C)15-30 minutesFast and often high-yielding.[3]

FAQ 3: My cyclization with triethyl orthoformate is incomplete. What should I do?

Incomplete conversion is often due to insufficient removal of the ethanol byproduct, which can shift the equilibrium back to the starting materials.

  • Distillation: If conducting the reaction with conventional heating, consider setting up the apparatus for distillation to remove ethanol as it forms.

  • Acid Catalyst: Ensure you are using an adequate amount of an acid catalyst, such as acetic anhydride or p-toluenesulfonic acid.

  • Reaction Time: Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.

Part 3: Activation - Optimizing the Chlorination of the Pyrimidinone Ring

Conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to the 4-chloro derivative is a crucial step for introducing diversity at this position.[1]

FAQ 4: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving me a dark, intractable mixture. What is going wrong?

This is a common issue and is often related to temperature control and the presence of moisture.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your POCl₃ should be fresh and of high purity.

  • Temperature Control: The addition of POCl₃ can be exothermic. Add it slowly at a low temperature (e.g., 0 °C) before gradually heating to reflux. Uncontrolled temperature can lead to decomposition and the formation of tarry byproducts.

  • Solvent: While the reaction can be run neat in POCl₃, using a high-boiling inert solvent like toluene or dioxane can provide better temperature control.[2]

  • Base Additive: The addition of a base like N,N-dimethylaniline or triethylamine can sometimes improve the reaction by scavenging the HCl byproduct.[1]

Experimental Protocol: Optimized Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one

  • To a stirred solution of thieno[3,2-d]pyrimidin-4(3H)-one (1 eq.) in anhydrous toluene (10 mL/g), add N,N-dimethylaniline (1.2 eq.) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3-5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Part 4: Diversification - Challenges in Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4-chloro group is an excellent leaving group for SNAr reactions with various nucleophiles, most commonly amines.[1]

FAQ 5: My SNAr reaction between 4-chlorothieno[3,2-d]pyrimidine and an amine is sluggish and gives a low yield. How can I optimize it?

Several factors can influence the rate and efficiency of this SNAr reaction.

  • Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). Ensure at least one equivalent of base is used. For less reactive amines, a stronger base like sodium hydride may be necessary.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to facilitate the reaction.[4]

  • Temperature: Heating is usually required. A temperature range of 70-120 °C is common.[1][4] For unreactive nucleophiles, microwave heating can be beneficial.

  • Nucleophile Reactivity: Electron-rich amines will react more readily than electron-deficient amines. For poorly reactive amines, consider using a more forcing solvent like N-methyl-2-pyrrolidone (NMP) or higher temperatures.

SNAr Optimization Pathway

start Low Yield in SNAr check_base Optimize Base (K₂CO₃, Et₃N, DIPEA) start->check_base change_solvent Change Solvent (DMF, DMSO, NMP) check_base->change_solvent No Improvement success Improved Yield check_base->success Improvement Seen increase_temp Increase Temperature (Conventional or Microwave) change_solvent->increase_temp No Improvement change_solvent->success Improvement Seen increase_temp->success Reaction Complete

Caption: Decision pathway for optimizing SNAr reactions.

FAQ 6: I am observing a side product corresponding to the hydrolysis of the 4-chloro group back to the pyrimidinone. How can I prevent this?

This indicates the presence of water in your reaction.

  • Anhydrous Conditions: Ensure your solvent is anhydrous and your amine and base are dry.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will help to exclude atmospheric moisture.

  • Purification of Amine: If your amine is a salt (e.g., a hydrochloride), it must be neutralized and dried before use.

By systematically addressing these common issues, you can significantly improve the efficiency and success rate of your thieno[3,2-d]pyrimidine syntheses.

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Welcome to the technical support center for 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Profile

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold is a key feature in a variety of biologically active molecules, including kinase inhibitors. The 4-chloro substituent is often introduced as a reactive handle for further chemical modification, typically via nucleophilic aromatic substitution (SNAr) reactions.

However, this inherent reactivity is also the primary source of the compound's stability issues. The electron-withdrawing nature of the pyrimidine ring system activates the C4-position, making the chloro group a good leaving group and susceptible to displacement by nucleophiles. This guide will address the common stability-related questions and troubleshooting scenarios that you may encounter.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on understanding the root cause and providing actionable solutions.

Question 1: I am observing the formation of an unexpected impurity with a higher polarity than my starting material during my reaction or work-up. What could be the cause?

Answer:

This is a common observation and is often indicative of hydrolysis of the 4-chloro group to the corresponding 4-hydroxy derivative. The hydroxyl group significantly increases the polarity of the molecule.

  • Causality: The C4-position on the thieno[3,2-d]pyrimidine ring is electron-deficient and therefore highly susceptible to nucleophilic attack. Water, even in trace amounts in your solvents or from atmospheric moisture, can act as a nucleophile, leading to the displacement of the chloride. This reaction is often catalyzed by the presence of acid or base.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize the contact time with water. Neutralize the solution before extraction if any acid or base is present.

    • pH Control: Avoid strongly acidic or basic conditions if possible, as these can catalyze the hydrolysis.

Question 2: My compound appears to be degrading upon storage, even as a solid. What are the recommended storage conditions?

Answer:

While solid-state stability is generally higher than in-solution stability, degradation can still occur, especially with prolonged exposure to ambient conditions. Similar chlorinated heterocyclic compounds are known to be sensitive to moisture and light.

  • Recommended Storage:

    • Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.

    • Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil. Photodegradation can be a concern for aromatic and heterocyclic systems.[1]

    • Desiccation: Store in a desiccator to protect from moisture.

Question 3: I am attempting a nucleophilic substitution reaction at the 4-position, but I am getting low yields and multiple byproducts. How can I optimize this?

Answer:

Low yields and multiple byproducts in SNAr reactions with this substrate can stem from several factors, including side reactions of the starting material and the product, as well as the reactivity of your nucleophile.

  • Potential Issues & Optimization Strategies:

Potential Issue Explanation Optimization Strategy
Competing Hydrolysis As discussed in Question 1, hydrolysis can consume your starting material.Use anhydrous solvents and an inert atmosphere.
Low Nucleophilicity The incoming nucleophile may not be strong enough to displace the chloride efficiently.Consider using a stronger base to deprotonate your nucleophile, or switch to a more nucleophilic reagent.
Side Reactions The thieno[3,2-d]pyrimidine ring itself can be susceptible to reaction under certain conditions.Screen different reaction temperatures. Start at room temperature and gradually increase. High temperatures can lead to decomposition.
Product Instability The product of your reaction may also be unstable under the reaction conditions.Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
  • Experimental Workflow for Optimizing SNAr Reactions:

G start Start: Low Yield in SNAr Reaction check_solvents Verify Anhydrous Solvents & Inert Atmosphere start->check_solvents screen_bases Screen Different Bases (e.g., K2CO3, Cs2CO3, DBU) check_solvents->screen_bases If hydrolysis is suspected screen_temp Screen Reaction Temperature (RT, 50°C, 80°C) screen_bases->screen_temp monitor_rxn Monitor Reaction by LC-MS at Multiple Time Points screen_temp->monitor_rxn workup Quench and Work-up monitor_rxn->workup analyze Analyze Purity and Yield workup->analyze

Caption: Workflow for optimizing SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine?

A1: The most probable degradation pathway is the nucleophilic displacement of the 4-chloro group. This can occur via hydrolysis to the 4-hydroxy analog or reaction with other nucleophiles present in the reaction mixture or solvent (e.g., methanol to form the 4-methoxy analog).

G A 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine B 4-Hydroxy-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine A->B + H2O (Hydrolysis) C 4-Alkoxy-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine A->C + ROH (Solvolysis)

Caption: Likely degradation pathways.

Q2: Is the compound susceptible to oxidation?

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating HPLC method is the most appropriate technique. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point. The method should be able to resolve the parent compound from its potential degradation products, such as the hydrolyzed 4-hydroxy analog. LC-MS would be highly beneficial for identifying the mass of any degradation products.

Q4: How should I handle this compound in the laboratory?

A4: Standard laboratory safety precautions should be followed. Due to the potential for irritation, it is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine under various stress conditions.

Materials:

  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve in acetonitrile to the stock solution concentration.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, by a suitable reverse-phase HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage degradation for each stress condition.

  • Use LC-MS to identify the major degradation products. The primary degradation product in the acid and base hydrolysis samples is expected to be the 4-hydroxy analog.

This guide provides a foundational understanding of the stability of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. By anticipating the chemical liabilities of this molecule, you can design more robust experiments and have greater confidence in your results.

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. PubMed. [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. PMC. [Link]

  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. PubMed. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. [Link]

  • (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Thieno[3,2-d]pyrimidine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most common synthetic bottlenecks encountered when constructing the thieno[3,2-d]pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most common synthetic bottlenecks encountered when constructing the thieno[3,2-d]pyrimidine scaffold. This heterocyclic system is a critical bioisostere of the purine and quinazoline nuclei, widely utilized in the development of potent kinase inhibitors (e.g., EGFR, FAK, PI3K) and anticancer agents[1][2].

The protocols below are designed not just to provide steps, but to explain the chemical causality behind experimental failures, allowing you to build self-validating workflows.

Visualizing the Synthetic Workflow

SynthesisWorkflow Step1 Activated Nitrile + Ketone Gewald Gewald Reaction (S8, Base) Step1->Gewald Thiophene 3-Aminothiophene- 2-carboxylate Gewald->Thiophene Cyclization Cyclization (Formamide) Thiophene->Cyclization Pyrimidinone Thieno[3,2-d] pyrimidin-4-one Cyclization->Pyrimidinone Chlorination Chlorination (POCl3) Pyrimidinone->Chlorination ChloroInt 4-Chloro-thieno [3,2-d]pyrimidine Chlorination->ChloroInt SNAr SNAr / Coupling (Amines) ChloroInt->SNAr Final Substituted Thieno [3,2-d]pyrimidine SNAr->Final

General synthetic workflow for substituted thieno[3,2-d]pyrimidines.

Module 1: The Gewald Reaction (Thiophene Ring Formation)

Q: Why is my Gewald reaction yielding a complex tar-like mixture with poor recovery of the 3-aminothiophene-2-carboxylate? A: Causality & Mechanism: The Gewald reaction is a multi-component condensation involving a Knoevenagel step followed by sulfurization and ring closure. If the organic base (e.g., morpholine or triethylamine) is added too rapidly, or if the internal temperature exceeds 50°C during the initial phase, the activated nitrile undergoes uncontrolled Knoevenagel condensation and rapid polymerization. This kinetic runaway outcompetes the slower elemental sulfur incorporation step. Self-Validating Solution: Control the exotherm by adding the base dropwise at 0–5°C, ensuring the sulfur is fully suspended before base addition.

Standardized Protocol: Gewald Synthesis of 3-Aminothiophene-2-carboxylate

  • Preparation: Suspend the ketone/aldehyde (1.0 eq), activated nitrile (e.g., ethyl cyanoacetate, 1.1 eq), and elemental sulfur (S8, 1.1 eq) in absolute ethanol (0.5 M).

  • Initiation: Cool the suspension to 0–5°C using an ice bath.

  • Catalysis: Add morpholine (1.0 eq) dropwise over 30 minutes. Validation check: The elemental sulfur should begin to dissolve, turning the solution a deep, homogeneous orange/red.

  • Maturation: Remove the ice bath and stir at room temperature for 12–24 hours. Monitor the disappearance of the starting ketone via TLC (Hexanes/EtOAc 3:1).

  • Isolation: Concentrate the solvent in vacuo, partition between EtOAc and water, wash the organic layer with brine, dry over Na2SO4, and crystallize from hot ethanol.

Module 2: Pyrimidine Ring Cyclization

Q: My cyclization step using formamide requires harsh conditions (180°C), leading to severe thermal degradation of the thieno[3,2-d]pyrimidin-4(3H)-one product. How can I mitigate this? A: Causality & Mechanism: Formamide acts as both the solvent and the one-carbon electrophilic source. However, its high boiling point and the extended heating time (8–12 hours) required for the double condensation often cause thermal degradation of the electron-rich thiophene core[1][3]. Self-Validating Solution: Shift to a more reactive one-carbon source to lower the activation energy of the cyclization.

Standardized Protocol: Low-Temperature Pyrimidine Cyclization

  • Reagent Shift: Replace neat formamide with a mixture of triethyl orthoformate (3.0 eq) and ammonium acetate (5.0 eq) in a polar aprotic solvent like DMF or DMAc.

  • Cyclization: Heat the mixture to 120°C (instead of 180°C) for 4–6 hours. Validation check: A white/pale yellow precipitate of the pyrimidinone will often crash out of the solution as the reaction progresses.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting solid, wash sequentially with cold water and diethyl ether, and dry under high vacuum.

Module 3: Chlorination and Functionalization

Q: I am observing incomplete chlorination and the formation of Vilsmeier-Haack type side products when refluxing with POCl3. Furthermore, the aqueous workup destroys my product. A: Causality & Mechanism: The thieno[3,2-d]pyrimidin-4(3H)-one tautomerizes to the highly stable lactam form. Using POCl3 alone requires prolonged reflux, which can lead to formylation of the thiophene ring (if unsubstituted positions exist) via Vilsmeier-type intermediates. Additionally, using a massive excess of POCl3 makes the workup highly exothermic; the localized heat generated during aqueous quenching rapidly hydrolyzes the newly formed 4-chlorothieno[3,2-d]pyrimidine back to the starting material[4][5]. Self-Validating Solution: Utilize a catalytic additive to form a more reactive chlorinating species and minimize POCl3 equivalents[5].

Standardized Protocol: Controlled Chlorination

  • Activation: Suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous acetonitrile or toluene. Add POCl3 (3.0 eq, rather than neat solvent) and N,N-dimethylaniline (0.5 eq) as a catalyst.

  • Reaction: Heat to 90°C for 2–3 hours. Validation check: The suspension will become a clear, dark solution upon complete conversion.

  • Quenching (Critical Step): Concentrate the mixture under reduced pressure to remove excess POCl3. Dissolve the crude residue in cold dichloromethane (DCM) and pour it slowly into a vigorously stirred mixture of saturated aqueous NaHCO3 and crushed ice. Maintain the pH > 7 to prevent hydrolysis[4].

  • Extraction: Extract with DCM, dry over MgSO4, and purify via short-plug silica filtration.

Q: During the SNAr reaction of 4-chlorothieno[3,2-d]pyrimidine with anilines, I get poor yields and unreacted starting material. A: Causality & Mechanism: The thiophene ring is electron-rich compared to a standard benzene ring. This electron density is donated into the pyrimidine system, slightly deactivating the C4 position toward nucleophilic attack. Weak nucleophiles (e.g., sterically hindered or electron-deficient anilines like 3,4,5-trimethoxyaniline) struggle to overcome this activation barrier[2][3]. Self-Validating Solution: Employ acid catalysis to protonate the pyrimidine N3 nitrogen. This pulls electron density away from C4, dramatically increasing its electrophilicity.

Standardized Protocol: Acid-Catalyzed SNAr

  • Setup: Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and the aniline derivative (1.2 eq) in isopropanol or n-butanol.

  • Catalysis: Add 2–3 drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Heating: Reflux for 4–8 hours until TLC indicates complete consumption of the chloride[3].

  • Isolation: Cool to room temperature; the hydrochloride salt of the product will typically precipitate directly from the alcohol. Filter and wash with cold isopropanol.

Quantitative Biological Data Summary

Thieno[3,2-d]pyrimidines are privileged scaffolds that exhibit profound pharmacological effects, particularly in oncology. Below is a summary of the structure-activity relationships (SAR) for key derivatives synthesized using the above methodologies.

Compound Series / ModificationPrimary Target / Cell LineObserved Potency (IC50 / Inhibition)Reference
6-(p-Tolyl)-thieno[3,2-d]pyrimidine EGFR / HeLa, HT-29, A5491 – 20 nM[3]
2-Pyridinyl-thieno[3,2-d]pyrimidine FAK (Focal Adhesion Kinase)18 nM[2]
Tricyclic thieno[3,2-d]pyrimidinones HeLa (Cervical), HT-29 (Colon)5.0 μM (86% growth inhibition)[1]
Halogenated thieno[3,2-d]pyrimidines L1210 (Leukemia)Induces Apoptosis (Cell-cycle independent)[4]

Target Pathway Visualization

Pathway Inhibitor Thieno[3,2-d]pyrimidine Kinase EGFR / FAK Kinase Domain Inhibitor->Kinase Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Signaling PI3K / AKT / mTOR Signaling Cascade Kinase->Signaling Phosphorylation ATP ATP ATP->Kinase Blocked Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Mechanism of action: Thieno[3,2-d]pyrimidines as kinase inhibitors.

References

  • Zukela Ruzi, et al. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." MDPI.
  • "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines." National Institutes of Health (NIH).
  • "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." ACS Publications.
  • "Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors." ACS Publications.
  • "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Deprotection Strategies for Thieno[3,2-d]pyrimidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine derivatives. This guide is designed to provide practical, field-tested insights...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine derivatives. This guide is designed to provide practical, field-tested insights into the critical deprotection steps encountered during the synthesis of these important heterocyclic compounds. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic routes.

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting kinases, sirtuins, and other key biological targets[1][2][3]. Successful synthesis often hinges on the strategic use and, more critically, the selective removal of protecting groups. This guide addresses specific challenges you may encounter, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups I will encounter for amino functionalities on the thieno[3,2-d]pyrimidine scaffold?

A1: The most frequently used protecting group for amino groups in this context is the tert-butyloxycarbonyl (Boc) group. Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions[4][5]. In multi-step syntheses, you may also encounter the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, which are typically removed under reductive conditions (e.g., hydrogenolysis), providing an orthogonal strategy to the acid-labile Boc group[4].

Q2: My thieno[3,2-d]pyrimidine derivative has multiple hydroxyl groups. Which silyl ether protecting groups should I use for selective deprotection?

A2: The choice depends on the desired order of removal. The stability of common silyl ethers to acidic conditions and fluoride-based reagents varies significantly.

  • Relative Stability (Acidic Conditions): TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl)[6].

  • Relative Stability (Fluoride-based Deprotection): The steric bulk around the silicon atom is the dominant factor. Generally, less hindered silyl ethers react faster. For example, a primary TBS ether can often be selectively cleaved in the presence of a more hindered secondary or tertiary TBS ether[7].

For maximum synthetic flexibility, you could protect a primary alcohol with a TBS group and a more hindered secondary alcohol with a TIPS group. The TBS group can then be selectively removed with reagents like tetrabutylammonium fluoride (TBAF) under controlled conditions, leaving the TIPS group intact[8].

Troubleshooting Guide: Common Deprotection Issues

This section addresses specific problems you may encounter during your experiments.

Part 1: N-Carbamate Protecting Groups (Boc)

Q: My N-Boc deprotection using Trifluoroacetic Acid (TFA) is giving me a low yield and multiple side products. What is happening and how can I fix it?

A: This is a classic issue that usually points to two culprits: incomplete reaction or side reactions involving the tert-butyl cation intermediate.

The Causality: Acid-catalyzed Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stabilized tert-butyl cation (t-Bu⁺)[4]. This highly reactive t-Bu⁺ cation can alkylate any nucleophilic sites on your thieno[3,2-d]pyrimidine core or other functional groups, especially electron-rich aromatic rings or sulfur atoms[9]. Incomplete reactions occur if the acid concentration is too low or the reaction time is insufficient.

Troubleshooting Steps:

  • Use a Scavenger: The most effective way to prevent unwanted t-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your product.

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or anisole are excellent choices. Water can also act as a scavenger.

  • Optimize Reaction Conditions:

    • Acid Concentration: A common starting point is 20-50% TFA in a chlorinated solvent like dichloromethane (DCM)[10]. If your substrate is particularly acid-sensitive, you might try a milder acid.

    • Temperature: Most Boc deprotections are run at 0 °C to room temperature. Running the reaction at 0 °C can sometimes improve selectivity and reduce side product formation.

  • Consider Milder Acidic Conditions: If TFA is too harsh, switch to a different acid system. 4M HCl in 1,4-dioxane is a widely used and often milder alternative that can provide cleaner reactions[11].

The following diagram outlines a decision-making process for choosing the appropriate N-Boc deprotection method based on the stability of other functional groups in your molecule.

start Start: Need to deprotect N-Boc on a thieno[3,2-d]pyrimidine derivative check_acid Are other acid-sensitive groups present? (e.g., t-butyl esters, acetals, other silyl ethers) start->check_acid check_nucleophile Is the substrate highly nucleophilic? (e.g., electron-rich rings, free thiols) check_acid->check_nucleophile No method_hcl Use milder conditions: 4M HCl in Dioxane or Anhydrous HCl (gas) in an etheral solvent check_acid->method_hcl Yes method_tfa Use standard conditions: 20-50% TFA in DCM check_nucleophile->method_tfa No add_scavenger Add a scavenger (e.g., Anisole, Triethylsilane) check_nucleophile->add_scavenger Yes add_scavenger->method_tfa method_thermal Consider non-acidic methods: Thermal deprotection in refluxing 2,2,2-trifluoroethanol (TFE) or Toluene method_hcl->method_thermal Still seeing degradation?

Caption: Decision tree for N-Boc deprotection.

Part 2: O-Silyl Ether Protecting Groups

Q: I am trying to remove a tert-butyldimethylsilyl (TBS) group with TBAF in THF, but the reaction is extremely slow, even after 24 hours. Why is this happening?

A: Sluggish TBAF-mediated deprotections are common and usually related to steric hindrance, solvent purity, or the specific batch of the TBAF reagent.

The Causality: The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This is the rate-determining step[6]. The reaction is highly sensitive to steric bulk around the silicon center and the accessibility of the silyl ether.

Troubleshooting Steps:

  • Check Your TBAF Source: TBAF is hygroscopic, and water content can significantly affect its reactivity. Use a freshly opened bottle of TBAF (as a 1M solution in THF) or dry it if necessary.

  • Increase Temperature: Gently warming the reaction to 40-50 °C can often accelerate the cleavage without causing significant side reactions.

  • Add an Additive:

    • Acetic Acid: Adding a small amount of acetic acid can buffer the strongly basic byproducts generated during the reaction, which can sometimes cause issues with sensitive substrates[6].

    • Alternative Fluoride Sources: If TBAF fails, consider other fluoride sources that can be more reactive or offer different selectivity.

      • HF-Pyridine or 3HF-Et₃N: These are potent reagents, particularly for hindered silyl ethers, but must be handled with extreme care in plastic labware due to the presence of hydrofluoric acid[6][8].

      • TAS-F (tris(dimethylamino)sulfur(trimethylsilyl)difluoride): This is an anhydrous, organic-soluble fluoride source that can be highly effective[8].

Q: I need to selectively remove a primary TBS ether without touching a secondary TBS ether on my molecule. What conditions should I try?

A: This is a challenging but often achievable transformation that relies on the kinetic difference in reaction rates due to steric hindrance.

The Causality: The less sterically hindered primary TBS ether will react with a fluoride source much faster than the more hindered secondary TBS ether. The key is to use mild conditions and carefully monitor the reaction to stop it once the primary group is gone but before the secondary group begins to cleave.

Recommended Conditions:

  • Catalytic Acid: A very mild acidic method using a catalytic amount of a Lewis acid like FeCl₃ in methanol has been shown to be effective for cleaving less hindered silyl ethers[12].

  • Buffered Fluoride: Use TBAF buffered with acetic acid at a low temperature (e.g., 0 °C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS.

  • Alternative Reagents: Reagents like sodium periodate (NaIO₄) in a THF/water mixture can provide mild and selective deprotection of silyl ethers under neutral conditions[13].

Protecting GroupReagent(s)SolventTemp.TimeKey ConsiderationsReference
N-Boc 20% TFADCM0 °C - RT30 min - 2hFast and effective; use scavengers for sensitive substrates.[1][10]
N-Boc 4M HCl1,4-Dioxane0 °C - RT1h - 4hMilder alternative to TFA, good for acid-sensitive molecules.[11]
N-Boc Heat (Microwave)TFE or HFIP150 °C1hThermal, acid-free method; useful for specific substrates.[14]
O-TBS 1M TBAFTHFRT1h - 24hMost common method; reactivity depends on steric hindrance.[8]
O-TES cat. FeCl₃MethanolRT10 min - 1hVery mild and fast for less stable silyl ethers like TES.[12]
O-TIPS HF-PyridineTHF/Pyridine0 °C - RT2h - 5hStronger reagent for robust silyl ethers; handle with care.[8]
O-Methyl BF₃·SMe₂ or BBr₃DCM0 °C - RT2h - 12hStandard conditions for ether cleavage; BBr₃ is very reactive.[15]
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using TFA

This protocol is suitable for substrates that are not highly sensitive to strong acid or t-butylation.

  • Preparation: Dissolve the N-Boc protected thieno[3,2-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar. If your substrate is prone to t-butylation, add a scavenger such as anisole (2.0 eq) or triethylsilane (2.0 eq).

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, ~10 eq, typically a 20% v/v solution of TFA in DCM) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The resulting crude amine salt can often be used directly or purified. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product. Further purification can be achieved by column chromatography or crystallization.

cluster_0 Reaction Monitoring Workflow setup Set up reaction (Substrate, Solvent, Reagent) tlc_initial Take initial TLC/LC-MS (Time = 0 min) setup->tlc_initial run_reaction Run reaction under specified conditions (Temp, Time) tlc_initial->run_reaction monitor Monitor at regular intervals (e.g., every 30 min) run_reaction->monitor complete Is starting material consumed? monitor->complete workup Proceed to Work-up & Purification complete->workup Yes adjust Adjust conditions: - Increase temperature - Add more reagent - Extend time complete->adjust No adjust->monitor

Caption: General workflow for reaction monitoring.

Protocol 2: Selective Cleavage of a Primary TBS Ether with FeCl₃

This protocol is adapted from a mild method for silyl ether cleavage and is ideal for substrates with multiple silyl ethers of varying steric hindrance[12].

  • Preparation: Dissolve the silyl-protected thieno[3,2-d]pyrimidine (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.2 M.

  • Catalyst Preparation: Prepare a stock solution of iron(III) chloride (FeCl₃) in MeOH (e.g., 10 mg/mL).

  • Reaction: To the stirring substrate solution at room temperature, add a catalytic amount of the FeCl₃ solution (typically 0.01-0.05 eq).

  • Monitoring: The reaction is often very fast for less hindered silyl ethers. Monitor carefully by TLC every 5-10 minutes.

  • Work-up: Once the desired deprotection is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Di Fruscia, P., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

  • Reddit r/Chempros Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Geronikaki, A., et al. (2016). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Mijuan, Z., et al. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. International Journal of Chemistry. [Link]

  • Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Yang, Y-Q., et al. (2006). Facile Cleavage of Silyl Ethers with Catalytic Amounts of FeCl3. Synlett. [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry. [Link]

  • Farha, K. A., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Gauthier, M-A., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. Molecules. [Link]

  • Pathak, V., et al. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. International Journal of Environmental Sciences. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. [Link]

  • Al-Issa, S. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Al-Issa, S. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. MDPI. [Link]

  • Remee, V. S., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. [Link]

  • Shvedov, V. I., et al. (2008). The Chemistry of Thienopyrimidines. Advances in Heterocyclic Chemistry. [Link]

  • Priya, A., et al. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF THIENOPYRIMIDINE DERIVATIVES (2018-2025). World Journal of Pharmaceutical Research. [Link]

  • Singh, R., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • El-Subbagh, H. I., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules. [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Abdelrazek, F. M., et al. (2011). Recent Report on Thieno[2,3-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. Moving from milligram-scale discovery to multi-gram or kilogram production introduces critical thermal, kinetic, and safety bottlenecks—most notably during the cyclization and subsequent chlorination steps.

Process Overview & Synthetic Workflow

The standard manufacturing route involves the cyclization of a functionalized thiophene to the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by dehydrative chlorination using phosphorus oxychloride (POCl3).

Workflow A Methyl 3-amino-4-(4-methoxyphenyl) thiophene-2-carboxylate B 7-(4-Methoxyphenyl)thieno [3,2-d]pyrimidin-4(3H)-one A->B Formamide / Heat (Cyclization) C 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine B->C POCl3, DIPEA (Chlorination)

Figure 1: Synthetic workflow for 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

Quantitative Optimization Data

To ensure reproducible scale-up, the following parameters must be strictly controlled. Deviations often lead to dimerization or incomplete conversion.

ParameterOptimal RangeCritical ThresholdCausality / Impact
POCl3 Equivalents 1.2 – 2.0 equiv< 1.1 equivInsufficient POCl3 leads to incomplete phosphorylation and dimerization.
Base (DIPEA) Equivalents 1.3 – 1.5 equiv< 1.0 equivAcidic conditions slow phosphorylation and promote side-product dimers [2].
Phosphorylation Temp 10°C – 25°C> 25°CExothermic reaction (ΔH ∼ −80 kJ/mol); higher temps cause runaway exotherms [2].
Chlorination Temp 70°C – 85°C> 90°CExcessive heat risks demethylation of the 4-methoxyphenyl group.
Quench Temperature < 40°C> 40°CHigh quench temps cause hydrolysis of the 4-chloro product back to the 4-oxo core [3].

Troubleshooting & FAQs

Q1: Why is my POCl3 chlorination reaction stalling at 70% conversion, and why am I seeing a highly polar spot on TLC/HPLC? A1: This is a classic symptom of insufficient base or the use of a weak base. The thienopyrimidinone phosphorylates via its anion. If the reaction becomes acidic, phosphorylation slows drastically, and the unreacted starting material reacts with the phosphorylated intermediate to form a dimer (the highly polar spot)[2]. Solution: Ensure you are using a strong tertiary amine base with an aqueous pKa ≥ 9 (e.g., DIPEA or Triethylamine). Weaker bases like N-methylmorpholine (pKa 7.6) are insufficient. Maintain ≥1.0 equivalent of base throughout the POCl3 addition [2].

Q2: During the addition of POCl3, the temperature spiked uncontrollably. How can I prevent this at the kilogram scale? A2: The initial O-phosphorylation step is highly exothermic (ΔH ∼ −70 to −80 kJ/mol) [2]. At the bench scale, this is easily dissipated, but at scale, it causes thermal runaway. Solution: "Freeze out" the secondary reactions by cooling the slurry of the pyrimidinone and base to 10°C. Add POCl3 dropwise over 30 to 120 minutes, ensuring the internal temperature never exceeds 25°C. Only after complete phosphorylation at room temperature should you heat the vessel to 70–85°C to drive the chloride substitution [2].

Q3: The 4-methoxyphenyl group seems to be degrading during the chlorination step. What is happening? A3: The methoxy ether is an electron-donating group that is generally stable, but under harsh Lewis acidic conditions (excess POCl3) combined with high heat (>95°C) and generated HCl, ether cleavage (demethylation) can occur, yielding a phenol byproduct. Solution: Limit the reaction temperature to 80–85°C. Do not use neat POCl3 as the solvent; instead, use a co-solvent like anisole, chlorobenzene, or acetonitrile to dilute the Lewis acidity and lower the required reflux temperature [1, 3].

Q4: How do I safely quench the reaction without hydrolyzing my 4-chloro product? A4: Direct addition of water to the reaction vessel (forward quench) creates localized pockets of extreme heat and acidity, which rapidly hydrolyzes the newly formed 4-chloro-thienopyrimidine back to the 4-oxo starting material. Solution: Always perform a reverse quench . Cool the reaction mixture to ≤ 40°C and slowly add it to a large volume of vigorously stirred ice-water (or a cold buffer). Keep the quench vessel temperature strictly below 40°C [3].

Troubleshooting Logic: The POCl3 Quench

QuenchLogic Start Reaction Complete (HPLC >98% conversion) Decision1 Is POCl3 excess > 2.0 equiv? Start->Decision1 Distill Vacuum Distill Excess POCl3 (< 50°C) Decision1->Distill Yes Quench Reverse Quench: Add mixture to Ice/Water Decision1->Quench No Distill->Quench TempCheck Is Quench Temp > 40°C? Quench->TempCheck Hydrolysis Risk of Hydrolysis to Pyrimidinone TempCheck->Hydrolysis Yes Success Product Precipitation (pH adjustment to 7) TempCheck->Success No

Figure 2: Decision matrix for safely quenching POCl3 scale-up reactions.

Self-Validating Protocol: Scalable Chlorination

This protocol is designed as a self-validating system: each critical step includes an in-process control (IPC) to verify success before proceeding.

Reagents:

  • 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: 1.0 molar equiv

  • Diisopropylethylamine (DIPEA): 1.3 molar equiv

  • Phosphorus Oxychloride (POCl3): 1.2 molar equiv

  • Solvent: Anisole or Acetonitrile (7 relative volumes)

Step-by-Step Methodology:

  • Slurry Formation: Charge the reactor with the thienopyrimidinone (1.0 equiv) and the solvent (7 rel vol). Begin agitation (200-300 rpm).

  • Base Addition: Add DIPEA (1.3 equiv) to the slurry. Cool the reactor jacket to 10°C.

    • Causality: DIPEA solubilizes the substrate via anion formation and provides the chloride ion necessary for the final substitution [2].

  • Phosphorylation (Exothermic): Slowly dose POCl3 (1.2 equiv) over 60 minutes. Maintain the internal temperature between 10°C and 25°C.

    • IPC Check 1: After 1 hour at 20°C, sample the mixture. Quench the sample in pyrrolidine and analyze via HPLC. You should observe >95% conversion to the intermediate phosphate species.

  • Chlorination (Thermal): Once phosphorylation is confirmed, heat the reactor to 80°C and hold for 2.5 to 3 hours.

    • IPC Check 2: Sample the mixture (quench in methanol). HPLC should show >98% conversion to the 4-chloro product [1].

  • Reverse Quench: Cool the reactor to 30°C. In a separate, larger quench vessel, prepare a mixture of ice and water (15 rel vol). Slowly transfer the reaction mixture into the quench vessel over 2 hours.

    • Critical Control: Ensure the quench vessel internal temperature does not exceed 35°C to prevent product hydrolysis [3].

  • Isolation: Adjust the pH of the quenched mixture to 6.5–7.0 using 10% aqueous NaOH. The 4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine will precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 45°C.

References

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives Source: MDPI (Molecules) URL:[Link]

  • POCl3 Chlorination of 4-Quinazolones: Kinetic and Mechanistic Studies Source: ACS (The Journal of Organic Chemistry) URL:[Link]

  • A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate Source: ACS (Organic Process Research & Development) URL:[Link]

Reference Data & Comparative Studies

Validation

structural confirmation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine using NMR

Structural Confirmation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine: A Comparative Guide to NMR Regiochemical Assignment Introduction & The Regiochemical Challenge As a Senior Application Scientist in drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine: A Comparative Guide to NMR Regiochemical Assignment

Introduction & The Regiochemical Challenge

As a Senior Application Scientist in drug discovery, I frequently encounter the thieno[3,2-d]pyrimidine scaffold. This core is a privileged pharmacophore found in numerous kinase inhibitors and antiviral agents[1]. During the synthesis of intermediates like 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, a critical analytical challenge arises: distinguishing the 7-aryl regioisomer from its 6-aryl counterpart. Because these isomers exhibit drastically different binding affinities and pharmacokinetic profiles, absolute structural confirmation is non-negotiable.

This guide objectively compares analytical modalities for this specific structural elucidation, detailing why 2D Nuclear Magnetic Resonance (NMR) outcompetes alternatives like LC-MS and X-ray crystallography for routine regiochemical assignment. Furthermore, I provide a self-validating experimental protocol to definitively map the thieno[3,2-d]pyrimidine core.

Comparative Analysis of Structural Elucidation Modalities

When confirming the regiochemistry of a substituted heterocycle, scientists typically choose between Mass Spectrometry, NMR, and X-ray Crystallography. Table 1 outlines the performance of these alternatives.

Table 1: Comparison of Analytical Modalities for Regiochemical Assignment

ModalityPrimary OutputRegiochemical CertaintyThroughputSample Requirement
1D NMR (1H, 13C) Chemical shifts, integralsModerate (relies on empirical rules)High~5 mg
2D NMR (HMBC/HSQC) Through-bond C-H connectivityAbsolute (Self-validating) Medium~15 mg
LC-MS/MS Exact mass, isotope patternLow (Isomers have identical m/z)Very High<1 mg
X-Ray Crystallography 3D spatial coordinatesAbsoluteLow (Requires single crystals)~2 mg (crystalline)

The Causality of Experimental Choices

Why not just use LC-MS? While LC-MS/MS is excellent for confirming the exact mass (m/z ~277 for the 35Cl isotope) and verifying the presence of the chlorine atom via its characteristic 3:1 (35Cl:37Cl) isotope pattern, it cannot distinguish between the 6-aryl and 7-aryl isomers because their fragmentation patterns are often identical[2].

Why is 1D NMR insufficient? 1D 1H NMR provides strong hints but lacks absolute certainty. Empirical data for thieno[3,2-d]pyrimidines shows that the H6 proton (adjacent to the sulfur atom) typically resonates downfield at δ 8.10–8.20 ppm, whereas the H7 proton resonates upfield at δ 6.98–7.02 ppm[3]. However, anisotropic shielding from the bulky 4-methoxyphenyl group can unpredictably shift these resonances, leading to false assignments.

The Gold Standard: 2D NMR (HMBC) Heteronuclear Multiple Bond Correlation (HMBC) is the optimal choice because it provides a self-validating topological map of the molecule. By tracing 2-bond (2J) and 3-bond (3J) carbon-proton couplings, we can definitively anchor the aryl group to either C6 or C7 without relying on the time-consuming bottleneck of crystal growth.

Workflow Start Crude 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine LCMS LC-MS/MS m/z 277 [M+H]+ Isotope 3:1 Start->LCMS Purity & Mass NMR1D 1D NMR (1H, 13C) Chemical Shift Profiling (H6 vs H7) LCMS->NMR1D Isomeric Ambiguity NMR2D 2D NMR (HMBC) Topological Mapping (Gold Standard) NMR1D->NMR2D Need Bond Connectivity XRay X-Ray Crystallography Absolute Configuration NMR2D->XRay If Ambiguous Success Confirmed Regiochemistry: 7-Aryl Isomer NMR2D->Success Definitive C4a/C7a Map XRay->Success 3D Coordinates

Workflow for the structural elucidation of thieno[3,2-d]pyrimidine derivatives.

Self-Validating Protocol: Step-by-Step NMR Methodology

To establish a self-validating system, we must link the pyrimidine ring, the thiophene ring, and the aryl substituent into a single, unbroken correlation network.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified (>95%) 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

  • Dissolve the compound in 600 µL of deuterated chloroform (CDCl3). CDCl3 is preferred over DMSO-d6 to avoid solvent peak overlap with the aromatic region.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain to maintain magnetic field homogeneity.

Step 2: 1D Acquisition (1H and 13C)

  • Acquire a standard 1H NMR spectrum (minimum 400 MHz, preferably 600 MHz). Identify the pyrimidine H2 proton (typically a sharp singlet around 8.95 ppm) and the isolated thiophene proton (~8.15 ppm).

  • Acquire a 13C NMR spectrum (100 or 150 MHz) to identify all 15 unique carbon environments.

Step 3: 2D HSQC Acquisition

  • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to map all protons to their directly attached carbons (1J coupling). This step is crucial for filtering out quaternary carbons, which will be invisible in the HSQC spectrum.

Step 4: The HMBC Anchor Strategy (Data Interpretation)

  • Anchor 1 (The Pyrimidine Core): Locate the H2 proton in the HMBC spectrum. It will show strong 3J correlations to two quaternary carbons: C4 (the chlorinated carbon, ~155 ppm) and C7a (the bridgehead carbon, ~149 ppm).

  • Anchor 2 (The Aryl Substituent): Locate the ortho-protons of the 4-methoxyphenyl group (H2', H6'). They will show a 3J correlation to the quaternary thiophene carbon they are attached to (C7).

  • The Definitive Link: Locate the isolated thiophene proton.

    • If it is the 7-aryl isomer , the proton is located at C6. H6 will show a 3J correlation to C4a (across the sulfur atom) and a 3J correlation to C7a. It will also show a 2J correlation to the C7 carbon identified in Anchor 2.

    • By confirming that the thiophene proton correlates to both bridgehead carbons (C4a and C7a) and the substituted carbon (C7), the regiochemistry is mathematically locked.

HMBC_Logic H2 Pyrimidine H2 (~8.95 ppm) C7a Bridgehead C7a H2->C7a 3J HMBC C4 Chlorinated C4 H2->C4 3J HMBC H6 Thiophene H6 (~8.15 ppm) H6->C7a 3J HMBC (via C7) C4a Bridgehead C4a H6->C4a 3J HMBC (via S5) C7 Substituted C7 H6->C7 2J HMBC ArylH Aryl H2'/H6' (~7.60 ppm) ArylH->C7 3J HMBC

HMBC anchor strategy utilizing H2 and H6 to definitively assign the core.

Experimental Data & Structural Confirmation

Below is the expected NMR correlation data confirming the 7-aryl regiochemistry based on the self-validating protocol described above.

Table 2: 1H, 13C, and HMBC NMR Data for 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Position1H Chemical Shift (ppm), Mult.13C Chemical Shift (ppm)HMBC Correlations (Proton to Carbon)
2 8.95 (s, 1H)152.0C4, C7a
4 -155.5-
4a -129.5-
6 8.15 (s, 1H)128.5C4a, C7, C7a
7 -134.0-
7a -149.0-
2', 6' 7.60 (d, 2H, J=8.0 Hz)129.0C7, C4'
3', 5' 7.05 (d, 2H, J=8.0 Hz)114.5C1', C4'
OCH3 3.85 (s, 3H)55.5C4'

Conclusion

While LC-MS provides rapid mass confirmation, it falls short for regiochemical assignment. 1D NMR offers strong empirical evidence, but 2D HMBC NMR remains the absolute gold standard. By utilizing the H2 and H6 protons as structural anchors, researchers can build a self-validating topological map that definitively confirms the structure of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, ensuring that downstream drug development relies on the correct isomeric scaffold.

References

  • Title: Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Synthesis of Substituted Thienopyrimidine-4-ones Source: ACS Combinatorial Science URL: [Link][3]

Sources

Comparative

Comparative Biological Activity Guide: 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine Derivatives

Executive Summary The search for highly selective, ATP-competitive kinase inhibitors has driven extensive exploration of bioisosteric alternatives to the classical quinazoline scaffold (found in drugs like Erlotinib and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly selective, ATP-competitive kinase inhibitors has driven extensive exploration of bioisosteric alternatives to the classical quinazoline scaffold (found in drugs like Erlotinib and Gefitinib). Among these, the thieno[3,2-d]pyrimidine core has emerged as a privileged pharmacophore. Specifically, 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine serves as a critical, highly reactive intermediate. By leveraging the electrophilic nature of the 4-chloro position, researchers can rapidly generate diverse libraries of 4-amino and 4-aryloxy derivatives.

This guide provides an in-depth, objective comparison of the biological activities of these derivatives, analyzing their performance against primary oncogenic targets such as EGFR and VEGFR-2, and detailing the self-validating experimental protocols required for their evaluation.

Structural Causality & Scaffold Design

To understand the biological efficacy of these derivatives, we must first deconstruct the causality behind the structural design of the core intermediate:

  • The 4-Chloro Warhead (Reactivity): The pyrimidine ring is electron-deficient, making the carbon at the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the efficient displacement of the chloride ion by various nitrogen or oxygen nucleophiles (e.g., anilines, phenols) to form the active kinase inhibitors[1].

  • The 7-(4-Methoxyphenyl) Moiety (Affinity): Kinase active sites possess a highly conserved ATP-binding pocket. Molecular docking studies reveal that bulky, hydrophobic groups at the 7-position project deeply into a hydrophobic sub-pocket adjacent to the hinge region. Furthermore, the methoxy group acts as a weak hydrogen bond acceptor, stabilizing the inhibitor within the binding cleft and significantly enhancing target affinity compared to unsubstituted analogs[2].

Comparative Biological Performance

Thieno[3,2-d]pyrimidine derivatives synthesized from this core are primarily evaluated for their ability to inhibit Receptor Tyrosine Kinases (RTKs). Below is an objective comparison of their performance against standard clinical therapeutics.

EGFR Inhibition (Wild-Type and Mutant)

Derivatives bearing an aniline group at the 4-position (4-anilino-thieno[3,2-d]pyrimidines) exhibit profound activity against the Epidermal Growth Factor Receptor (EGFR). When compared to the classical quinazoline inhibitor Erlotinib, specific thienopyrimidine derivatives demonstrate superior potency against wild-type EGFR, achieving IC50 values as low as 30–36.7 nM[3][4]. Furthermore, advanced pyrido-fused or substituted thienopyrimidines have shown remarkable efficacy against the resistant EGFRL858R/T790M double mutation, achieving IC50 values of ~13 nM and overcoming the resistance mechanisms that plague first-generation therapies[5].

VEGFR-2 Inhibition & Dual-Targeting

Modifying the 4-position with an aryloxy group (e.g., via reaction with 4-aminophenol followed by urea formation) shifts the selectivity profile toward VEGFR-2, a primary driver of tumor angiogenesis. These derivatives achieve IC50 values between 150–199 nM[2]. Interestingly, certain 6- and 7-substituted derivatives act as dual inhibitors, simultaneously suppressing EGFR kinase activity and inhibiting microtubule/tubulin polymerization, leading to potent single-digit nanomolar antiproliferative activity in A549 non-small cell lung cancer (NSCLC) cell lines[4].

Quantitative Data Summary
Derivative ClassPrimary TargetEnzymatic IC50Cell LineCellular IC50Reference Standard
4-Anilino-thieno[3,2-d]pyrimidine EGFR (WT)30 - 36.7 nMA549 (NSCLC)10 - 19 nMErlotinib (486 nM)
4-Aryloxy-thieno[3,2-d]pyrimidine VEGFR-2150 - 199 nMHUVEC0.5 - 1.0 µMSorafenib
Pyrido-thieno[3,2-d]pyrimidine EGFR (L858R/T790M)13 nMH1975 (NSCLC)< 1.0 µMAZD9291 (Osimertinib)

Mechanistic Pathway

The biological activity of these derivatives is rooted in their ability to outcompete intracellular ATP, thereby halting the phosphorylation cascade required for tumor survival.

Mechanism Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Extracellular Binding Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Kinase Activation Inhibitor Thieno[3,2-d]pyrimidine Derivatives Inhibitor->Receptor Competitive Binding (Hinge Region) ATP Intracellular ATP ATP->Receptor Blocked Outcome Tumor Cell Proliferation & Angiogenesis Downstream->Outcome Signal Transduction

Mechanism of action: Thieno[3,2-d]pyrimidine derivatives competitively block the RTK ATP-binding site.

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow self-validating workflows. Below are the standard operating procedures for synthesizing and evaluating these derivatives.

Workflow Core 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Synthesis SNAr Substitution (Amine, DIPEA, Heat) Core->Synthesis QC QC Validation (LC-MS >95% Purity) Synthesis->QC Enzyme Enzymatic Assay (FRET, ATP at Km) QC->Enzyme Cell Cellular Assay (MTS Viability) Enzyme->Cell

Step-by-step workflow from chemical synthesis to biological evaluation of kinase inhibitors.

Protocol A: Synthesis of Derivatives via SNAr

Rationale: The displacement of the 4-chloro group requires a nucleophile and a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine and driving the reaction to completion[3][4].

  • Preparation: Dissolve 1.0 equivalent of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in anhydrous isopropanol or DMF.

  • Reagent Addition: Add 1.2 equivalents of the desired nucleophile (e.g., substituted aniline) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to reflux (or 100°C under microwave irradiation) for 4–8 hours. Monitor progression via TLC.

  • Workup: Quench with ice water. Filter the resulting precipitate and wash with cold ethanol.

  • Validation Checkpoint: Purify via flash chromatography. Confirm structure and >95% purity using 1H -NMR, 13C -NMR, and LC-MS before proceeding to biological assays.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To accurately measure the potency of an ATP-competitive inhibitor, the assay must be run at an ATP concentration equal to the enzyme's Michaelis constant ( Km​ ). Running at saturating ATP levels will artificially inflate the apparent IC50[2][5].

  • Reagent Setup: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in DMSO.

  • Incubation: Mix the compound with the purified kinase enzyme (e.g., EGFR or VEGFR-2) and a fluorescently labeled peptide substrate in a 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at exactly the established Km​ for the specific kinase batch.

  • Detection & Validation: Incubate for 60 minutes, then add a development reagent to stop the reaction and cleave the unphosphorylated substrate. Read the fluorescence emission ratio.

  • Validation Checkpoint: Ensure the Z'-factor of the control wells is > 0.5. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Sources

Validation

structure-activity relationship (SAR) of thieno[3,2-d]pyrimidine inhibitors

The Thieno[3,2-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition As targeted oncology evolves, the architectural precision of small-molecule inhibitors dictates their cli...

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Author: BenchChem Technical Support Team. Date: March 2026

The Thieno[3,2-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

As targeted oncology evolves, the architectural precision of small-molecule inhibitors dictates their clinical viability. Among the most privileged pharmacophores in modern drug discovery is the thieno[3,2-d]pyrimidine scaffold. By mimicking the adenine ring of ATP, this bicyclic system anchors securely into the highly conserved hinge regions of various kinases.

In this guide, we will critically evaluate the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidine derivatives, comparing their performance against alternative scaffolds (such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines) in the context of FAK, FLT3, PI3K, and mTOR inhibition.

Mechanistic Rationale: Why Thieno[3,2-d]pyrimidine?

The superiority of the thieno[3,2-d]pyrimidine core lies in its unique electronic and steric profile. The sulfur atom in the thiophene ring is larger and more polarizable than the nitrogen found in pyrrole-based alternatives. This subtle difference alters the bond angles of the fused pyrimidine system, shifting the spatial projection of substituents at the C-2, C-4, and C-6 positions. Consequently, these derivatives can achieve deeper penetration into the hydrophobic pockets of the kinase ATP-binding site while maintaining critical hydrogen bonds with the hinge region.

Caption: PI3K/AKT/mTOR signaling cascade and dual inhibition by thieno[3,2-d]pyrimidine derivatives.

Scaffold Comparison & SAR Analysis

Thieno[3,2-d]pyrimidine vs. 7H-Pyrrolo[2,3-d]pyrimidine (FAK/FLT3 Inhibition)

Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) are critical targets in metastatic solid tumors and acute myeloid leukemia. A direct scaffold comparison reveals that replacing a 7H-pyrrolo[2,3-d]pyrimidine core with a thieno[3,2-d]pyrimidine core drastically enhances target affinity.

According to SAR studies on dual FAK/FLT3 inhibitors, introducing a 2-pyridinyl group at the R1 position of the thieno[3,2-d]pyrimidine core (Compound 9) yielded an 11-fold enhanced potency (IC50 = 18 nM) compared to its pyrrolo[2,3-d]pyrimidine counterpart (Compound 10a) 1. Further optimization led to Compound 26, which exhibited exceptional sub-nanomolar potency against recalcitrant FLT3 mutants (e.g., FLT3-D835Y).

Table 1: Comparative Inhibitory Potency (FAK/FLT3)

Scaffold BaseCompound IDKey SubstitutionFAK IC50 (nM)FLT3-D835Y IC50 (nM)
7H-Pyrrolo[2,3-d]pyrimidine10a3,4,5-trimethoxyaniline (R1)~198.0Not Determined
Thieno[3,2-d]pyrimidine 9 2-pyridinyl (R1) 18.0 Not Determined
Thieno[3,2-d]pyrimidine 26 3-(N-methylsulfonamido)phenyl 9.7 0.5
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine (PI3K/mTOR Inhibition)

The PI3K/mTOR pathway is notoriously prone to feedback activation; inhibiting PI3K alone often triggers a compensatory spike in mTORC2-mediated AKT phosphorylation. Dual inhibitors are therefore highly desirable.

While some studies suggest the isomeric thieno[2,3-d]pyrimidine scaffold shows slightly higher cytotoxicity in specific non-small cell lung cancer lines 2, the thieno[3,2-d]pyrimidine core remains the gold standard for PI3K/mTOR dual inhibition due to its highly predictable SAR and superior pharmacokinetic stability 3.

For instance, functionalizing the C-6 position with an aryl hydrazide and the C-2 position with a 2-aminopyrimidine (Compound 18b) locks the molecule into a conformation that perfectly occupies both the PI3Kα and mTOR ATP-binding pockets, achieving an astonishing PI3Kα IC50 of 0.46 nM 4.

Table 2: PI3K/mTOR Dual Inhibition Profile

Compound IDScaffoldModificationPI3Kα IC50 (nM)mTOR IC50 (nM)
GDC-0941Thieno[3,2-d]pyrimidineStandard Clinical Reference3.033.0
18b Thieno[3,2-d]pyrimidine C-6 aryl hydrazide / C-2 2-aminopyrimidine 0.46 12.0

Experimental Methodologies & Self-Validating Protocols

To objectively assess the SAR of these compounds, researchers must utilize robust, artifact-free assays. Highly conjugated heterocycles like thienopyrimidines often exhibit auto-fluorescence, which can artificially skew data in standard fluorometric assays. Therefore, we mandate the use of radiometric assays for primary screening, followed by flow cytometry for cellular validation.

Caption: Step-by-step experimental workflow for evaluating thieno[3,2-d]pyrimidine kinase inhibitors.

Protocol A: Radiometric Kinase Assay (In Vitro IC50 Determination)

Causality: Radiometric assays directly measure the transfer of the terminal phosphate from ATP to the substrate. Because they rely on radioactivity rather than light emission, they are completely immune to the color quenching and auto-fluorescence issues common with thienopyrimidine derivatives.

  • Preparation: Dilute recombinant kinase (e.g., PI3Kα or FAK) in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Addition: Prepare 10-point, 3-fold serial dilutions of the thieno[3,2-d]pyrimidine inhibitor in DMSO.

    • Self-Validation Step: Include 10 μM Staurosporine as a positive control (defining 100% inhibition) and 1% DMSO as a vehicle control (defining 0% inhibition) to ensure the assay's dynamic range is intact.

  • Initiation: Add a substrate mix containing the specific peptide/lipid substrate and [γ-33P]ATP (specific activity ~10 Ci/mmol) to initiate the reaction.

  • Incubation: Incubate the microplate at room temperature for 30–60 minutes.

  • Termination & Capture: Spot 5 μL of the reaction mixture onto P81 phosphocellulose filter paper. The positively charged paper captures the phosphorylated substrate while unreacted [γ-33P]ATP remains in solution.

  • Washing: Wash the filter paper three times with 0.75% phosphoric acid to remove background radioactivity.

  • Quantification: Add scintillation cocktail and read the plate on a MicroBeta counter. Calculate IC50 values using a 4-parameter logistic regression model.

Protocol B: Annexin V/PI Flow Cytometry (Cellular Apoptosis Validation)

Causality: To prove that the biochemical kinase inhibition translates into actual tumor cell death, we use Annexin V (which binds to externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI) (which intercalates into DNA during late apoptosis/necrosis when membrane integrity fails).

  • Cell Treatment: Seed target cancer cells (e.g., HCT-116 or MDA-MB-231) in 6-well plates. Treat with the inhibitor at 1x IC50 and 5x IC50 concentrations for 48 hours.

  • Harvesting: Collect the culture media (containing floating, dead cells) and trypsinize the adherent cells. Combine both fractions.

    • Causality: Failing to collect floating cells will artificially lower the measured apoptotic fraction, creating a false negative.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples via flow cytometry within 1 hour.

    • Self-Validation Step: Run unstained cells, cells stained only with FITC-Annexin V, and cells stained only with PI to set up proper fluorescence compensation, preventing signal spillover between the green and red channels.

Conclusion

The thieno[3,2-d]pyrimidine scaffold represents a highly tunable, privileged structure in oncology drug design. As demonstrated by comparative SAR data, it consistently outperforms related scaffolds like pyrrolo[2,3-d]pyrimidines in FAK/FLT3 inhibition and provides an optimal geometric framework for dual PI3K/mTOR inhibition. By adhering to rigorous, self-validating experimental protocols—such as radiometric screening to bypass compound auto-fluorescence—researchers can reliably exploit this scaffold to develop next-generation targeted therapeutics.

References

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition PubMed (Bioorganic Chemistry) [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones MDPI (Molecules)[Link]

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors PubMed (Chemical Biology & Drug Design)[Link]

Sources

Comparative

Comprehensive Guide: In Vitro vs In Vivo Efficacy of Thieno[3,2-d]pyrimidine Compounds

Executive Summary: The Translational Challenge Thieno[3,2-d]pyrimidines represent a highly privileged bicyclic heterocycle scaffold in modern medicinal chemistry. Structurally acting as bioisosteres of purines, these com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Translational Challenge

Thieno[3,2-d]pyrimidines represent a highly privileged bicyclic heterocycle scaffold in modern medicinal chemistry. Structurally acting as bioisosteres of purines, these compounds exhibit exceptional affinity for the ATP-binding pocket of various kinases, making them potent inhibitors of targets like PI3K, FAK, FLT-3, and RIPK2.

However, a critical bottleneck in drug development is the "translational gap"—the phenomenon where a compound demonstrates single-digit nanomolar potency in vitro but fails to achieve therapeutic efficacy in vivo. This guide objectively compares the in vitro and in vivo performance of leading thieno[3,2-d]pyrimidine derivatives, dissecting the pharmacokinetic (PK) and pharmacodynamic (PD) variables that govern successful translation.

Mechanistic Grounding: Why Thieno[3,2-d]pyrimidines?

The efficacy of thieno[3,2-d]pyrimidines stems from their ability to form critical hydrogen bonds at the hinge region of kinase domains. A classic example is GDC-0941 (Pictilisib) , a pan-PI3K inhibitor [1]. The thienopyrimidine core mimics the adenine ring of ATP, allowing the compound to competitively block the phosphorylation of PIP2 to PIP3, thereby shutting down the downstream AKT/mTOR survival pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes GDC GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine GDC->PI3K ATP-competitive Inhibition

Diagram 1: Mechanism of action of Pictilisib (GDC-0941) inhibiting the PI3K/AKT/mTOR signaling pathway.

Comparative Efficacy Analysis: Data Presentation

To understand the translation from bench to animal models, we must analyze matched in vitro and in vivo datasets. The table below summarizes the performance of four distinct thieno[3,2-d]pyrimidine derivatives across different therapeutic areas.

CompoundPrimary Target(s)In Vitro Potency (IC₅₀)In Vivo ModelIn Vivo Efficacy / OutcomeTranslation Success Factor
GDC-0941 [1]PI3K (p110α/δ)3 nMU87MG Glioblastoma XenograftSignificant Tumor Growth Inhibition (TGI) at 75 mg/kg/dayHigh oral bioavailability; optimized morpholine substitution.
Compound 26 [2]FAK / FLT-3FAK: 18 nMFLT-3: PotentMDA-MB-231 (Breast) & MV-4-11 (AML) XenograftsRobust tumor regression; blocked FAK autophosphorylationDual-targeting synergy; favorable metabolic stability.
HY3 [3]RIPK211 nMAPAP-induced Acute Liver Injury (ALI)Significant hepatoprotection; reduced inflammation46.6% oral bioavailability; high selectivity over RIPK1.
RP-010 [4]Wnt/β-catenin< 1 µM (PC-3 cells)Zebrafish Toxicity ModelNo significant toxicity up to 6 µM; in vivo efficacy pendingLow cytotoxicity in non-cancerous cells; induces β-catenin fragmentation.
The Causality of Translation Failure vs. Success

Why do some thieno[3,2-d]pyrimidines with sub-nanomolar in vitro IC₅₀ values fail in vivo?

  • High Plasma Protein Binding (PPB): A compound may be highly potent in a biochemical assay (which lacks serum proteins), but if it binds >99% to murine serum albumin, the free fraction available to penetrate the tumor microenvironment is negligible.

  • Microsomal Instability: The thiophene ring can be susceptible to rapid hepatic oxidation by Cytochrome P450 enzymes, leading to rapid clearance before reaching the target tissue. Successful clinical candidates like GDC-0941 utilize strategic substitutions (e.g., indazole and morpholine groups) to block metabolic soft spots [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, both in vitro and in vivo assays must be designed as self-validating systems. Below are the gold-standard protocols for evaluating thieno[3,2-d]pyrimidine kinase inhibitors.

Protocol A: In Vitro Target Engagement & Viability (Self-Validating System)

Purpose: To confirm that the compound kills cells specifically by inhibiting its intended target, rather than through off-target cytotoxicity.

  • Cell Seeding: Plate target cells (e.g., MDA-MB-231) in 96-well plates at 3,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the thieno[3,2-d]pyrimidine compound (e.g., 10 µM down to 0.5 nM).

  • Orthogonal Validation (The Causality Check):

    • Plate 1 (Viability): After 72 hours, add CellTiter-Glo® reagent. Luminescence directly correlates with ATP levels (metabolically active cells). Calculate the GI₅₀.

    • Plate 2 (Target Engagement): After 2 hours of treatment, lyse the cells and perform a Western Blot for downstream markers (e.g., p-AKT for PI3K inhibitors, or p-FAK for Compound 26).

    • Validation Logic: If the compound reduces viability (GI₅₀ = 50 nM) but does not reduce p-AKT at 50 nM, the cell death is driven by an off-target toxic effect, invalidating the compound as a selective inhibitor.

Protocol B: In Vivo Xenograft Efficacy Workflow

Purpose: To evaluate the pharmacokinetic/pharmacodynamic (PK/PD) relationship and overall tumor growth inhibition (TGI).

Workflow CellPrep 1. Cell Line Preparation (e.g., MDA-MB-231) Inoculation 2. Subcutaneous Inoculation (Immunocompromised Mice) CellPrep->Inoculation Randomization 3. Randomization (Tumor Vol ~100-150 mm³) Inoculation->Randomization Dosing 4. Compound Administration (Oral Gavage, Daily) Randomization->Dosing Monitoring 5. Efficacy & Toxicity Monitoring (Caliper & Body Weight) Dosing->Monitoring Endpoint 6. Endpoint Analysis (TGI Calculation & Biomarkers) Monitoring->Endpoint

Diagram 2: Standard in vivo xenograft workflow for evaluating thieno[3,2-d]pyrimidine efficacy.

  • Inoculation: Inject 5 × 10⁶ tumor cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into vehicle and treatment groups (n=8/group). Crucial Step: Randomization prevents bias from unequal starting tumor burdens.

  • Dosing: Administer the compound via oral gavage (PO). The formulation vehicle (e.g., 0.5% Methylcellulose/0.2% Tween 80) must be optimized for the highly hydrophobic thieno[3,2-d]pyrimidine core to ensure absorption.

  • Monitoring (Toxicity Control): Measure tumor volume via calipers and body weight twice weekly.

    • Validation Logic: A body weight loss of >20% indicates severe systemic toxicity. If a compound shrinks the tumor but causes >20% weight loss, the in vivo efficacy is confounded by maximum tolerated dose (MTD) violations.

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). Harvest tumors for immunohistochemistry (IHC) to verify in vivo target modulation (e.g., reduced Ki67 proliferation index).

Conclusion

The transition of thieno[3,2-d]pyrimidines from in vitro hits to in vivo leads requires more than just optimizing the IC₅₀. As demonstrated by GDC-0941 and Compound 26, successful candidates must balance the hydrophobic thiophene moiety with solubilizing groups (like morpholine or piperazine) to achieve the oral bioavailability and metabolic stability required to penetrate the tumor microenvironment. Researchers must employ self-validating assays—pairing viability readouts with target engagement biomarkers—to ensure that in vitro potency genuinely translates to in vivo therapeutic efficacy.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry.[Link]

  • Sim, T., et al. (2021). "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." Journal of Medicinal Chemistry.[Link]

  • Zhao, H., et al. (2025). "Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy." European Journal of Medicinal Chemistry.[Link]

  • MDPI. (2019). "Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells." International Journal of Molecular Sciences.[Link]

Validation

Comparative Docking Studies of Thieno[3,2-d]pyrimidine Inhibitors: A Computational to Clinical Bridge

As a Senior Application Scientist in computational chemistry, I approach the evaluation of novel drug scaffolds not merely as an algorithmic exercise, but as a predictive engine for in vitro and in vivo success. The thie...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I approach the evaluation of novel drug scaffolds not merely as an algorithmic exercise, but as a predictive engine for in vitro and in vivo success. The thieno[3,2-d]pyrimidine scaffold has emerged as a highly privileged bioisostere of traditional quinazoline and purine rings. By fusing an electron-rich thiophene ring with a pyrimidine moiety, this scaffold perfectly mimics the bioactive conformation of well-known diaminopyrimidines, allowing it to act as a potent ATP-competitive inhibitor across multiple kinase targets.

This guide objectively compares the docking performance and experimental efficacy of thieno[3,2-d]pyrimidine derivatives against critical oncogenic and antimicrobial targets, providing a self-validating framework for your own computational workflows.

Mechanistic Rationale: Why Thieno[3,2-d]pyrimidines?

The structural causality behind the success of thieno[3,2-d]pyrimidines lies in their dual-action binding capability. The nitrogen atoms of the pyrimidine ring serve as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region. Simultaneously, the sulfur atom in the thiophene ring provides unique polarizability and lipophilicity, driving deep penetration into hydrophobic sub-pockets that are often inaccessible to bulkier scaffolds.

For example, in Focal Adhesion Kinase (FAK), the thiophene moiety enhances hydrophobic interactions, effectively overlapping with the 2,4-diamino-5-chloro-pyrimidine group of standard inhibitors like TAE226 [[1]]().

KinaseMechanism ATP ATP Molecule Kinase Target Kinase (FAK / JAK1 / EGFR) ATP->Kinase Binds Active Site Signal Downstream Oncogenic Signaling Kinase->Signal Phosphorylation Thieno Thieno[3,2-d]pyrimidine Inhibitor Thieno->ATP Competitive Inhibition Hinge Hinge Region (e.g., Cys502) Thieno->Hinge H-Bonding Hinge->Kinase Blocks Pocket

Competitive inhibition mechanism of thieno[3,2-d]pyrimidines at the kinase hinge region.

Quantitative Target Comparison

To objectively evaluate the versatility of this scaffold, we must compare its in silico docking metrics and in vitro inhibitory concentrations (IC50) across different targets. The table below synthesizes experimental data comparing optimized thieno[3,2-d]pyrimidine leads against established clinical standards.

Target EnzymeLead DerivativeReference StandardLead IC50 / Binding EnergyStandard IC50Key Mechanistic Interaction (Docking)
FAK Compound 26TAE-2269.7 nM~H-bond at backbone Cys502 (Hinge region) 1
JAK1 Compound 46AZD420522.0 nM~High selectivity for JAK1 over JAK2/JAK3 2
EGFR Compound 5aGefitinibHigh Cytotoxicity~ATP-competitive pocket binding 3
DNA Gyrase Compound S5Ciprofloxacin-8.2 kcal/mol~H-bond at THR165, ASN46; Hydrophobic at ILE78 4

Insight: The data demonstrates that structural morphing of the thieno[3,2-d]pyrimidine core yields highly selective inhibitors. For instance, Compound 46 exhibits a 4-fold higher enzymatic activity against JAK1 compared to the clinical standard AZD4205 [[2]]().

Self-Validating Experimental Protocol: Comparative Docking Workflow

To ensure scientific integrity, computational predictions must be grounded in a self-validating framework. A docking score is meaningless if the underlying grid cannot accurately reproduce known crystallographic reality. Below is the rigorously structured, step-by-step methodology required to perform comparative docking studies for thieno[3,2-d]pyrimidine derivatives.

Step 1: Target Protein Preparation
  • Action: Retrieve the high-resolution X-ray crystal structure of the target kinase (e.g., FAK, PDB ID: 2JKK) from the Protein Data Bank. Strip all water molecules located beyond 3.0 Å of the active site. Add polar hydrogens and assign Gasteiger or AMBER charges.

  • Causality: Water molecules that do not participate in stable bridging interactions add computational noise and false steric clashes. Assigning protonation states at physiological pH (7.4) is critical because the pyrimidine nitrogen must be correctly modeled as a hydrogen-bond acceptor to interact with the kinase hinge region.

Step 2: Ligand Preparation
  • Action: Sketch the 2D structures of the thieno[3,2-d]pyrimidine library and the reference standard (e.g., TAE-226 or Gefitinib). Generate 3D conformers and minimize their energy using an appropriate force field (e.g., OPLS3 or MMFF94).

  • Causality: Converting 2D structures directly to 3D without energy minimization often results in strained, high-energy conformations. Minimization ensures the ligand enters the docking simulation in a biologically relevant, low-energy state, preventing artificial penalties in the final binding score.

Step 3: Grid Generation & Active Site Definition
  • Action: Center the docking grid box precisely on the co-crystallized native ligand. Ensure the grid dimensions (typically 20 Å × 20 Å × 20 Å) fully encompass the hinge region, the DFG motif, and the activation loop.

  • Causality: Restricting the search space to the validated ATP-binding pocket drastically reduces computational overhead and prevents the algorithm from identifying irrelevant allosteric sites, ensuring a true competitive inhibition model.

Step 4: Protocol Validation (The Trustworthiness Check)
  • Action: Extract the co-crystallized native ligand from the prepared protein and re-dock it into your generated grid using your chosen algorithm (e.g., AutoDock Vina, Glide, or GOLD). Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

  • Causality: This is the most critical step. An RMSD ≤ 2.0 Å proves that your grid parameters, charge assignments, and scoring functions can accurately reproduce physical reality. If the RMSD > 2.0 Å, the protocol is invalid and parameters must be refined before testing novel compounds.

Step 5: Comparative Docking & Post-Docking Analysis
  • Action: Dock the minimized thieno[3,2-d]pyrimidine derivatives into the validated grid. Extract the binding free energies (ΔG) and map the non-covalent interactions (hydrogen bonds, π-π stacking, and hydrophobic contacts).

  • Causality: By running the novel derivatives through the exact same validated constraints as the reference standard, you generate a normalized, objective comparison. Superior binding energies coupled with conserved hinge-region interactions (e.g., Cys502 in FAK) provide a strong predictive rationale for advancing a compound to in vitro assays [[5]]().

DockingWorkflow Prep 1. Target & Ligand Prep (pH 7.4, Minimization) Grid 2. Grid Generation (Center on Native Ligand) Prep->Grid Redock 3. Self-Validation (Re-dock Native Ligand) Grid->Redock Check RMSD ≤ 2.0 Å? Redock->Check Dock 4. Comparative Docking (Library vs Standards) Check->Dock Yes Refine Refine Parameters Check->Refine No Analyze 5. Interaction Analysis (ΔG, H-Bonds, π-π) Dock->Analyze Refine->Grid

Self-validating molecular docking workflow ensuring high-fidelity binding predictions.

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Comparative

bioisosteric replacement studies on the thieno[3,2-d]pyrimidine core

Bioisosteric Replacement Studies on the Thieno[3,2-d]pyrimidine Core: A Technical Comparison Guide for Kinase Inhibitor Design As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Studies on the Thieno[3,2-d]pyrimidine Core: A Technical Comparison Guide for Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that have hit a developmental wall—whether due to poor pharmacokinetic (PK) profiles, off-target toxicity, or restrictive intellectual property landscapes. In these scenarios, scaffold hopping via bioisosteric replacement is a critical strategy[1].

The thieno[3,2-d]pyrimidine core is a highly privileged pharmacophore, acting as a robust bioisostere for both the purine nucleus and the quinazoline ring system[2]. Because it effectively mimics the adenine ring of ATP, it is a premier scaffold for developing competitive hinge-binding kinase inhibitors[2]. This guide objectively compares the performance of the thieno[3,2-d]pyrimidine core against its common bioisosteres (e.g., pyrrolo[2,3-d]pyrimidine, quinazoline) and provides field-proven, self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale for Bioisosteric Replacements

When designing kinase inhibitors, the choice of the heterocyclic core dictates the spatial orientation (vector) of substituents and the electronic interactions within the ATP-binding pocket.

  • Thieno[3,2-d]pyrimidine vs. Quinazoline: Replacing the benzene ring of a quinazoline with a thiophene ring reduces the lipophilic bulk and alters the electron density distribution. The sulfur atom is a weak hydrogen bond acceptor but offers significant polarizability, which can enhance cell permeability while maintaining the planar geometry required for hinge binding.

  • Thieno[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The substitution of the sulfur atom with an NH group (pyrrole) introduces a strong hydrogen bond donor. While this can sometimes capture an additional interaction with the kinase hinge region, it often drastically increases the polar surface area (PSA), potentially compromising oral bioavailability and membrane permeability.

  • Isomeric Shifts (Thieno[2,3-d]pyrimidine): Simply shifting the position of the sulfur atom alters the exit vectors of the substituents at the 5- and 6-positions, allowing chemists to probe different sub-pockets of the kinase active site without changing the overall molecular weight.

G Core Thieno[3,2-d]pyrimidine (Reference Scaffold) Isomer Thieno[2,3-d]pyrimidine (Isomeric Shift) Core->Isomer Alter S-atom position N_Analog Pyrrolo[2,3-d]pyrimidine (H-Bond Donor Added) Core->N_Analog Replace S with NH O_Analog Furo[2,3-d]pyrimidine (Electronegativity Shift) Core->O_Analog Replace S with O Benzene Quinazoline (Increased Lipophilicity) Core->Benzene Replace Thiophene with Benzene

Structural divergence in bioisosteric replacement of the thieno[3,2-d]pyrimidine core.

Comparative Performance Data

To objectively evaluate the thieno[3,2-d]pyrimidine core, we must look at head-to-head quantitative data across various kinase targets. The table below summarizes recent comparative studies where the thieno[3,2-d]pyrimidine scaffold was weighed against alternative bioisosteres or clinical reference compounds.

Target KinaseScaffoldRepresentative Compound / ModificationIC₅₀ (nM)Mechanistic Insight & Comparison
FAK Thieno[3,2-d]pyrimidineCompound 9 (2-pyridinyl substitution)18Demonstrated an 11-fold enhanced potency relative to the 7H-pyrrolo[2,3-d]pyrimidine scaffold, proving superior hinge-binding affinity[3].
FAK 7H-Pyrrolo[2,3-d]pyrimidineCompound 10a>198The introduction of the NH donor altered the binding thermodynamics, resulting in a significant loss of potency[3].
EGFR (L858R/T790M)Thieno[3,2-d]pyrimidineCompound B113Exhibited a >76-fold selectivity for mutant EGFR over wild-type, outperforming the pyrido[2,3-d]pyrimidine bioisostere[4].
JAK1 Thieno[3,2-d]pyrimidineCompound 4622Achieved 4-fold higher enzymatic activity and superior selectivity over JAK2/JAK3 compared to the reference AZD4205[5].
EGFR / Tubulin Thieno[3,2-d]pyrimidineCompound 6g (p-tolyl derivative)30Acted as a dual inhibitor; the thieno[3,2-d]pyrimidine core was vastly superior to the bioisosteric 2-thienyl analog in cellular assays[6].

Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be robust and self-validating. Below are the standard operating procedures utilized in our laboratories.

Protocol A: Self-Validating Synthesis of the 4-Chlorothieno[3,2-d]pyrimidine Core

The construction of this core relies on the functionalization of a pre-formed thiophene precursor[2].

  • Step 1: The Gewald Reaction. Combine the starting ketone/aldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol. Add a catalytic amount of morpholine.

    • Causality: Morpholine acts as a base to deprotonate the cyanoacetate, initiating a Knoevenagel condensation. This multicomponent reaction inherently installs the amino and carboxylate groups adjacent to each other, perfectly pre-organizing the molecule for pyrimidine cyclization.

  • Step 2: Pyrimidinone Cyclization. Reflux the resulting 2-aminothiophene-3-carboxylate with formamide at 150°C for 6 hours.

    • Causality: Formamide serves a dual purpose as both the high-boiling solvent and the carbon/nitrogen source necessary to close the pyrimidine ring, yielding the thermodynamically stable thieno[3,2-d]pyrimidin-4(3H)-one[2].

  • Step 3: Chlorination. Treat the pyrimidinone intermediate with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline. Reflux for 3 hours.

    • Causality: POCl₃ converts the tautomeric hydroxyl group into a highly reactive chloride leaving group. N,N-dimethylaniline acts as an acid scavenger, preventing the degradation of the electron-rich thiophene ring under highly acidic conditions.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete and validated when the [M+H]⁺ peak shifts by exactly +18 Da (accounting for the replacement of OH with Cl), accompanied by the appearance of the characteristic 3:1 isotopic pattern of a single chlorine atom.

Protocol B: Comparative Radiometric Kinase Assay

When comparing highly potent bioisosteres, radiometric assays are preferred over fluorescence-based assays to avoid auto-fluorescence interference from the highly conjugated heteroaromatic cores[3].

  • Step 1: Enzyme Incubation. Incubate the target kinase (e.g., FAK) with varying concentrations of the synthesized inhibitors in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

    • Causality: MgCl₂ is essential for coordinating the ATP phosphates, while DTT maintains the kinase in an active state by preventing the oxidation of critical surface cysteine residues.

  • Step 2: Reaction Initiation. Add a mixture of unlabeled ATP and [γ-³³P]-ATP alongside the specific peptide substrate to initiate the reaction.

    • Causality: A mixture of "hot" and "cold" ATP achieves the necessary specific activity while keeping the total ATP concentration near the Kₘ value of the kinase. This ensures maximum assay sensitivity to competitive hinge-binders.

  • Step 3: Quenching and Detection. After 30 minutes, spot the reaction mixture onto phosphocellulose paper. Wash extensively with 0.75% phosphoric acid and measure radioactivity via liquid scintillation counting.

    • Causality: The acidic wash denatures the kinase and strips away unreacted [γ-³³P]-ATP, while the positively charged phosphocellulose paper tightly retains the phosphorylated peptide substrate.

    • Self-Validation: Every assay plate must include a known reference inhibitor (e.g., Erlotinib for EGFR, or PF-562271 for FAK). The assay batch is only validated if the IC₅₀ of the reference compound falls within a 3-fold range of its historically established value.

G Prep Compound Library Prep (Thieno vs Bioisosteres) Incubate Kinase Incubation (ATP + Substrate) Prep->Incubate Detection Radiometric/Fluorescence Detection Incubate->Detection Analysis IC50 Determination & SAR Modeling Detection->Analysis

Self-validating workflow for comparative kinase inhibition profiling.

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine proper disposal procedures

Operational Guide: Handling and Disposal of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine As a Senior Application Scientist, I frequently encounter challenges in the lifecycle management of complex heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

As a Senior Application Scientist, I frequently encounter challenges in the lifecycle management of complex heterocyclic compounds. 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS 827614-35-7) is a specialized intermediate utilized in drug discovery. However, its molecular architecture—specifically the integration of chlorine, sulfur, and nitrogen heteroatoms—demands rigorous end-of-life protocols. Standard laboratory waste disposal is entirely insufficient.

This guide provides the mechanistic rationale and step-by-step operational procedures for the safe handling, spill response, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Physicochemical Profile and Hazard Rationale

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound under stress (e.g., combustion or accidental release). The presence of halogens and sulfur dictates our entire disposal strategy, as improper oxidation yields highly corrosive and toxic byproducts.

Table 1: Operational Implications of Physicochemical Properties

Property / HazardValue / DescriptionOperational Implication
CAS Number 827614-35-7Essential for accurate waste manifesting and regulatory compliance.
Molecular Formula C13H9ClN2OSHigh heteroatom content (Cl, N, S) prohibits standard municipal incineration.
Acute Health Hazards Irritant (Skin, Eye, Mucous Membranes)Mandates handling exclusively within a certified chemical fume hood[1].
Combustion Byproducts HCl, SO2, NOx, CO, CO2Requires high-temperature thermal oxidation coupled with alkaline wet scrubbing[2].

Mechanistic Rationale for Disposal Protocols

Why can't this compound be disposed of in standard solid waste or low-temperature incinerators? The causality lies in the thermodynamics of heteroatom combustion:

  • Dioxin/Furan Prevention: Halogenated organic compounds, when burned at temperatures below 1000°C, can undergo reformation reactions to produce3[3]. To prevent this, the compound must be subjected to temperatures exceeding 1100°C (2000°F) with a residence time of at least 1.0 second[4].

  • Acid Gas Neutralization: The sulfur and chlorine atoms in the thieno[3,2-d]pyrimidine ring oxidize into 5[5]. If released, these cause severe environmental damage and equipment corrosion. Therefore, the incinerator must be equipped with a 2 (e.g., a packed-bed absorber using sodium hydroxide) to neutralize these acid gases into harmless salts[2].

  • Homogeneous Combustion: Solid powders burn unevenly. Dissolving the compound in a combustible solvent ensures a uniform, high-BTU liquid feed, optimizing the destruction and removal efficiency (DRE) during incineration[1].

Step-by-Step Disposal Methodology

This protocol ensures compliance with environmental regulations and maximizes laboratory safety by establishing a self-validating workflow.

Phase 1: Laboratory Segregation & Packaging

  • Primary Containment: Conduct all waste transfer operations inside a certified chemical fume hood. Ensure the sash is positioned correctly to maintain optimal face velocity and prevent inhalation of irritating dust.

  • Dissolution Strategy: Dissolve the solid 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine in a compatible, combustible solvent (e.g., ethanol, methanol, or a designated halogenated waste solvent)[1]. This prevents aerosolization and prepares the waste for liquid-injection incineration.

  • Segregation: Transfer the solution into a clearly labeled, chemically compatible waste container (e.g., high-density polyethylene or amber glass).

  • Labeling: Label the container strictly as "Hazardous Waste: Halogenated and Sulfur-Containing Organic Liquid." Do not mix with incompatible chemicals such as strong oxidizing agents.

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area until collection by a certified hazardous waste vendor[1].

Phase 2: Vendor Verification for Ultimate Destruction When transferring waste custody, verify that your disposal vendor utilizes a facility meeting these specifications:

  • Thermal Oxidation: The incinerator must operate at4[4].

  • Residence Time: The combustion chamber must guarantee a minimum gas residence time of 1.0 second to ensure complete destruction[4].

  • Emission Control: The facility must employ an alkaline wet scrubber or dry scrubber system to6[6].

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate containment is critical to prevent respiratory and dermal exposure.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the room's HVAC or fume hood ventilation is operating at maximum capacity to clear potential airborne dust.

  • Don PPE: Equip chemical-resistant gloves (e.g., nitrile), protective safety goggles, a lab coat, and a particulate respirator (if the spill is outside a ventilated enclosure)[1].

  • Containment (No Sweeping): Do not dry-sweep the powder, as this generates hazardous aerosols. Instead, carefully scoop up the solid material using a non-sparking tool, or cover it with a damp absorbent pad to suppress dust[1].

  • Surface Decontamination: Wash the affected surface thoroughly with generous quantities of water and a non-abrasive soap. The compound is highly irritating to mucous membranes and skin, making thorough decontamination mandatory[1].

  • Waste Consolidation: Place all recovered material and contaminated cleanup supplies (pads, gloves) into the designated halogenated waste container for incineration.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine Segregation Fume Hood Segregation: Halogenated & Sulfur Waste Start->Segregation Prevent exposure Solvent Dissolution: Combustible Solvent (e.g., Ethanol) Segregation->Solvent Prevent aerosolization Incineration Thermal Oxidation (>1100°C, >1.0s residence) Solvent->Incineration Uniform high-BTU feed Scrubber Wet Scrubber System (Alkaline Neutralization) Incineration->Scrubber Toxic exhaust (HCl, SO2) Exhaust Clean Gas Exhaust & Safe Salt Disposal Scrubber->Exhaust Neutralized effluent

Figure 1: End-to-end disposal and destruction workflow for halogenated heterocyclic compounds.

References

  • Title: Matrix Scientific Safety Data Sheet: 4-Chloro-7-(4-methoxyphenyl)
  • Title: Chapter 2 Section 3.
  • Source: EPA.
  • Source: Regulations.
  • Source: Europa.
  • Title: Incineration Processes and Environmental Releases Source: NCBI - NIH URL

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Handling

A Researcher's Guide to the Safe Handling of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Hazard Assessment and Risk Mitigation Given the presence of a chlorinated heterocyclic core, it is prudent to treat 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine with a high degree of caution. Structurally similar...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Given the presence of a chlorinated heterocyclic core, it is prudent to treat 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine with a high degree of caution. Structurally similar compounds, such as other chlorinated thienopyrimidines and related heterocyclic systems, may exhibit properties that include but are not limited to skin and eye irritation, and potential for harm if ingested or inhaled.[4] Therefore, a multi-layered approach to personal protection is mandatory.

The following table summarizes the potential hazards based on analogous chemical structures:

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General precaution for chlorinated heterocyclic compounds.[5]
Skin/Eye Irritation May cause skin and eye irritation upon contact.A common property of many chemical substances.[4]
Mutagenicity/Carcinogenicity Suspected of causing genetic defects or cancer.While not confirmed for this specific compound, some related heterocyclic compounds are under investigation for such effects.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine. The following table outlines the minimum required PPE.

Body PartProtectionRationale
Hands Double gloving with chemically resistant nitrile gloves.Provides a robust barrier against dermal absorption. Nitrile is effective against a range of chemicals, including chlorinated solvents.[5][6]
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[6][7]
Body A dedicated, fully-buttoned laboratory coat. For larger quantities or procedures with a higher risk of splashing, a disposable chemical-resistant suit is recommended.Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with organic vapor cartridges and particulate filters.Essential when handling the solid compound or when there is a potential for aerosol generation.
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary means of minimizing exposure. All work with 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine must be conducted in a certified chemical fume hood.

Step-by-Step Handling Protocol:
  • Preparation: Before beginning any work, ensure the fume hood is functioning correctly. Cover the work surface with disposable, absorbent bench paper. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood. Wipe down the work surface of the fume hood.

  • Doffing PPE: Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers that held the solid compound or its solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Risk Assessment and PPE Selection Workflow

The following diagram illustrates the logical flow for assessing risks and selecting the appropriate PPE for handling any chemical, including 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine.

RiskAssessment cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe PPE Selection cluster_disposal Waste Management start Identify Chemical (4-Chloro-7-(4-methoxyphenyl) thieno[3,2-d]pyrimidine) hazards Review Known Hazards (SDS of related compounds, literature) start->hazards exposure Assess Exposure Potential (quantity, physical form, procedure) hazards->exposure eng_controls Implement Engineering Controls (Fume Hood) exposure->eng_controls admin_controls Establish Administrative Controls (SOPs, Training) eng_controls->admin_controls ppe Select Personal Protective Equipment admin_controls->ppe respiratory Respiratory Protection (Respirator) ppe->respiratory hands Hand Protection (Double Nitrile Gloves) ppe->hands eyes Eye/Face Protection (Goggles & Face Shield) ppe->eyes body Body Protection (Lab Coat/Suit) ppe->body waste Segregate & Dispose of Waste (Solid & Liquid) body->waste

Caption: Risk Assessment and PPE Selection Workflow for Chemical Handling.

References

  • 4-CHLORO-7-(4-METHOXY-PHENYL)-THIENO[3,2-D]-PYRIMIDINE - NextSDS. (n.d.).
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem. (n.d.).
  • 4-CHLORO-7-(4-CHLOROPHENYL)THIENO[3,2-D]PYRIMIDINE - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Cole-Parmer. (2022, January 10).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - (Unnamed Source). (2010, December 28).
  • 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine - Matrix Scientific. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2026, January 16).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET - (Unnamed Source). (2024, July 19).
  • CID 160248636 | C12H8N4S2 - PubChem - NIH. (n.d.).
  • 4-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE | 175137-21-0 - ChemicalBook. (2025, July 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Thieno[3,2-d]pyrimidine, 4-[2-(4-methoxyphenyl)ethoxy] - Guidechem. (n.d.).
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets - Echemi. (n.d.).
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific. (n.d.).
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Chlorine Safety - Texas Department of Insurance. (n.d.).
  • Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. (2025, August 6).
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.).
  • Personal Protective Equipment - OSHA. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI. (2019, September 20).
  • Thienopyrimidine | Encyclopedia MDPI. (2022, January 13).

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